molecular formula C8H20Cl2N2O2S B1422382 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride CAS No. 939983-66-1

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

Cat. No.: B1422382
CAS No.: 939983-66-1
M. Wt: 279.23 g/mol
InChI Key: PJVIZDQFMOUMPU-UHFFFAOYSA-N
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Description

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C8H20Cl2N2O2S and its molecular weight is 279.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methylsulfonylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.2ClH/c1-13(11,12)8-2-5-10-6-3-9-4-7-10;;/h9H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVIZDQFMOUMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678769
Record name 1-[3-(Methanesulfonyl)propyl]piperazine--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID60678769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939983-66-1
Record name 1-[3-(Methanesulfonyl)propyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and its emerging role as a versatile building block in the design and development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in drug discovery, offering insights into the rationale behind its use and practical considerations for its application.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered ring, can be independently functionalized, allowing for the precise spatial orientation of pharmacophoric groups. This disubstituted nature is crucial for modulating interactions with biological targets.[3]

Furthermore, the piperazine moiety often imparts favorable pharmacokinetic properties to drug candidates, including enhanced aqueous solubility and oral bioavailability.[3] Its basic nature allows for the formation of salts, such as the dihydrochloride form, which can improve stability and handling characteristics. The introduction of a methylsulfonylpropyl side chain, as seen in the topic compound, can further refine these properties, with the sulfonyl group potentially increasing solubility and acting as a hydrogen bond acceptor.[4]

Chemical Identity and Physicochemical Properties

This compound is a salt of the parent compound, 1-(3-(Methylsulfonyl)propyl)piperazine. The dihydrochloride form enhances its stability and solubility in aqueous media, making it suitable for various experimental and formulation studies.

PropertyValueSource
CAS Number 939983-66-1[4]
Molecular Formula C₈H₂₀Cl₂N₂O₂S[4]
Molecular Weight 279.23 g/mol [4]
Canonical SMILES CS(=O)(=O)CCCN1CCNCC1.Cl.Cl[4]
Physical Appearance White to off-white solid (predicted)General knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the free base, 1-(3-(Methylsulfonyl)propyl)piperazine, would be the N-alkylation of piperazine with a 3-halopropyl methyl sulfone. This is a common and effective method for creating monosubstituted piperazines.[5]

Experimental Protocol: A General Approach to N-Alkylation of Piperazine

  • Step 1: Preparation of the Alkylating Agent. 3-Chloropropyl methyl sulfone can be synthesized from 1-bromo-3-chloropropane and sodium methanesulfinate.

  • Step 2: N-Alkylation of Piperazine. An excess of piperazine is reacted with 3-chloropropyl methyl sulfone in a suitable solvent, such as acetonitrile or ethanol, often in the presence of a base like potassium carbonate to scavenge the generated acid. The use of a large excess of piperazine favors the formation of the mono-substituted product over the di-substituted byproduct.[6]

  • Step 3: Purification. The reaction mixture is worked up to remove the excess piperazine and any byproducts. Purification is typically achieved through column chromatography or distillation.

  • Step 4: Salt Formation. The purified free base is dissolved in a suitable solvent, such as isopropanol or diethyl ether, and treated with a solution of hydrochloric acid (e.g., 2M in diethyl ether) to precipitate the dihydrochloride salt. The resulting solid is then collected by filtration and dried.

Characterization Techniques

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the methylsulfonyl group, the propyl chain, and the piperazine ring protons.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product.

The following diagram illustrates a generalized workflow for the synthesis and characterization of monosubstituted piperazine derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_characterization Characterization Piperazine Piperazine Reaction N-Alkylation (Nucleophilic Substitution) Piperazine->Reaction AlkylatingAgent 3-Halopropyl Methyl Sulfone AlkylatingAgent->Reaction FreeBase 1-(3-(Methylsulfonyl)propyl)piperazine (Free Base) Reaction->FreeBase Purification Chromatography/ Distillation FreeBase->Purification SaltFormation Salt Formation Purification->SaltFormation HCl Hydrochloric Acid HCl->SaltFormation FinalProduct 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride SaltFormation->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS HPLC HPLC FinalProduct->HPLC

A generalized workflow for the synthesis and characterization of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, its structural components suggest its utility as a versatile intermediate in the development of novel therapeutics. The piperazine scaffold is a key component in drugs targeting a wide range of biological systems, including the central nervous system (CNS), and in agents with anticancer and antiviral properties.[7][8]

Potential as a Scaffold for CNS-Active Agents

Many CNS-active drugs incorporate a piperazine moiety.[8] The basic nitrogen of the piperazine can be protonated at physiological pH, which can be crucial for interactions with receptors and transporters in the brain. The methylsulfonylpropyl side chain can influence the lipophilicity and polarity of the molecule, which are key factors in its ability to cross the blood-brain barrier.

Incorporation into Novel Kinase Inhibitors

The piperazine ring is a common feature in many kinase inhibitors used in oncology.[5] The flexibility in substituting both nitrogen atoms allows for the creation of molecules that can effectively bind to the ATP-binding pocket of various kinases.

Role in the Development of Antiviral Agents

Piperazine derivatives have shown promise as antiviral agents.[9] For instance, a compound containing a 3-(methylsulfonyl)propyl moiety attached to an indole scaffold has been identified as a potent fusion inhibitor of the Respiratory Syncytial Virus (RSV).[10] This highlights the potential of the methylsulfonylpropyl group in conferring antiviral activity.

The following diagram illustrates the central role of the piperazine scaffold in connecting different pharmacophoric groups to target various therapeutic areas.

The piperazine scaffold as a versatile linker in drug design.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, general safety measures for piperazine derivatives should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The material should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound represents a valuable building block for medicinal chemists and drug discovery professionals. Its combination of a privileged piperazine scaffold with a functionalized side chain offers a versatile platform for the synthesis of novel compounds with the potential to address a wide range of therapeutic targets. While further research is needed to fully elucidate its specific biological activities and pharmacological profile, the foundational principles of medicinal chemistry strongly suggest its utility in the ongoing quest for new and effective medicines. This guide provides a starting point for researchers interested in exploring the potential of this and related compounds in their drug discovery programs.

References

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Foreword

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—modulating aqueous solubility, acting as a versatile synthetic handle, and providing a rigid conformational anchor—make it an invaluable tool for drug development professionals.[3][4] When combined with other pharmacologically relevant functional groups, such as the sulfone moiety, the resulting structures present compelling opportunities for novel molecular design. The sulfone group, a stable and strongly electron-withdrawing entity, is itself a key component in numerous therapeutics, often serving as a rigid linker or a hydrogen bond acceptor.[5][6]

This technical guide provides a comprehensive overview of this compound, a molecule that synergistically combines these two critical pharmacophores. As a bifunctional building block, it offers a reactive secondary amine on the piperazine ring for further derivatization and a chemically robust alkylsulfonyl chain. This document is intended for researchers, chemists, and drug development scientists, offering a deep dive into the compound's structure, a robust and logical synthetic pathway, detailed analytical protocols for characterization, and insights into its potential applications. The methodologies described herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and high fidelity.

Physicochemical and Structural Properties

This compound is the stable, crystalline salt form of the parent free base. The dihydrochloride salt form enhances stability and aqueous solubility, making it more suitable for handling, formulation, and biological screening.[7]

Chemical Structure

The molecule consists of a piperazine ring N-alkylated with a 3-(methylsulfonyl)propyl group. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties of the compound.

PropertyValueSource
CAS Number939983-66-1[1][5]
Molecular FormulaC₈H₂₀Cl₂N₂O₂S[1]
Molecular Weight279.23 g/mol [6]
AppearanceWhite to off-white solid (predicted)N/A
SolubilitySoluble in water, methanol (predicted)N/A
SMILESO=S(CCCN1CCNCC1)(C)=O.[H]Cl.[H]Cl[8]

Proposed Synthetic Pathway and Rationale

The synthesis of this compound is most logically achieved via a three-step sequence. This pathway is designed for efficiency, scalability, and control over product purity. The core logic is to first construct the C-S bond and the piperazine C-N bond via a stable thioether intermediate, followed by a robust oxidation to the desired sulfone, and concluding with the formation of the stable dihydrochloride salt.

Piperazine Piperazine Thioether Intermediate: 1-(3-(Methylthio)propyl)piperazine Piperazine->Thioether Step 1: N-Alkylation (SN2) AlkylHalide 3-Chloropropyl methyl sulfide AlkylHalide->Thioether Sulfone Free Base: 1-(3-(Methylsulfonyl)propyl)piperazine Thioether->Sulfone Step 2: Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Sulfone FinalProduct Final Product: 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride Sulfone->FinalProduct Step 3: Salt Formation HCl Hydrochloric Acid HCl->FinalProduct

Caption: Proposed three-step synthetic workflow.

Step 1: Synthesis of 1-(3-(Methylthio)propyl)piperazine (Thioether Intermediate)

Causality: The initial step involves a nucleophilic substitution (SN2) reaction. Piperazine, with its two secondary amine nitrogens, is a potent nucleophile. However, to favor mono-alkylation and prevent the formation of the N,N'-dialkylated byproduct, it is crucial to use a large excess of piperazine. This statistical control ensures that the electrophile, 3-chloropropyl methyl sulfide, is more likely to react with an un-substituted piperazine molecule than one that has already been alkylated.[9]

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 equivalents) and a suitable solvent such as acetonitrile or ethanol.

  • Reagent Addition: While stirring, add 3-chloropropyl methyl sulfide (1.0 equivalent) dropwise to the piperazine solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue, followed by extraction with an organic solvent like dichloromethane or ethyl acetate (3x).

    • The excess piperazine, being highly water-soluble, will remain in the aqueous phase.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude thioether intermediate as an oil. Purification can be achieved via column chromatography if necessary.

Step 2: Oxidation of Thioether to 1-(3-(Methylsulfonyl)propyl)piperazine (Free Base)

Causality: The conversion of the thioether to a sulfone is a standard oxidation reaction.[10] The choice of oxidant is critical. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and selective choice, as it effectively oxidizes sulfides to sulfones under mild conditions. Using approximately 2.2 equivalents of m-CPBA ensures the complete conversion from the thioether, through the intermediate sulfoxide, to the final sulfone without significant side reactions. Dichloromethane is an excellent solvent as it is relatively inert and solubilizes both the substrate and the oxidant.

Protocol:

  • Setup: Dissolve the crude 1-(3-(methylthio)propyl)piperazine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Oxidant Addition: Cool the solution to 0 °C. Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfone free base.

Step 3: Formation of this compound

Causality: The final step is the conversion of the basic free base into its dihydrochloride salt. This is an acid-base reaction. The salt form is typically a stable, non-hygroscopic, crystalline solid that is easier to handle, weigh, and store than the often-oily free base. Using a solution of HCl in a solvent like isopropanol or diethyl ether allows for the controlled precipitation of the salt, ensuring high purity.

Protocol:

  • Setup: Dissolve the crude sulfone free base from Step 2 in a minimal amount of isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in isopropanol or diethyl ether dropwise with stirring until the solution becomes acidic (check with pH paper). A white precipitate should form immediately.

  • Crystallization: Continue stirring the suspension in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts (δ) and multiplicities for the target compound based on spectral data of analogous structures such as 1-acetylpiperazine and various alkyl sulfones.[11][12][13]

Predicted ¹H NMR (400 MHz, D₂O):

  • δ ~3.80-3.60 (m, 8H): Broad multiplet corresponding to the eight protons on the piperazine ring (C2, C3, C5, C6-H). The protonation of the nitrogens causes a significant downfield shift and often leads to complex, broadened signals.

  • δ ~3.55 (t, J ≈ 7.5 Hz, 2H): Triplet for the methylene protons adjacent to the piperazine nitrogen (C1'-H).

  • δ ~3.30 (t, J ≈ 7.5 Hz, 2H): Triplet for the methylene protons adjacent to the sulfonyl group (C3'-H).

  • δ ~3.15 (s, 3H): Sharp singlet for the methyl protons of the sulfonyl group (C1''-H).

  • δ ~2.30 (quint, J ≈ 7.5 Hz, 2H): Quintet (or multiplet) for the central methylene protons of the propyl chain (C2'-H).

Predicted ¹³C NMR (101 MHz, D₂O):

  • δ ~53.0: Methylene carbon adjacent to the sulfonyl group (C3').

  • δ ~51.5: Methylene carbon adjacent to the piperazine nitrogen (C1').

  • δ ~48.5: Piperazine ring carbons (C2, C3, C5, C6). Due to symmetry and protonation, these may appear as one or two distinct signals.

  • δ ~43.0: Methyl carbon of the sulfonyl group (C1'').

  • δ ~22.0: Central methylene carbon of the propyl chain (C2').

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected [M+H]⁺ for Free Base: For the free base (C₈H₁₈N₂O₂S), the expected exact mass for the protonated molecular ion [M+H]⁺ would be approximately m/z 207.12.

  • Key Fragmentation Pattern: A characteristic fragmentation would be the cleavage of the C-N bond, leading to a prominent fragment corresponding to the protonated piperazine ring (m/z 87.09) and fragments related to the sulfonylpropyl side chain.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of the final compound.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV wavelength is necessary).

  • Sample Preparation: Dissolve the compound in water or a water/acetonitrile mixture to a concentration of ~1 mg/mL.

  • Acceptance Criteria: Purity should be ≥95% by peak area normalization for typical research applications.

Safety, Handling, and Storage

4.1 Hazard Identification: While specific toxicological data for this compound is not available, its components suggest potential hazards. Piperazine dihydrochloride is known to be a skin and eye irritant and may cause respiratory tract irritation.[14] Organosulfur compounds should be handled with care.

  • Skin/Eye Contact: Causes irritation. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[15]

  • Inhalation: Dust or aerosols may irritate the respiratory system. Handle in a well-ventilated area or a fume hood.[2]

  • Ingestion: May be harmful if swallowed.

4.2 Handling:

  • Use standard laboratory PPE: lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid generating dust.

  • In case of accidental contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[16]

4.3 Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • The dihydrochloride salt is expected to be hygroscopic; protect from moisture.

Potential Applications and Future Directions

This compound is a valuable building block for drug discovery programs. The secondary amine of the piperazine ring serves as a nucleophilic handle for diversification. It can be readily functionalized via reactions such as:

  • Reductive Amination: Reaction with aldehydes or ketones to introduce a wide array of substituents.

  • Amide Bond Formation: Acylation with acid chlorides or carboxylic acids.

  • SNAr Reactions: Coupling with activated aryl halides.

The presence of the alkyl sulfone moiety imparts polarity and hydrogen bond accepting capability, which can be crucial for modulating pharmacokinetic properties and target binding affinity. Given the prevalence of piperazine-sulfone combinations in bioactive molecules, this compound represents a readily available starting point for generating libraries of novel compounds for screening against various biological targets, including kinases, GPCRs, and ion channels.[17]

References

A Comprehensive Guide to the Physicochemical Properties of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is a piperazine derivative of interest in pharmaceutical research and development. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for predicting its behavior, guiding formulation development, and ensuring quality control. This technical guide provides an in-depth analysis of the key physicochemical attributes of this compound, structured from the perspective of a senior application scientist. It moves beyond a simple recitation of data to explain the scientific rationale behind the characterization workflow, offering detailed experimental protocols and contextual insights to empower researchers in their own investigations of novel piperazine analogs.

Introduction: The Significance of Physicochemical Characterization

In drug discovery and development, the journey from a synthesized molecule to a viable therapeutic agent is paved with rigorous analysis. The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to this process, influencing everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its stability and manufacturability.[1] Piperazine derivatives, a class of compounds known for their structural versatility and diverse pharmacological activities, are no exception.[2][3]

This guide focuses on this compound, a molecule featuring a core piperazine ring, a flexible propyl linker, and a polar methylsulfonyl group. The dihydrochloride salt form is typically chosen to enhance aqueous solubility and stability, common strategies for basic compounds like piperazines.[4][5] Understanding the interplay between these structural features and the resulting physical properties is critical. We will explore the identity, structure, physical and solution properties, and analytical characterization of this compound, providing both established data where available and robust, validated methodologies for its determination.

Identity and Structural Characterization

Establishing the unequivocal identity and structure of the compound is the first and most critical step in any characterization campaign. This involves determining its molecular formula, weight, and connectivity through a suite of spectroscopic techniques.

PropertyDataSource
Chemical Name This compoundN/A
CAS Number 939983-66-1[6]
Molecular Formula C₈H₁₈N₂O₂S · 2HClInferred
Molecular Weight 281.22 g/mol Calculated

Note: The molecular formula and weight are calculated based on the structure and the dihydrochloride salt form.

Spectroscopic Analysis Workflow

A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed to confirm the molecular structure.

Expert Insight: While each technique provides a piece of the puzzle, it is their synergistic interpretation that provides incontrovertible structural proof. For instance, MS confirms the mass of the parent molecule, ¹H NMR confirms the proton environment and connectivity, and IR spectroscopy identifies key functional groups like the sulfonyl and amine salts.

Caption: Workflow for structural elucidation.

Experimental Protocols:
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Analyze chemical shifts, coupling constants, and integration to confirm the proton and carbon framework. The presence of the propyl chain, piperazine ring protons, and methylsulfonyl group should be verified.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • Identify the molecular ion peak [M+H]⁺ corresponding to the free base (mass ~209.12).

  • Infrared (IR) Spectroscopy:

    • Prepare a sample using a KBr pellet or Attenuated Total Reflectance (ATR).

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic peaks: S=O stretching for the sulfonyl group (~1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and N-H stretching for the protonated amine salt (broad band ~2400-3000 cm⁻¹).[7][8]

Physical Properties

The solid-state properties of an API are crucial for handling, storage, and formulation into a final dosage form.

PropertyAnticipated Value / MethodRationale & Significance
Appearance White to off-white crystalline solidA key identifier and a simple indicator of purity.
Melting Point High, likely >250 °C (with decomposition)Salts of organic molecules, like piperazine dihydrochloride (m.p. 318-320 °C), typically have high melting points due to strong ionic interactions in the crystal lattice.[9][10] A sharp melting range indicates high purity.
Hygroscopicity Potentially hygroscopicThe tendency to absorb moisture from the air is a critical stability parameter.[][12] Hydrochloride salts can be hygroscopic, which can affect powder flow, chemical stability, and crystal form.[13]
Hygroscopicity Determination

Expert Insight: Hygroscopicity is not a "yes/no" property but a spectrum.[] Quantifying the moisture uptake under controlled conditions is essential for risk assessment.[12] A compound's hygroscopic nature dictates the need for controlled humidity during manufacturing and the selection of appropriate packaging.[14]

Experimental Protocol (Gravimetric Sorption Analysis - GSA): This is a precise method for evaluating moisture sorption behavior.[14]

  • Place a pre-weighed sample (10-20 mg) into a dynamic vapor sorption (DVS) instrument.

  • Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) at 25 °C until a stable weight is achieved.

  • Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) at 25 °C.

  • Continuously monitor the sample's weight until equilibrium is reached at each RH step.

  • Decrease the RH in the same stepwise manner back to 0% to assess desorption and hysteresis.

  • Classify the hygroscopicity based on the percentage weight gain at a defined RH (e.g., 80% RH) according to pharmacopeial standards (e.g., European Pharmacopoeia).[15]

Solution Properties

The behavior of the compound in solution governs its absorption and bioavailability. For a salt of a weak base, solubility and pKa are inextricably linked.

PropertyAnticipated Value / MethodRationale & Significance
Solubility High in aqueous media, low in non-polar organic solventsThe dihydrochloride salt form is designed to maximize aqueous solubility.[4] The pH of the medium will have a profound effect on the solubility of an amine salt.[16]
pKa Two values expected, ~5-6 and ~9-10Piperazine is a diprotic base with two pKa values.[9] These values determine the ionization state of the molecule at different physiological pHs (e.g., stomach vs. intestine), which directly impacts absorption and membrane permeability.
pH-Dependent Solubility Profile

Expert Insight: Simply stating a single solubility value in water is insufficient for an ionizable compound. A full pH-solubility profile is necessary to predict its behavior in the gastrointestinal tract. For a dihydrochloride salt of a weak base, solubility is typically highest at low pH and decreases as the pH increases, eventually precipitating the free base.[16][17]

Experimental Protocol (Shake-Flask Method):

  • Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Add an excess amount of the compound to each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Filter the suspensions to remove undissolved solids.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the logarithm of solubility against pH to generate the profile.

pKa Determination

Expert Insight: Potentiometric titration is a robust and widely used method for determining the pKa of amines.[18][19] The method relies on monitoring the change in pH of a solution of the compound as a titrant is added. The pKa values correspond to the pH at the half-equivalence points.

Experimental Protocol (Potentiometric Titration):

  • Accurately weigh and dissolve a known amount of the compound in deionized water.

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH after each addition.

  • Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions on the titration curve.

Caption: Interrelationship of key physicochemical properties.

Analytical Characterization and Purity Assessment

A robust analytical method is required to determine the purity of the compound and quantify it in various matrices. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[20]

Expert Insight: The piperazine core lacks a strong UV chromophore, which can make detection challenging.[20] While the methylsulfonylphenyl group in some analogs provides UV absorbance, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity for trace-level analysis if needed.[21][22] However, for purity assessment of the bulk API, direct UV detection at a low wavelength (e.g., ~210 nm) is often sufficient.

Experimental Protocol (Reversed-Phase HPLC for Purity):

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[21]

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject the solution and record the chromatogram.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The physicochemical characterization of this compound is a foundational requirement for its advancement as a potential pharmaceutical candidate. This guide outlines a logical, science-driven approach to this process. By systematically determining properties such as identity, purity, melting point, hygroscopicity, pKa, and pH-dependent solubility, researchers can build a comprehensive data package. This knowledge is not merely academic; it provides critical, actionable insights that inform formulation strategies, predict in vivo behavior, and ensure the development of a safe, stable, and efficacious product. The protocols and expert insights provided herein serve as a robust framework for the evaluation of this and other novel piperazine derivatives.

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The Strategic Intermediate: A Technical Guide to 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Potential

In the landscape of modern drug discovery, the path from a promising chemical scaffold to a clinically effective therapeutic is often paved with meticulously designed intermediate molecules. 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride emerges not as a final drug product itself, but as a strategic building block, embodying the convergence of two moieties of high interest in medicinal chemistry: the versatile piperazine ring and the modulating methylsulfonyl group. This technical guide delves into the discovery context, synthetic pathways, and the physicochemical rationale behind the use of this compound in the synthesis of complex, biologically active agents. While a specific, documented "discovery" of this intermediate is not prominent in the literature, its history is intrinsically linked to the development of larger therapeutic molecules where it serves as a crucial component.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a vast array of drugs targeting the central nervous system (CNS).[1][2][3][4] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and to serve as a versatile linker to various pharmacophores.[5] Piperazine derivatives have shown significant promise as antipsychotic, antidepressant, and anxiolytic agents, often by modulating dopamine and serotonin receptors.[1][6][7]

The methylsulfonyl group, on the other hand, is often incorporated into drug candidates to fine-tune their properties.[8] It can enhance solubility, act as a bioisostere for other functional groups, and improve metabolic stability, thereby prolonging the half-life of a drug.[9] The combination of these two structural features in this compound creates a bifunctional building block with significant potential for the synthesis of novel therapeutics.

The Rationale for Design and Emergence in Drug Discovery

The logical impetus for the synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine stems from the desire to create novel ligands for biological targets, particularly in the realm of CNS disorders and antiviral therapies. The propyl linker provides a flexible spacer between the piperazine core and the methylsulfonyl group, allowing for optimal interaction with target proteins.

A notable example of the incorporation of the "3-(methylsulfonyl)propyl" moiety is found in the development of JNJ-53718678, a potent, orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[10][11] In this complex molecule, the 3-(methylsulfonyl)propyl group is attached to an indole ring, highlighting its role in achieving high antiviral potency.[10] The presence of this specific substructure in a clinical candidate underscores the value of 1-(3-(Methylsulfonyl)propyl)piperazine as a precursor for introducing this functional group into a larger molecular framework.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established methods for the N-alkylation of piperazines.[5] A common and efficient strategy involves the nucleophilic substitution reaction between piperazine and a suitable alkylating agent bearing the methylsulfonylpropyl group.

Proposed Synthetic Protocol:

A plausible and scalable synthesis is outlined below:

Step 1: Preparation of the Alkylating Agent: 3-(Methylsulfonyl)propyl Methanesulfonate

  • Starting Material: 3-(Methylthio)propan-1-ol.

  • Oxidation: The thioether is first oxidized to the corresponding sulfone. This can be achieved using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Sulfonylation: The resulting 3-(methylsulfonyl)propan-1-ol is then converted to a good leaving group, such as a mesylate. This is accomplished by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, for example, triethylamine or pyridine, in an aprotic solvent like DCM. The reaction is usually carried out at 0 °C and then allowed to warm to room temperature.

Step 2: N-Alkylation of Piperazine

  • Reaction Setup: An excess of piperazine (to favor mono-alkylation) is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Addition of Alkylating Agent: The 3-(methylsulfonyl)propyl methanesulfonate, dissolved in the same solvent, is added dropwise to the piperazine solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, 1-(3-(methylsulfonyl)propyl)piperazine, is purified by column chromatography on silica gel.

Step 3: Formation of the Dihydrochloride Salt

  • Salt Formation: The purified free base, 1-(3-(methylsulfonyl)propyl)piperazine, is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • Isolation: The dihydrochloride salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Preparation of Alkylating Agent cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Salt Formation A 3-(Methylthio)propan-1-ol B Oxidation (e.g., H₂O₂, AcOH) A->B C 3-(Methylsulfonyl)propan-1-ol B->C D Sulfonylation (MsCl, Et₃N) C->D E 3-(Methylsulfonyl)propyl Methanesulfonate D->E G Nucleophilic Substitution E->G F Piperazine F->G H 1-(3-(Methylsulfonyl)propyl)piperazine (Free Base) G->H I Acidification (HCl) H->I J 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride I->J

A plausible synthetic route for this compound.

Physicochemical Properties and Their Implications in Drug Design

The structural components of this compound each contribute to its utility as a synthetic intermediate.

PropertyContribution of Structural MoietyImplication in Drug Design
Basicity The two nitrogen atoms of the piperazine ring are basic.Allows for the formation of salts (like the dihydrochloride), which generally improves solubility and stability. The un-substituted nitrogen provides a reactive site for further chemical modification.
Polarity & Solubility The methylsulfonyl group is highly polar and can act as a hydrogen bond acceptor.Enhances the aqueous solubility of the final molecule, which is often a desirable property for oral bioavailability.
Metabolic Stability The sulfone group is generally resistant to metabolic degradation.Can be used to block sites of metabolism on a molecule, potentially increasing its in vivo half-life.
Conformational Flexibility The propyl linker provides flexibility, allowing the attached pharmacophores to adopt various spatial orientations.Can be crucial for optimizing the binding affinity of a drug to its target receptor or enzyme.

Application in Advanced Drug Synthesis

The primary value of this compound lies in its role as a versatile intermediate for introducing the methylsulfonylpropylpiperazine moiety into more complex molecules. The free secondary amine of the piperazine ring can readily participate in a variety of coupling reactions, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones.

  • Nucleophilic aromatic substitution: Reaction with activated aryl halides.

  • Buchwald-Hartwig amination: Palladium-catalyzed coupling with aryl halides or triflates.

This versatility allows for the efficient construction of large and diverse chemical libraries for high-throughput screening.

Logical Relationship in Drug Synthesis:

Logical_Relationship A 1-(3-(Methylsulfonyl)propyl)piperazine (Intermediate) C Coupling Reaction (e.g., Amidation, SₙAr) A->C B Diverse Chemical Scaffolds (e.g., heterocycles, aryl groups) B->C D Complex Drug Candidate (e.g., JNJ-53718678 analogue) C->D

The role of the intermediate in the synthesis of a final drug candidate.

Conclusion

This compound represents a thoughtfully designed chemical intermediate that leverages the beneficial properties of both the piperazine scaffold and the methylsulfonyl group. While its own "discovery" is not a singular event, its emergence is a testament to the rational design principles employed in modern medicinal chemistry. Its utility as a building block for creating novel and complex molecules, such as potent antiviral agents, solidifies its importance for researchers and scientists in the field of drug development. The synthetic accessibility and the desirable physicochemical properties it imparts make it a valuable tool in the ongoing quest for new and improved therapeutics.

References

An In-depth Technical Guide to Potential Therapeutic Targets for Sulfonylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Sulfonylpiperazine Scaffold

The sulfonylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, prized for its synthetic tractability and its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This versatile structural motif, characterized by a piperazine ring linked to a sulfonyl group, serves as a cornerstone for a diverse array of biologically active molecules.[3] The inherent chemical stability and the capacity for precise structural modifications allow for the fine-tuning of potency, selectivity, and metabolic profiles, making it a recurring feature in compounds targeting a wide spectrum of diseases.[1][2] Sulfonylpiperazine derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, neurobiology, and infectious diseases, by engaging with a variety of molecular targets such as enzymes, G-protein coupled receptors (GPCRs), and other critical cellular proteins.[1][3] This guide will illuminate the most promising therapeutic targets for this compound class, supported by quantitative data, mechanistic insights, and detailed experimental workflows.

I. Key Therapeutic Target Classes and Associated Signaling Pathways

The therapeutic potential of sulfonylpiperazine compounds stems from their ability to modulate the activity of several key classes of proteins. This section will explore the most prominent of these target classes, detailing the relevant signaling pathways and providing examples of sulfonylpiperazine-based modulators.

Protein Kinases: Precision Targeting of Cellular Signaling Cascades

Protein kinases, which regulate a vast number of cellular processes, are a major focus for the development of targeted therapies, particularly in oncology.[4][5] The sulfonylpiperazine scaffold has been successfully incorporated into inhibitors of several important kinase families.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several sulfonylpiperazine derivatives have been investigated as inhibitors of key kinases within this pathway. For instance, some arylsulfonylquinoxalines have been shown to inhibit Akt phosphorylation.[8] A notable example is Omipalisib (GSK2126458), a pyridinyl-benzenesulfonamide derivative that potently inhibits both PI3K and mTOR.[8]

Below is a diagram illustrating the points of intervention for inhibitors within the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor Sulfonylpiperazine Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Inhibitor Potential Sulfonylpiperazine Inhibitors Inhibitor->MEK p38 p38 Inhibitor->p38 p38 MAPK Inhibitor->p38

Caption: Overview of the MAPK/ERK signaling pathway.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is central to signaling by numerous cytokines and growth factors, playing a key role in immunity and inflammation. [9][10]Inhibitors of this pathway have shown therapeutic benefit in autoimmune diseases and some cancers. [5][10]While specific sulfonylpiperazine inhibitors of JAKs are emerging, this remains an area of active investigation. For example, SAR-20347 is an inhibitor of TYK2, JAK1, JAK2, and JAK3 with IC50s of 0.6, 23, 26, and 41 nM, respectively. [4] The JAK/STAT signaling pathway is depicted below.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates JAK->Receptor phosphorylates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression Inhibitor Sulfonylpiperazine Inhibitors Inhibitor->JAK

Caption: The JAK/STAT signaling pathway.

Table 1: Representative Sulfonylpiperazine-based Kinase Inhibitors and their Potency

Compound Class/NameTarget Kinase(s)IC50/KiReference
ArylsulfonylquinoxalinesAktInhibition at 10µM[8]
Omipalisib (GSK2126458)PI3K/mTORPI3Kα: 0.019 nM, mTOR: 0.18 nM[8]
Chalcone derivativep38α MAPK0.1462 µM[11]
SAR-20347TYK2, JAK1, JAK2, JAK30.6, 23, 26, 41 nM[4]
NVP-BSK805JAK20.48 nM[4]
AbrocitinibJAK1, JAK229, 803 nM[12]
PD0325901MEK0.33 nM[13]
TrametinibMEK1, MEK2~2 nM[14]
G-Protein Coupled Receptors (GPCRs): Modulating Neurotransmission and Beyond

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. [15]Sulfonylpiperazine derivatives have been extensively explored as modulators of various GPCRs, particularly those in the central nervous system (CNS).

Dopamine receptors are implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. [16]Sulfonylpiperazine-based compounds have been developed as antagonists for several dopamine receptor subtypes. For example, (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide is a selective dopamine D4 antagonist. [12] The signaling pathways downstream of D1-like and D2-like dopamine receptors are distinct. D1-like receptors (D1 and D5) typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. [2][17]In contrast, D2-like receptors (D2, D3, and D4) couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP. [17][18]

Dopamine_Receptor_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling Dopamine1 Dopamine D1R D1/D5 Receptor Dopamine1->D1R Gas Gαs/olf D1R->Gas AC1 Adenylyl Cyclase Gas->AC1 activates cAMP1 cAMP AC1->cAMP1 synthesizes PKA PKA cAMP1->PKA Downstream1 Cellular Response PKA->Downstream1 Dopamine2 Dopamine D2R D2/D3/D4 Receptor Dopamine2->D2R Gai Gαi/o D2R->Gai AC2 Adenylyl Cyclase Gai->AC2 inhibits cAMP2 cAMP AC2->cAMP2 Downstream2 Cellular Response cAMP2->Downstream2 Antagonist Sulfonylpiperazine Antagonist Antagonist->D2R

Caption: Dopamine receptor signaling pathways.

Adrenergic receptors, the targets of catecholamines like norepinephrine and epinephrine, are involved in regulating a plethora of physiological processes, including blood pressure, heart rate, and metabolic functions. [19]Arylpiperazine derivatives, a class that includes many sulfonylpiperazines, have shown significant affinity for α1-adrenergic receptors. [4][20] α1-adrenergic receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). [19]

Adrenergic_Receptor_Signaling Norepinephrine Norepinephrine Alpha1AR α1-Adrenergic Receptor Norepinephrine->Alpha1AR Gq Gq Alpha1AR->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Antagonist Sulfonylpiperazine Antagonist Antagonist->Alpha1AR

Caption: α1-Adrenergic receptor signaling pathway.

Serotonin (5-HT) receptors are a diverse family of GPCRs that are targets for drugs used to treat depression, anxiety, and other psychiatric disorders. Arylpiperazine derivatives are well-known ligands for various 5-HT receptor subtypes. [7][21]For instance, certain coumarin derivatives bearing an arylpiperazinyl fragment exhibit high affinity for 5-HT1A receptors. [22]NAN-190, a 1-(2-methoxyphenyl)piperazine derivative, is a high-affinity 5-HT1A antagonist with a Ki of 0.6 nM. [5] Table 2: Binding Affinities of Representative Sulfonylpiperazine and Related Arylpiperazine Derivatives for GPCRs

Compound/Analog ClassTarget ReceptorBinding Affinity (Ki)Reference
(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamideDopamine D4Selective Antagonist[12]
Substituted phenoxyalkylpiperazinesDopamine D3Variable (nM range)[23]
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HClα1-Adrenergic2.1 nM[20]
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HClα1-Adrenergic2.4 nM[20]
NAN-1905-HT1A0.6 nM[5]
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine5-HT1A0.4 nM[5]
Arylpiperazinyl coumarin derivative (6b)5-HT1A< 1 nM (estimated)[22]

II. Experimental Workflows for Target Identification and Validation

The identification and validation of the molecular targets of bioactive small molecules are critical steps in drug discovery. This section outlines key experimental methodologies that are particularly relevant for characterizing the targets of sulfonylpiperazine compounds.

Target Deconvolution Strategies

Target deconvolution aims to identify the specific biomolecule(s) to which a compound binds to elicit its biological effect.

This powerful technique involves immobilizing a derivatized version of the sulfonylpiperazine compound onto a solid support to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate or tissue extract. The bound proteins are subsequently eluted and identified by mass spectrometry. [24][25] Workflow for Affinity Chromatography-Mass Spectrometry:

AC_MS_Workflow cluster_prep Probe Preparation cluster_pull_down Affinity Pulldown cluster_analysis Protein Identification Compound Sulfonylpiperazine Compound Linker Attach Linker & Biotin Tag Compound->Linker Probe Affinity Probe Linker->Probe Beads Immobilize on Streptavidin Beads Probe->Beads AffinityMatrix Affinity Matrix Beads->AffinityMatrix Incubate Incubate Lysate with Affinity Matrix AffinityMatrix->Incubate Lysate Cell/Tissue Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Digestion In-gel Digestion (e.g., Trypsin) SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DatabaseSearch Database Search & Protein Identification LC_MS->DatabaseSearch

Caption: Workflow for target identification using AC-MS.

Step-by-Step Methodology for Affinity Chromatography-Mass Spectrometry:

  • Probe Synthesis: Synthesize an analog of the sulfonylpiperazine compound that incorporates a linker arm and a tag (e.g., biotin). The linker should be of sufficient length to minimize steric hindrance, and its attachment point should be at a position on the molecule that is not critical for target binding, as determined by structure-activity relationship (SAR) studies.

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads to create the affinity matrix.

  • Lysate Preparation: Prepare a protein extract from cells or tissues of interest under conditions that preserve protein structure and function.

  • Affinity Pulldown: Incubate the cell lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound. Include a control incubation with beads that have been blocked with free biotin or that are coupled to an inactive analog of the compound to identify non-specific binders.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that are non-specifically bound to the matrix.

  • Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by changing the pH, increasing the salt concentration, or by competition with an excess of the free, non-immobilized sulfonylpiperazine compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and database searching. [25]

CETSA is a powerful method for verifying target engagement in a cellular context. [3][26]It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. [3][26]This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.

Step-by-Step Methodology for CETSA:

  • Cell Treatment: Treat intact cells with the sulfonylpiperazine compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. [26]3. Lysis: Lyse the cells to release the intracellular proteins. This can be done by freeze-thaw cycles or by using a lysis buffer. [26][27]4. Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins. [27]5. Detection: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.

In Vitro Assays for Quantifying Target Inhibition

Once a target has been identified and validated, it is essential to quantify the potency of the sulfonylpiperazine compound as an inhibitor.

For kinase targets, luminescent assays such as the Kinase-Glo® assay are widely used to determine the IC50 value of an inhibitor. [1][2][28]This assay measures the amount of ATP remaining after a kinase reaction; a more potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Step-by-Step Methodology for Kinase-Glo® Assay:

  • Kinase Reaction Setup: In a multiwell plate, set up kinase reactions containing the purified kinase, its substrate, and ATP at a concentration near the Km for the kinase.

  • Inhibitor Addition: Add a range of concentrations of the sulfonylpiperazine inhibitor to the kinase reactions. Include a no-inhibitor control (for 0% inhibition) and a no-kinase control (for 100% inhibition).

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase for a predetermined time, ensuring the reaction is in the linear range.

  • ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. [2]5. Luminescence Measurement: Measure the luminescence using a plate reader.

  • IC50 Determination: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [29]

III. Conclusion and Future Directions

The sulfonylpiperazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its chemical versatility has enabled the development of compounds that can potently and selectively modulate a wide range of therapeutically relevant targets, from protein kinases that drive cancer progression to GPCRs that regulate complex neurological functions. This guide has provided an in-depth overview of some of the most promising therapeutic targets for this compound class, the signaling pathways they modulate, and the experimental methodologies required for their rigorous investigation.

As our understanding of the molecular basis of disease continues to expand, so too will the opportunities for leveraging the unique properties of the sulfonylpiperazine scaffold. Future research in this area will likely focus on:

  • Expanding the Target Space: The application of advanced target deconvolution techniques will undoubtedly uncover novel and unexpected targets for sulfonylpiperazine compounds, opening up new therapeutic avenues.

  • Allosteric Modulation: The development of sulfonylpiperazine-based allosteric modulators for GPCRs and other protein classes offers the potential for greater selectivity and a more nuanced control of biological activity. [30][15][25]* Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will facilitate the rational design of next-generation sulfonylpiperazine derivatives with improved potency and selectivity.

  • Targeting Protein-Protein Interactions: The sulfonylpiperazine scaffold may also prove to be a valuable framework for the design of inhibitors of challenging protein-protein interactions that are implicated in disease.

IV. References

  • Vertex AI Search. (2023). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives.

  • OMICS International. (2023). Journal of Cellular and Molecular Pharmacology - An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives.

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

  • Benchchem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.

  • QIAGEN GeneGlobe. (n.d.). Dopamine Receptor Signaling.

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The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Versatility of a Simple Heterocycle

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures possess the inherent ability to bind to multiple, diverse biological targets, serving as a robust foundation for the development of a wide array of therapeutic agents. Among these, the simple six-membered heterocycle, piperazine, stands out for its remarkable versatility and profound impact on modern medicine.[1] Its presence in numerous FDA-approved drugs, spanning indications from oncology and virology to central nervous system disorders, is a testament to its favorable physicochemical and pharmacokinetic properties.[2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the structure-activity relationship (SAR) of piperazine inhibitors. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between molecular structure and biological activity, offering field-proven insights into the strategic design and optimization of piperazine-based therapeutics. We will explore the nuanced roles of substituents at the key N1 and N4 positions, the impact of the piperazine core's conformation, and the experimental and computational workflows that underpin successful SAR studies.

The Piperazine Core: More Than Just a Linker

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This seemingly simple structure imparts a unique combination of properties that make it highly attractive for drug design.[1][2]

  • Physicochemical Properties : The two nitrogen atoms provide a high polar surface area and can act as hydrogen bond acceptors and donors, which often leads to improved aqueous solubility and oral bioavailability.[1] The basicity of the nitrogen atoms (pKa values are typically around 5.35 and 9.73) allows for the formation of stable salts, which is advantageous for formulation.[3]

  • Structural Rigidity and Conformational Flexibility : The piperazine ring primarily adopts a chair conformation, providing a degree of structural rigidity that can be beneficial for target binding. However, it also possesses conformational flexibility, allowing it to adapt to the topology of various binding pockets.[2]

  • Synthetic Tractability : The nucleophilic nature of the secondary amines makes the piperazine scaffold readily amenable to chemical modification at both the N1 and N4 positions, facilitating the rapid generation of analog libraries for SAR exploration.[4]

The strategic incorporation of the piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often improving its overall drug-likeness.[1]

Decoding the Structure-Activity Relationship: The N1 and N4 Positions

The true power of the piperazine scaffold lies in the ability to fine-tune its biological activity through modifications at its two nitrogen atoms. The substituents at these positions dictate the pharmacodynamic properties of the molecule, including its potency, selectivity, and mechanism of action.

The N1-Substituent: The "Warhead" for Target Engagement

The substituent at the N1 position is often crucial for direct interaction with the biological target. In many piperazine inhibitors, the N1 position is decorated with an aryl or heteroaryl group, which can engage in various non-covalent interactions within the target's binding site.

  • Aryl and Heteroaryl Groups : N1-arylpiperazines are a common motif in many CNS-active drugs.[5] The aromatic ring can participate in π-π stacking, hydrophobic interactions, and hydrogen bonding (if substituted with appropriate functional groups). The nature and substitution pattern of this aromatic ring are critical for both potency and selectivity. For instance, in a series of 5-HT1A receptor ligands, 2-methoxy substitution on the phenyl ring was found to be favorable, while 4-methoxy substitution was detrimental to affinity.[6]

  • Alkyl and Acyl Groups : N1-alkylation or acylation can also modulate activity. N-acyl piperazines, for example, have been explored as antileishmanial agents, with the nature of the acyl group significantly impacting potency.[7]

The N4-Substituent: The Modulator of Physicochemical and Pharmacokinetic Properties

While the N1-substituent is often the primary determinant of target engagement, the N4-substituent plays a critical role in modulating the overall properties of the molecule, including its solubility, metabolic stability, and pharmacokinetic profile.

  • Bulky and Lipophilic Groups : The introduction of bulky and lipophilic groups at the N4 position can enhance potency by accessing additional binding pockets or increasing the overall lipophilicity of the molecule. However, this often comes at the cost of reduced solubility and increased metabolic liability.

  • Polar and Ionizable Groups : Conversely, the incorporation of polar or ionizable groups at the N4 position can improve aqueous solubility and reduce off-target effects. For example, the N-methylpiperazine group in the kinase inhibitor imatinib is crucial for its solubility and favorable pharmacokinetic profile.

The interplay between the N1 and N4 substituents is a key consideration in the design of piperazine inhibitors. A systematic exploration of diverse functionalities at both positions is essential for optimizing the desired biological activity and drug-like properties.

Experimental Workflows for SAR Determination

A robust SAR study relies on a well-defined experimental workflow that integrates chemical synthesis, in vitro biological evaluation, and in some cases, in vivo validation.

Chemical Synthesis of Piperazine Analogs

The synthesis of a library of piperazine analogs is the first step in any SAR campaign. A common and versatile method for the synthesis of N-arylpiperazines involves the nucleophilic aromatic substitution reaction between a suitable aniline and bis(2-chloroethyl)amine.[8]

Protocol 1: General Synthesis of N-Arylpiperazines

  • Reaction Setup : In a round-bottom flask, dissolve the desired aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in a suitable high-boiling solvent such as diglyme.

  • Base Addition : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

  • Heating : Heat the reaction mixture to reflux (typically 150-160 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

Further modifications at the N4 position can be achieved through standard N-alkylation or N-acylation reactions.[9]

In Vitro Biological Evaluation

Once a library of analogs has been synthesized, their biological activity must be assessed. The choice of assay depends on the biological target of interest.

Protocol 2: MTT Assay for Determining IC50 of Anticancer Agents

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the piperazine analogs in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]

Protocol 3: In Vitro FAAH Inhibition Assay

For enzyme targets like Fatty Acid Amide Hydrolase (FAAH), a fluorometric assay can be used to determine inhibitory potency.[3][11]

  • Reagent Preparation : Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA). Dilute the FAAH enzyme and the fluorogenic substrate (e.g., AMC arachidonoyl amide) in the assay buffer.

  • Inhibitor Preparation : Prepare serial dilutions of the piperazine inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup : In a 96-well plate, add the assay buffer, the FAAH enzyme, and the test inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubation (for irreversible inhibitors) : If testing irreversible inhibitors, pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C.[11]

  • Reaction Initiation : Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement : Measure the fluorescence kinetically over time using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).

  • Data Analysis : Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and determine the IC50 value.[11]

Computational Approaches in Piperazine SAR Studies

In recent years, computational methods have become an indispensable tool in drug discovery, enabling the rational design and optimization of inhibitors.[12]

Molecular Docking and Pharmacophore Modeling

Molecular docking simulations can predict the binding mode of piperazine inhibitors within the active site of their target protein.[13] This information can provide valuable insights into the key interactions that govern binding affinity and can guide the design of new analogs with improved potency. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features required for biological activity.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of binding stability and the identification of key conformational changes that occur upon ligand binding.[13][14] This can help to rationalize SAR data and to predict the activity of novel compounds.

computational_workflow cluster_0 Ligand-Based Design cluster_1 Structure-Based Design ligand_db Compound Library pharmacophore Pharmacophore Modeling ligand_db->pharmacophore qsar QSAR Analysis pharmacophore->qsar virtual_screening Virtual Screening qsar->virtual_screening target_id Target Identification protein_prep Protein Preparation target_id->protein_prep docking Molecular Docking protein_prep->docking md_sim MD Simulations docking->md_sim md_sim->virtual_screening hit_id Hit Identification virtual_screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: A typical computational workflow for drug discovery.[12]

Case Study: The Development of CCR5 Antagonists for HIV-1

The development of piperazine-based CCR5 antagonists for the treatment of HIV-1 provides an excellent case study of the iterative process of lead optimization.[11][15]

Initial screening identified a piperazine-containing lead compound with moderate CCR5 antagonistic activity. Subsequent SAR studies focused on modifications at the N1 and N4 positions of the piperazine ring.

  • N1-Substituent : It was found that a bulky, lipophilic group at the N1 position was essential for high-affinity binding to the CCR5 receptor. A variety of aryl and heteroaryl groups were explored, with a (4,6-dimethyl-5-pyrimidinyl)carbonyl moiety ultimately being identified as optimal.[16][17]

  • N4-Substituent : The N4 position was found to tolerate a range of substituents. The introduction of a methyl group at the 3-position of the piperazine ring in a specific stereochemical orientation (S-configuration) was found to enhance potency.[15]

This systematic optimization campaign, guided by in vitro antiviral and pharmacokinetic data, led to the discovery of several potent and orally bioavailable CCR5 antagonists, some of which have advanced into clinical trials.[16]

Caption: General SAR principles of piperazine inhibitors.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and structural versatility makes it an ideal starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships of piperazine inhibitors, gained through a combination of systematic chemical synthesis, robust biological evaluation, and insightful computational modeling, is crucial for the successful development of new drugs.

As our understanding of disease biology deepens and new biological targets are identified, the demand for novel, highly selective, and potent inhibitors will only continue to grow. The piperazine nucleus, with its proven track record and seemingly limitless potential for chemical modification, is poised to remain a key player in the ongoing quest for new and improved medicines. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists to effectively harness the power of this privileged scaffold in their drug discovery endeavors.

References

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride molecular modeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Modeling of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] This guide provides a comprehensive, in-depth exploration of the molecular modeling of a specific derivative, this compound. We move beyond simplistic protocols to deliver a narrative grounded in scientific causality, explaining the critical thinking behind each step of the computational workflow. This document serves as a technical resource for professionals engaged in drug design, covering ligand preparation, target identification, molecular docking, molecular dynamics, and pharmacophore modeling. Each protocol is presented as a self-validating system, designed to ensure reproducibility and scientific rigor, and is supported by authoritative citations to ground the methodologies in established research.

The Subject Molecule: A Structural and Physicochemical Analysis

This compound (CAS 939983-66-1) is a molecule of significant interest due to the combination of two pharmacologically important moieties: the piperazine ring and the methylsulfonyl group.[3]

  • The Piperazine Ring: This six-membered heterocycle containing two nitrogen atoms is a versatile scaffold.[4] Its conformational flexibility and ability to be substituted at the 1 and 4 positions allow for the fine-tuning of pharmacological properties to target a wide array of biological pathways, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[1][4]

  • The Methylsulfonyl Group: The -SO₂- group is a potent electron-withdrawing moiety.[5] Computationally, it is understood that bonding within the sulfonyl group is highly polarized.[6] In the context of molecular interactions, the oxygen atoms act as strong hydrogen bond acceptors, which can be critical for anchoring a ligand within a protein's binding pocket.

  • The Dihydrochloride Salt Form: The presence of "dihydrochloride" indicates that the two basic nitrogen atoms of the piperazine ring are protonated.[7][8] This is a critical consideration for any modeling study, as the charge state of the ligand profoundly impacts its electrostatic interactions with a biological target.

The strategic combination of a versatile scaffold and a potent interaction group makes this molecule a prime candidate for computational investigation to unlock its therapeutic potential.

The Molecular Modeling Workflow: A Strategic Overview

Molecular modeling provides a powerful computational lens to predict and analyze the behavior of a small molecule at a target protein's binding site.[9][10] This approach allows researchers to generate hypotheses, prioritize experimental work, and rationalize structure-activity relationships (SAR) long before committing to costly and time-consuming synthesis.

Our workflow is designed as a logical progression from foundational setup to advanced simulation and analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Validation & Analysis cluster_3 Phase 4: Knowledge Generation Ligand Ligand Preparation (3D Structure & Protonation) Target Target Identification & Preparation Docking Molecular Docking (Pose & Affinity Prediction) Target->Docking Input Analysis Interaction Analysis (Visualization & Scoring) Docking->Analysis MD Molecular Dynamics (Stability & Fluctuation) Analysis->MD Input for Validation Pharm Pharmacophore Modeling (Feature Identification) Analysis->Pharm Input for Modeling FreeEnergy Binding Free Energy (Advanced Calculation) MD->FreeEnergy Design In Silico Design (New Compound Ideation) Pharm->Design

Caption: A strategic workflow for the molecular modeling of a small molecule ligand.

Ligand Preparation: The Critical First Step

The quality of any modeling study is dictated by the accuracy of the input structures. Garbage in, garbage out. The preparation of the ligand is a meticulous process that requires careful attention to its chemical properties.

Expert Rationale: The dihydrochloride salt form of the molecule implies that at physiological pH (~7.4), both nitrogen atoms of the piperazine ring will be protonated, carrying a formal charge of +1 each, for a total ligand charge of +2. Failing to assign the correct protonation state is one of the most common and critical errors in molecular docking, as it fundamentally alters the electrostatic interactions that govern binding.

Protocol: 2D to 3D Ligand Preparation

  • 2D Structure Generation: Draw the structure of 1-(3-(methylsulfonyl)propyl)piperazine using chemical drawing software like ChemDraw or the free ACD/ChemSketch.[11]

  • Conversion to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Protonation: Assign the correct protonation states for pH 7.4. For our molecule, this involves adding a hydrogen to both piperazine nitrogens.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF) to relieve any steric strain and find a low-energy conformation. This step ensures the ligand has realistic bond lengths and angles.

  • File Format Conversion: Save the final, prepared ligand structure in a format suitable for docking software, such as .mol2 or .pdb.

Target Identification and Preparation

As 1-(3-(methylsulfonyl)propyl)piperazine is not associated with a single, known target, we must engage in hypothesis-driven target selection. The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS), often interacting with GPCRs (like serotonin or dopamine receptors) and various kinases.[1][12] For this guide, we will proceed with a hypothetical GPCR target as a case study, as they are a major and well-studied class of drug targets.[13][14]

Expert Rationale: Protein crystal structures obtained from the Protein Data Bank (PDB) are not immediately ready for docking. They are static snapshots and often contain non-essential water molecules, co-factors, or have missing atoms or loops that must be computationally addressed to create a chemically correct and complete receptor model.

Protocol: GPCR Receptor Preparation

  • Fetch Structure: Download a suitable GPCR crystal structure from the RCSB PDB database (e.g., a serotonin receptor).

  • Clean the PDB: Use visualization software like UCSF Chimera or PyMOL to remove all non-essential components, including water molecules, co-crystallized ligands (unless defining a known binding site), and ions not critical for structural integrity.

  • Model Missing Residues: If the crystal structure has missing loops or side chains, use modeling tools like Modeller or the built-in tools in Chimera to reconstruct them.

  • Protonate the Receptor: Add hydrogen atoms to the protein structure, ensuring that the ionization states of acidic and basic residues like Asp, Glu, Lys, and His are appropriate for a physiological pH.

  • Energy Minimization: Perform a constrained energy minimization of the receptor. The heavy atoms of the protein backbone are typically restrained, while the newly added hydrogens and side chains are allowed to relax, removing any steric clashes.

  • Save Prepared Receptor: Save the final structure in a format required by the docking program (e.g., .pdbqt for AutoDock Vina).

Molecular Docking: Predicting the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor to form a stable complex.[10][15] The output is a set of predicted poses and a corresponding scoring value, typically an estimation of binding affinity in kcal/mol.[10]

Expert Rationale: The definition of the search space, or "grid box," is a critical choice. If a known ligand binding site exists, the box should be centered on it. If the site is unknown ("blind docking"), the box must be large enough to encompass the entire protein surface, which increases computational cost and the potential for false positives. The choice reflects the specific biological question being asked.

Protocol: Protein-Ligand Docking with AutoDock Vina

  • Prepare Files: Ensure both the receptor and the prepared ligand are in the .pdbqt format, which contains atomic coordinates, partial charges, and atom type information.

  • Define the Search Space: Using a tool like AutoDock Tools, define the Cartesian coordinates (x, y, z) for the center of the grid box and specify its dimensions.[10] This box defines the volume within which the docking algorithm will search for binding poses.

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand files, the grid box parameters, and the desired exhaustiveness (a measure of how thoroughly the algorithm searches for poses).

  • Run the Simulation: Execute the docking run from the command line. For example: vina --config conf.txt --log results.log[10]

  • Analyze Output: The program will generate an output file containing the coordinates for the top-ranked binding poses and their corresponding binding affinity scores.

Data Presentation: Sample Docking Results

Pose IDBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting Residues
1-9.51.2ASP110, SER192, PHE290
2-9.13.8ASP110, TYR308, VAL114
3-8.84.5TYR308, TRP286, ILE183

Advanced Validation: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the stability of the ligand's pose over time. Molecular Dynamics (MD) simulation addresses this by simulating the atomic motions of the entire system (protein, ligand, solvent) over a period of nanoseconds to microseconds.[16][17]

Expert Rationale: A high-scoring docking pose is not guaranteed to be stable. The protein may need to undergo conformational changes to truly accommodate the ligand. MD simulations provide a more rigorous assessment of the protein-ligand complex's stability. If a ligand quickly dissociates from the binding pocket during a simulation, the initial docking result may be a false positive.

Workflow: Protein-Ligand Complex MD Simulation using GROMACS

This workflow outlines the major steps involved in setting up and running an MD simulation using the GROMACS package.[17][18]

G Start Start with Docked Protein-Ligand Complex Topology Generate Topologies (Protein & Ligand) Start->Topology System Define Simulation Box & Add Solvent (Water) Topology->System Ions Add Ions to Neutralize System System->Ions Minimization Energy Minimization (Remove Steric Clashes) Ions->Minimization NVT NVT Equilibration (Stabilize Temperature) Minimization->NVT NPT NPT Equilibration (Stabilize Pressure & Density) NVT->NPT Production Production MD Run (Data Collection) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis End Validated Complex Analysis->End

Caption: Standard workflow for a GROMACS molecular dynamics simulation.

Key Analysis from MD:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot over time suggests the complex is not undergoing major, destabilizing conformational changes.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

  • Interaction Analysis: Tracks the formation and breaking of hydrogen bonds and other interactions between the ligand and protein throughout the simulation, providing a dynamic view of the binding mode.

Pharmacophore Modeling: Abstracting Key Features

A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative charges) that are necessary for a molecule's biological activity.[14][19]

Expert Rationale: A pharmacophore model distills the complex atomic information from a binding pose into a simple, queryable set of rules. This model can then be used to rapidly screen massive virtual libraries of millions of compounds to find novel molecules that match the essential features, a process known as virtual screening. This is a powerful tool for lead discovery and scaffold hopping.[13][14]

Types of Pharmacophore Models:

  • Structure-Based: Derived from the key interactions observed in a protein-ligand complex, such as our docked and validated pose.[19]

  • Ligand-Based: Generated by aligning a set of known active molecules and identifying the common chemical features they share. This approach is used when no receptor structure is available.[20][21]

G cluster_ligand Ligand Structure cluster_pharm Pharmacophore Model L P1 H-Bond Acceptor L->P1 Maps to Sulfonyl O P2 Positive Ionizable L->P2 Maps to Piperazine N+ P3 Hydrophobic L->P3 Maps to Propyl Chain P4 H-Bond Acceptor

Caption: Conceptual mapping of chemical moieties to pharmacophore features.

Conclusion and Future Outlook

This guide has detailed a rigorous, multi-stage workflow for the molecular modeling of this compound. By progressing from meticulous ligand preparation through docking, dynamic simulation, and pharmacophore analysis, researchers can build a comprehensive, atomic-level understanding of the molecule's potential biological interactions. The insights generated from these computational methods provide a powerful, data-driven foundation to guide subsequent experimental validation, including ligand synthesis, binding assays, and structural biology efforts. This synergy between in silico prediction and empirical testing is the hallmark of modern, efficient drug discovery.

References

Homologs and analogs of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Homologs and Analogs of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[4][5] This guide focuses on this compound, a representative molecule embodying the convergence of the versatile piperazine core with an alkylsulfonyl moiety. We will provide a comprehensive exploration of its homologs and analogs, moving beyond simple descriptions to offer a strategic framework for their rational design, synthesis, and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust analysis of structure-activity relationships (SAR) to guide the optimization of this chemical scaffold for various therapeutic applications.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The six-membered diazacyclohexane ring of piperazine is the third most common nitrogen-containing heterocycle found in FDA-approved drugs.[2] Its utility spans a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[6][7][8] The reasons for its ubiquity are multifaceted:

  • Improved Pharmacokinetics: The two nitrogen atoms (pKa ~9.8 and ~5.7) can be protonated at physiological pH, significantly enhancing aqueous solubility and aiding in formulation and administration.[1] This polarity is crucial for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[9]

  • Synthetic Tractability: The differential reactivity of the two nitrogen atoms allows for straightforward, controlled synthetic modifications. One nitrogen can be functionalized while the other is protected, enabling the modular construction of complex molecules.[10][11]

  • Versatile Pharmacophore: The piperazine ring can act as a rigid linker to orient pharmacophoric groups in a specific 3D geometry for optimal target engagement or as a basic center to form critical salt-bridge interactions with biological targets like kinases or G-protein coupled receptors.[9]

The combination of a piperazine core with other functional groups, such as the methylsulfonyl unit in our core topic, creates molecules with significant therapeutic potential, meriting in-depth investigation.

Profile of the Core Compound: this compound

2.1. Physicochemical Properties

1-(3-(Methylsulfonyl)propyl)piperazine is a bifunctional molecule featuring a basic piperazine head and a polar, non-basic methylsulfonyl tail connected by a flexible propyl linker.[12] The dihydrochloride salt form enhances its stability and water solubility.[13][14]

PropertyValue (Estimated/Reported)Significance in Drug Design
Molecular Formula C₈H₂₀Cl₂N₂O₂SDefines the elemental composition and molecular weight.
Molecular Weight 279.23 g/mol [12]Falls within the range for good oral bioavailability ("Rule of 5").
XLogP3-AA -1.1 (for free base)Indicates high hydrophilicity, suggesting good water solubility but potentially poor membrane permeability without active transport.
Hydrogen Bond Donors 2 (in protonated form)Can engage in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 4Can engage in hydrogen bonding with target proteins.

2.2. Rationale for Modification: The Pursuit of Optimized Analogs

While the core compound serves as an excellent starting point, the goal of drug discovery is optimization. Exploring homologs and analogs is a systematic approach to fine-tune its properties. Key objectives include:

  • Modulating Potency & Selectivity: Minor structural changes can dramatically alter binding affinity for a primary target and selectivity against off-targets.

  • Improving ADME Properties: Adjusting lipophilicity and metabolic stability can enhance oral bioavailability, prolong half-life, and ensure adequate distribution to the target tissue.

  • Reducing Toxicity: Modifications can steer metabolism away from pathways that produce reactive or toxic metabolites.

Homologs: Modifying the Alkyl Linker

Homologation, the process of generating a series of compounds by altering the length of an alkyl chain, is a fundamental strategy for probing the spatial relationship between two key pharmacophoric elements. In this case, we vary the distance between the piperazine ring and the methylsulfonyl group.

3.1. Homologation Strategy & Predicted Impact

The propyl (n=3) linker of the core compound can be shortened to ethyl (n=2) or extended to butyl (n=4), pentyl (n=5), and so on.

  • Shorter Chains (e.g., Ethyl): May increase rigidity, potentially locking the molecule into a more favorable (or unfavorable) binding conformation.

  • Longer Chains (e.g., Butyl, Pentyl): Increases flexibility and lipophilicity. This can enhance binding by allowing the pharmacophores to find their optimal positions within a binding pocket and may improve membrane permeability, but it can also increase non-specific binding and metabolic liability.

3.2. General Synthetic Workflow for Homologs

The most direct route is the N-alkylation of a protected piperazine with an appropriate haloalkyl methyl sulfone, followed by deprotection. This is a robust and widely applicable method.[15]

Homolog_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification A Boc-Piperazine D N-Alkylation (Sₙ2 Reaction) A->D B 1-Halo-n-alkyl Methyl Sulfone B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E Protected Intermediate D->E F Acid (e.g., TFA, HCl) Deprotection E->F G Final Homolog (Free Base) F->G H Purification (Column Chromatography) G->H I Salt Formation (e.g., HCl in Ether) H->I J Final Homolog Dihydrochloride I->J

Caption: General workflow for the synthesis of N-alkylsulfonyl piperazine homologs.

3.3. Detailed Experimental Protocol: Synthesis of 1-(4-(Methylsulfonyl)butyl)piperazine Dihydrochloride

Causality: This protocol uses the common Boc protecting group, which is stable under the basic conditions of alkylation but easily removed with acid.[11] Potassium carbonate is a cost-effective base sufficient for this Sₙ2 reaction.[16]

Step 1: N-Alkylation

  • To a solution of tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.86 g, 10 mmol) in dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 1-chloro-4-(methylsulfonyl)butane (1.73 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS. Rationale: Heating accelerates the Sₙ2 reaction between the secondary amine and the alkyl chloride.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain pure tert-butyl 4-(4-(methylsulfonyl)butyl)piperazine-1-carboxylate.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified intermediate (10 mmol) in 50 mL of dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (20 mL, 80 mmol). Rationale: A large excess of HCl ensures complete removal of the Boc group and formation of the dihydrochloride salt.

  • Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate will form.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, wash with additional diethyl ether, and dry under vacuum to yield the final product, 1-(4-(methylsulfonyl)butyl)piperazine dihydrochloride, as a white solid.

3.4. Analytical Characterization

Self-Validation: A combination of techniques is essential to confirm the structure and purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC):

    • System: HPLC with UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% TFA).

    • Purpose: To assess purity (>95%). The lack of a strong chromophore means detection may require derivatization or a universal detector like CAD or ELSD for accurate quantification.[17]

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Expected Ion: [M+H]⁺ for the free base.

    • Purpose: To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expect characteristic peaks for the methylsulfonyl group (~3.0 ppm), the piperazine ring protons, and the alkyl chain protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • Purpose: To unambiguously confirm the chemical structure.

Analogs: Exploring Chemical Diversity

Analog design involves more significant structural modifications than homologation. This strategy allows for probing specific interactions, altering metabolic pathways, and introducing new physicochemical properties.

4.1. Analog Design Strategies

Caption: Key strategies for designing analogs of the core compound.

4.2. Structure-Activity Relationship (SAR) Insights

The following table summarizes potential modifications and their predicted impact, providing a logical framework for prioritizing synthetic targets. This approach is central to modern drug design.[4][18][19]

Modification SiteAnalog TypeRationale / Predicted Impact
Piperazine Ring C-methylation (e.g., cis-3,5-dimethyl)Introduces conformational constraint, potentially increasing selectivity. Can block sites of metabolism, improving metabolic stability.[]
Sulfonyl Group PhenylsulfonylIncreases lipophilicity and introduces potential for π-π stacking interactions with aromatic residues in a binding pocket.
Sulfonyl Group Sulfonamide (-SO₂NHR)Introduces a hydrogen bond donor, which could form a new, critical interaction with the target. Modulates acidity and polarity.
Sulfonyl Group Amide (-C(O)NHR)A common bioisostere for a sulfone. Removes the strong electron-withdrawing character, altering electronic properties and potential for metabolism.

4.3. Detailed Experimental Protocol: Synthesis of 1-(3-(Phenylsulfonyl)propyl)piperazine Dihydrochloride

Causality: This protocol is analogous to the homolog synthesis, demonstrating the modularity of the synthetic approach. The starting material simply changes from an alkylsulfonyl chloride to an arylsulfonyl chloride.

  • Synthesize the Alkylating Agent: React 3-chloro-1-propanol with benzenesulfonyl chloride in the presence of a base like pyridine to form 3-chloropropyl benzenesulfonate. (This is an alternative to starting with a pre-made halo-sulfone).

  • N-Alkylation: Follow the procedure in Section 3.3 (Step 1), substituting 1-chloro-4-(methylsulfonyl)butane with 3-chloropropyl benzenesulfonate (10 mmol). The reaction proceeds via nucleophilic attack of Boc-piperazine on the propyl chain, displacing the benzenesulfonate leaving group.

  • Deprotection & Salt Formation: Follow the procedure in Section 3.3 (Step 2) to remove the Boc group and form the dihydrochloride salt.

  • Characterization: Use the methods outlined in Section 3.4 (HPLC, MS, NMR) to confirm the structure and purity of the final product. The NMR spectra will show characteristic aromatic proton signals for the phenyl group.

In Vitro Biological Evaluation Workflow

Once a library of homologs and analogs is synthesized, a systematic biological evaluation is necessary to identify promising candidates.[21][22]

5.1. General Evaluation Workflow

Biological_Evaluation_Workflow A Synthesized Compound Library (Homologs & Analogs) B Primary Screening: Target-Based Assay (e.g., Kinase Inhibition @ 10 µM) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Secondary Screening: Dose-Response Curve (IC₅₀ Determination) C->D E Selectivity Profiling (Test against related targets) D->E F Cell-Based Assay: (e.g., Cellular Proliferation / Cytotoxicity) D->F G Lead Candidate Selection (Potent, Selective, Cell-Active) E->G F->G

Caption: A tiered workflow for the in vitro biological evaluation of new compounds.

5.2. Protocol: Cell Proliferation (MTT) Assay

Trustworthiness: This is a standard, robust, and widely validated colorimetric assay to assess the effect of a compound on cell viability, which is a crucial first step in evaluating potential anticancer agents.[23]

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound.

Summary and Future Perspectives

This guide has outlined a systematic and technically grounded approach to the exploration of homologs and analogs of this compound. We have moved from the foundational importance of the piperazine scaffold to detailed, actionable protocols for synthesis, characterization, and biological evaluation. The principles of rational design—modulating linkers, functional groups, and core scaffolds—are key to transforming a starting chemical entity into a potential drug candidate.

The true power of this scaffold lies in its synthetic accessibility and the diverse biological activities exhibited by its derivatives, from CNS agents to kinase inhibitors.[8][9][24] Future work should focus on expanding the analog library with more diverse bioisosteric replacements and employing computational modeling to better predict binding modes and guide the design of next-generation compounds with superior efficacy and safety profiles. The integration of these classical medicinal chemistry strategies with modern computational tools will undoubtedly accelerate the discovery of novel therapeutics based on this versatile piperazine core.

References

Methodological & Application

Synthesis Protocol for 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is a key building block in medicinal chemistry and drug development. The piperazine moiety is a "privileged structure" known for its ability to bind to a wide range of biological targets, and its derivatives have found applications as antipsychotics, antidepressants, and anti-cancer agents.[1][2] The incorporation of a methylsulfonylpropyl group can modulate the physicochemical properties of the parent piperazine, influencing its solubility, metabolic stability, and target engagement.

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described methodology is designed to be robust and scalable, ensuring high yield and purity. We will delve into the causality behind the experimental choices, offering insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Reaction Scheme and Mechanism

The synthesis of 1-(3-(methylsulfonyl)propyl)piperazine proceeds via a Michael addition reaction, a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds.[1] In this reaction, the nucleophilic secondary amine of piperazine attacks the electron-deficient β-carbon of methyl vinyl sulfone. The sulfone group acts as a strong electron-withdrawing group, activating the vinyl group for nucleophilic attack.

The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which can facilitate the proton transfer steps in the mechanism. The initial addition of the piperazine nitrogen to the vinyl sulfone generates a zwitterionic intermediate. Subsequent proton transfer, mediated by the solvent, leads to the formation of the neutral product, 1-(3-(methylsulfonyl)propyl)piperazine.

To enhance the purity and stability of the final compound for pharmaceutical applications, the free base is converted to its dihydrochloride salt. This is achieved by treating the purified free base with hydrochloric acid in an appropriate solvent, leading to the precipitation of the desired salt.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier
Piperazine (anhydrous)C₄H₁₀N₂86.14110-85-0Sigma-Aldrich
Methyl vinyl sulfoneC₃H₆O₂S106.143680-02-2Sigma-Aldrich
Ethanol (absolute)C₂H₅OH46.0764-17-5Fisher Scientific
Diethyl ether(C₂H₅)₂O74.1260-29-7Fisher Scientific
Hydrochloric acid (concentrated, 37%)HCl36.467647-01-0VWR
IsopropanolC₃H₈O60.1067-63-0Sigma-Aldrich
Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine (Free Base)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (8.61 g, 0.1 mol) in absolute ethanol (100 mL). Stir the mixture at room temperature until the piperazine is completely dissolved.

    • Rationale: Anhydrous piperazine is used to prevent side reactions with water. Ethanol is an excellent solvent for both reactants and facilitates the reaction. A molar excess of piperazine can be used to minimize the formation of the disubstituted product, although for this protocol, a 1:1 stoichiometry is employed with careful monitoring.

  • Addition of Methyl Vinyl Sulfone: To the stirred solution of piperazine, add methyl vinyl sulfone (10.61 g, 0.1 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

    • Rationale: Dropwise addition helps to control the reaction temperature and prevent a runaway reaction. Methyl vinyl sulfone is a reactive Michael acceptor.[3]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

    • Rationale: Heating the reaction to reflux increases the reaction rate and ensures the completion of the Michael addition.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1) and visualizing with iodine vapor or potassium permanganate stain.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. However, for many applications, the crude oil is of sufficient purity to proceed to the salt formation step.

Synthesis of this compound
  • Salt Formation: Dissolve the crude 1-(3-(methylsulfonyl)propyl)piperazine oil in isopropanol (100 mL). Cool the solution in an ice bath to 0-5 °C.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (17 mL, ~0.204 mol, 2.04 equivalents) dropwise to the cooled solution. A white precipitate will form.

    • Rationale: Two equivalents of HCl are required to protonate both nitrogen atoms of the piperazine ring, forming the dihydrochloride salt. Isopropanol is a good solvent for the free base but a poor solvent for the dihydrochloride salt, thus promoting precipitation.

  • Crystallization and Isolation: After the addition of HCl is complete, continue stirring the suspension in the ice bath for 1-2 hours to ensure complete precipitation.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any residual impurities and solvent.[2]

  • Drying: Dry the resulting white solid under vacuum at 40-50 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 22.3 - 25.1 g (80-90% based on methyl vinyl sulfone)

  • Appearance: White to off-white crystalline solid

  • Melting Point: 230-235 °C (decomposes)

  • Solubility: Soluble in water, sparingly soluble in ethanol, and insoluble in diethyl ether.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[4]

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.[4]

  • Reagent Handling:

    • Piperazine: Corrosive and can cause severe skin burns and eye damage. Handle with care.

    • Methyl vinyl sulfone: A lachrymator and potential genotoxin.[3] Avoid inhalation and skin contact.

    • Hydrochloric acid: Highly corrosive. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizing the Workflow

Chemical Reaction Pathway

Reaction_Pathway piperazine Piperazine intermediate Zwitterionic Intermediate piperazine->intermediate + mvs Methyl Vinyl Sulfone mvs->intermediate free_base 1-(3-(Methylsulfonyl)propyl)piperazine intermediate->free_base Proton Transfer final_product 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride free_base->final_product + hcl 2 HCl hcl->final_product

Caption: Michael addition of piperazine to methyl vinyl sulfone followed by salt formation.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis of Free Base cluster_purification Salt Formation and Purification step1 Dissolve Piperazine in Ethanol step2 Add Methyl Vinyl Sulfone step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Monitor by TLC step3->step4 step5 Cool and Concentrate step4->step5 step6 Dissolve Crude Product in Isopropanol step5->step6 Proceed to Salt Formation step7 Cool to 0-5 °C step6->step7 step8 Add Concentrated HCl step7->step8 step9 Stir and Precipitate step8->step9 step10 Filter and Wash with Diethyl Ether step9->step10 step11 Dry Under Vacuum step10->step11

References

Navigating the Frontier: Experimental Applications of Piperazine Compounds in Virology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine scaffold, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in biologically active compounds.[1][2][3] Its unique physicochemical properties have been leveraged to develop a multitude of FDA-approved drugs for diverse therapeutic areas.[1][4] In virology, piperazine derivatives are a burgeoning class of potential therapeutics, demonstrating activity against a wide range of DNA and RNA viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Flaviviruses.[1][2][5] This guide provides an in-depth exploration of the key experimental applications of piperazine compounds in antiviral research. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the critical rationale behind the experimental design, from initial screening to mechanism of action studies.

The Piperazine Advantage in Antiviral Drug Discovery

The prevalence of the piperazine ring in successful drugs is not coincidental. Its structural and chemical attributes offer several advantages:

  • Physicochemical Properties: The basic nature of the nitrogen atoms allows for salt formation, often improving aqueous solubility and oral bioavailability, which are critical parameters for drug development.

  • Structural Rigidity and Versatility: The chair conformation of the piperazine ring provides a rigid scaffold. This allows for the precise spatial arrangement of various substituents on the nitrogen atoms, enabling tailored interactions with specific viral or host protein targets.[3]

  • Synthetic Tractability: The nitrogen atoms are readily functionalized, making the piperazine core an ideal starting point for creating large, diverse chemical libraries for high-throughput screening.[4]

Initial Screening: Identifying Antiviral Activity

The primary step in evaluating a library of novel piperazine compounds is to determine their ability to inhibit viral replication in a cell-based system. The choice of assay is dictated by the specific virus and its effect on the host cells.

Cytopathic Effect (CPE) Inhibition Assay

For many viruses, infection leads to observable damage to host cells, a phenomenon known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis.[6][7] The CPE inhibition assay is a robust and widely used method for initial screening.[8]

Causality and Principle: This assay is based on the principle that an effective antiviral compound will protect host cells from virus-induced death or morphological changes.[7] Its primary advantage is its simplicity and suitability for a high-throughput format (e.g., 96-well plates), allowing for the rapid screening of many compounds simultaneously.

Experimental Protocol: CPE Inhibition Assay

  • Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza). The seeding density should be optimized to achieve an 80-90% confluent monolayer within 18-24 hours.[8]

  • Compound Preparation: Prepare a stock solution of the piperazine compound (typically in DMSO). Perform serial dilutions of the stock solution in cell culture medium to achieve a range of desired final concentrations.

  • Treatment and Infection:

    • Carefully remove the growth medium from the wells.

    • Add the diluted compounds to the respective wells.

    • Include essential controls:

      • Cell Control: Cells with medium only (no compound, no virus) to assess 100% viability.

      • Virus Control: Cells with medium and virus only (no compound) to assess 0% viability/maximum CPE.

      • Positive Control: A known antiviral drug to validate assay performance.

    • Add the virus suspension to all wells except the "Cell Control" wells at a pre-determined multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.[7]

  • Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the specific virus-cell system (e.g., 37°C, 5% CO2).[6][7]

  • Quantification of CPE: After the incubation period (typically 48-72 hours), quantify cell viability. While visual inspection is possible, quantitative methods are superior:

    • Crystal Violet Staining: Remove the medium, fix the remaining adherent cells (e.g., with 4% paraformaldehyde), and stain with a 0.5% crystal violet solution.[9][10] After washing and drying, the retained stain is solubilized and absorbance is read on a plate reader.

    • Metabolic Assays (MTT/MTS): Add a reagent like MTT or MTS, which is converted into a colored formazan product by metabolically active (living) cells. The color intensity is proportional to the number of viable cells.

Data Interpretation: The results are used to calculate the 50% effective concentration (EC50), which is the compound concentration that inhibits the viral cytopathic effect by 50%. This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[7]

Plaque Reduction Assay

For lytic viruses that can form plaques (localized areas of cell death in a monolayer), the plaque reduction assay is considered the "gold standard" for quantifying viral infectivity and antiviral efficacy.[11]

Causality and Principle: This assay directly measures the number of infectious virus particles. An antiviral compound's effectiveness is determined by its ability to reduce the number or size of plaques formed.[12] It is more precise than a CPE assay as it quantifies the reduction in infectious virions.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Incubation: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral attachment and entry.

  • Compound Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) mixed with various concentrations of the piperazine compound. The semi-solid overlay is critical as it restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious particle.[13]

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-7 days, depending on the virus).[12][13]

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Carefully remove the semi-solid overlay.

    • Stain the cell monolayer with crystal violet. The dye will stain the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration.[12]

Elucidating the Mechanism of Action (MOA)

Identifying a compound's antiviral target is a critical step in its development. The time-of-addition assay is a powerful tool to determine which stage of the viral life cycle is inhibited.[14][15]

Causality and Principle: The viral life cycle is a sequence of distinct steps (attachment, entry, replication, assembly, egress).[16] By adding the compound at different time points relative to infection, one can infer the stage at which it acts. If a compound loses its effectiveness when added after a certain step has already occurred, it suggests the compound targets that specific step.[17][18]

Caption: Workflow of a time-of-addition assay to identify the targeted stage of the viral life cycle.

In Vivo Efficacy and Toxicity Assessment

A compound that demonstrates potent and selective in vitro activity must be evaluated in a living organism. Animal models are essential for assessing efficacy, pharmacokinetics, and safety before any consideration for human trials.[19][20]

Causality and Principle: In vitro systems cannot fully replicate the complex interactions between a virus, a host's immune system, and a drug.[21] Animal models provide this systemic context, allowing for the evaluation of a compound's true therapeutic potential and its potential liabilities.[22]

General Protocol for In Vivo Efficacy Studies:

  • Model Selection: Choose an appropriate animal model that is susceptible to the virus and recapitulates aspects of human disease (e.g., mice, hamsters, ferrets).[23]

  • Compound Administration: Formulate the piperazine compound for a clinically relevant route of administration (e.g., oral gavage, intraperitoneal injection).

  • Infection and Treatment: Animals are infected with a standardized dose of the virus. Treatment with the compound or a vehicle control is initiated at a specified time relative to the infection.

  • Monitoring: Monitor animals daily for clinical signs of illness, such as weight loss, changes in activity, and mortality.

  • Viral Load and Biomarker Analysis: At predetermined time points, collect relevant samples (e.g., blood, lung, liver) to quantify viral load (via qPCR or plaque assay) and assess other markers of disease, such as inflammatory cytokines.

  • Toxicity Assessment: Concurrently, conduct safety studies to determine the maximum tolerated dose (MTD) and to evaluate for any adverse effects on major organs through histopathology and clinical chemistry analysis.

Data Summary: Evaluating Lead Compounds

Clear data presentation is crucial for comparing the attributes of different compounds. A summary table should be used to collate key parameters.

Compound IDViral TargetAssay TypeEC50 / IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
Piperazine-A01 HIV-1 (Wild-Type)CPE Inhibition0.030[1]> 300[1]> 10,000
Piperazine-B07 Dengue Virus (DENV)Plaque Reduction1.4[5]> 50> 35.7
Piperazine-B11 Zika Virus (ZIKV)Plaque Reduction1.9[5]> 50> 26.3
Piperazine-C05 Hepatitis B Virus (HBV)Secreted Antigen0.6[1]24.5[1]40.8

Interpretation: The Selectivity Index (SI) is a critical metric. A higher SI value indicates that the compound is much more potent against the virus than it is toxic to the host cells, making it a more promising candidate for further development.

Conclusion

The piperazine scaffold remains an exceptionally fruitful starting point for the discovery of novel antiviral agents. The experimental protocols detailed in this guide—from high-throughput screening in cell culture to mechanism-of-action studies and essential in vivo validation—provide a robust framework for the systematic evaluation of these promising compounds. A rigorous and logical application of these methodologies is paramount to advancing the most promising piperazine derivatives from the laboratory bench toward potential clinical applications, addressing the ongoing challenge of viral diseases.

References

Application Notes and Protocols for 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is a piperazine derivative. The piperazine scaffold is a common motif in pharmacologically active compounds, known for a wide range of biological activities including antiviral, antibacterial, and insecticidal properties[1]. While specific biological activities and mechanisms of action for this compound are not extensively documented in publicly available literature, its structural similarity to components of more complex molecules, such as the respiratory syncytial virus (RSV) fusion inhibitor JNJ-53718678, suggests potential applications in antiviral research[2][3].

These application notes provide a comprehensive guide for researchers and scientists on the proper handling, preparation, and use of this compound in a cell culture setting. The following protocols are generalized and should be adapted to specific cell lines and experimental designs. A hypothetical antiviral assay is presented as a potential application, based on the activity of structurally related compounds.

Safety and Handling

Prior to handling this compound, it is crucial to review the Safety Data Sheet (SDS) for comprehensive safety information.

1.1. Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound, including:

  • Safety goggles or face shield[4][5]

  • Chemical-resistant gloves[4][5]

  • A lab coat[4][5]

1.2. Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols[4][6].

1.3. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][7].

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes[7].

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration[8].

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water[4].

In all cases of exposure, seek immediate medical attention.

1.4. Storage Store the compound in a tightly closed container in a dry and well-ventilated place[5][7]. It is hygroscopic, so protection from moisture is important[5].

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.

2.1. Materials

  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade water) or dimethyl sulfoxide (DMSO)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

2.2. Protocol for Preparing a 10 mM Stock Solution

  • Calculate the required mass: The molecular weight of this compound is 295.25 g/mol . To prepare 10 mL of a 10 mM stock solution, use the following calculation:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 295.25 g/mol = 0.029525 g = 29.53 mg

  • Weigh the compound: In a chemical fume hood, carefully weigh out 29.53 mg of the compound and transfer it to a sterile 15 mL conical tube.

  • Dissolve the compound:

    • Add a small amount of sterile water or DMSO to the conical tube. .

    • Vortex thoroughly until the compound is completely dissolved.

    • Bring the final volume to 10 mL with the chosen solvent.

  • Sterilization:

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Dispense the sterilized stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Parameter Value
Molecular Weight295.25 g/mol
Stock Concentration10 mM
Volume10 mL
Mass Required29.53 mg
SolventSterile Water or DMSO
Storage-20°C or -80°C

General Cell Culture Protocol for Compound Treatment

This protocol provides a general workflow for treating adherent cells with this compound.

3.1. Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells in multi-well plate incubate_24h Incubate for 24h (allow attachment) seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of compound add_compound Add compound dilutions to cells incubate_24h->add_compound prepare_dilutions->add_compound incubate_treatment Incubate for desired duration (e.g., 48-72h) add_compound->incubate_treatment perform_assay Perform downstream assay (e.g., cytotoxicity, antiviral) incubate_treatment->perform_assay

Caption: General workflow for cell-based assays.

3.2. Step-by-Step Protocol

  • Cell Seeding:

    • Culture your chosen cell line (e.g., HeLa cells) using standard cell culture techniques[9].

    • Trypsinize and count the cells.

    • Seed the cells into a multi-well plate (e.g., 96-well plate) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Dilution:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of working concentrations by serially diluting the stock solution in complete cell culture medium.

    • Always include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the medium containing the different concentrations of the compound (and the vehicle control) to the respective wells.

    • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Determining Optimal Working Concentration: Cytotoxicity Assay

Before conducting functional assays, it is essential to determine the concentration range of the compound that is not toxic to the cells.

4.1. Protocol using Resazurin-based Assay (e.g., alamarBlue™)

  • Perform the General Cell Culture Protocol (Section 3) using a 96-well plate with a range of compound concentrations (e.g., from 0.1 µM to 100 µM).

  • After the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve.

    • Determine the CC50 (the concentration that reduces cell viability by 50%). For functional assays, use concentrations well below the CC50.

Hypothetical Application: Antiviral Plaque Reduction Assay (RSV)

This protocol is a hypothetical application based on the known activity of structurally related compounds against RSV[2][3].

5.1. Workflow Diagram

G seed Seed HeLa cells in 6-well plates confluent Incubate until confluent monolayer seed->confluent infect Infect with RSV (low MOI) confluent->infect overlay Add overlay medium containing compound dilutions infect->overlay incubate Incubate for 3-5 days overlay->incubate fix_stain Fix and stain cells incubate->fix_stain count Count plaques and calculate % inhibition fix_stain->count

Caption: Workflow for a plaque reduction assay.

5.2. Step-by-Step Protocol

  • Plate Cells: Seed HeLa cells in 6-well plates and grow them to a confluent monolayer.

  • Virus Infection:

    • Prepare dilutions of RSV in serum-free medium.

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with RSV at a low multiplicity of infection (MOI) for 1-2 hours at 37°C.

  • Compound Treatment:

    • Prepare an overlay medium (e.g., medium with 1% methylcellulose) containing various non-toxic concentrations of this compound (determined from the cytotoxicity assay).

    • Remove the virus inoculum and add the compound-containing overlay medium to the wells.

  • Incubation: Incubate the plates for 3-5 days at 37°C until viral plaques are visible.

  • Plaque Visualization:

    • Fix the cells (e.g., with 10% formalin).

    • Stain the cells with a solution like crystal violet.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration compared to the vehicle control.

    • Determine the EC50 (the concentration that inhibits plaque formation by 50%).

Data Interpretation and Troubleshooting

Issue Possible Cause Solution
Compound precipitates in medium Poor solubility at the tested concentration.Use a lower concentration or a different solvent (ensure solvent is compatible with cells).
High variability between replicates Inconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension and use calibrated pipettes.
No effect observed in functional assay Compound is not active under the tested conditions, or the concentration is too low.Test a wider range of concentrations; verify the compound's integrity.
High cytotoxicity at low concentrations The compound is highly toxic to the specific cell line.Choose a more resistant cell line or narrow the concentration range to very low levels.

References

Analytical methods for quantifying piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of Piperazine Derivatives

Introduction

Piperazine and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with applications as antipsychotic, antihistaminic, antianginal, and anthelmintic agents.[1] Given their widespread use and therapeutic importance, the ability to accurately and reliably quantify these compounds in both active pharmaceutical ingredients (APIs) and complex biological matrices is paramount. This is essential for quality control, pharmacokinetic/toxicokinetic studies, and ensuring the safety and efficacy of final drug products.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the primary analytical methodologies for the quantification of piperazine derivatives. We will explore the theoretical underpinnings, provide field-proven insights into experimental design, and deliver detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pillar 1: The Imperative of Method Validation

Before delving into specific protocols, it is crucial to establish the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2] Regulatory bodies worldwide adhere to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[2][3] A properly validated method ensures data integrity and reliability.

The core validation characteristics that must be assessed are summarized below. Any protocol must be developed and evaluated against these criteria to be considered a self-validating system.

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[4]Peak purity analysis (for chromatography), no interference at the analyte's retention time in blank samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]Correlation coefficient (r²) > 0.99.[5]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[6]Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value. Often determined by spike recovery studies.[4]Mean recovery of 90-110% is often acceptable; for bioanalysis, 85-115% (80-120% at LLOQ).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).[7]Relative Standard Deviation (%RSD) ≤ 2% is common for drug substance/product; ≤15% for bioanalysis (≤20% at LLOQ).[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.[7]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]Typically determined at a signal-to-noise ratio of 10:1.[7]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[7]System suitability parameters should remain within acceptable limits; %RSD of results should be low.

Application Note 1: HPLC-UV Analysis of Piperazine Derivatives

Expertise & Causality

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally labile compounds.[1] A significant challenge with piperazine itself is that its core structure lacks a strong UV-absorbing chromophore, making it difficult to detect at low concentrations using standard UV detectors.[1][7]

To overcome this, a pre-column derivatization strategy is employed. The most common and effective approach is to react the secondary amine groups of the piperazine ring with 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][7] This reaction forms a stable, highly UV-active derivative that can be detected with excellent sensitivity.[7][8] The choice of a reversed-phase C8 or C18 column is typical for separating the resulting derivative from the API and other impurities.[9][10]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh API Sample or Standard Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Add NBD-Cl & Buffer, Heat (e.g., 60°C) Dissolve->Derivatize Cool Cool and Dilute Derivatize->Cool Inject Inject into HPLC Cool->Inject Separate C18/C8 Column Isocratic/Gradient Elution Inject->Separate Detect UV/PDA Detector (e.g., 340 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Piperazine Concentration Calibrate->Quantify

Workflow for HPLC-UV analysis with derivatization.
Protocol: Quantification of Piperazine in an API using NBD-Cl Derivatization

1. Materials and Reagents

  • Piperazine reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Sodium Carbonate Buffer (pH 10.0)

  • Water (HPLC grade)

  • API sample containing piperazine impurity

2. Instrumentation

  • HPLC system with a Photodiode Array (PDA) or UV detector.[7]

  • Analytical column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.[9][10]

  • Heating block or water bath.

3. Preparation of Solutions

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v). Filter through a 0.45 µm filter and degas prior to use.[7]

  • Diluent: Acetonitrile.

  • NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile.

  • Standard Stock Solution: Accurately weigh ~20 mg of piperazine standard into a 10 mL volumetric flask, dissolve, and dilute to volume with diluent.[7]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to ~150% of the specification limit (e.g., 30 to 350 ppm).[7]

  • Sample Solution: Accurately weigh the API sample and dissolve in diluent to a known final concentration (e.g., 0.5 mg/mL).[7]

4. Derivatization Procedure

  • To a clean vial, add 200 µL of buffer, 100 µL of the standard or sample solution, and 600 µL of the NBD-Cl solution.[10]

  • Cap the vial and vortex thoroughly.

  • Heat the mixture at 60°C for 30 minutes to facilitate the reaction.[1]

  • Cool the solution to room temperature. The sample is now ready for injection.

5. Chromatographic Conditions

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18/C8 column.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 340 nm (or the absorption maximum of the NBD-piperazine derivative).[7]

6. Data Analysis & System Suitability

  • System Suitability: Before sample analysis, inject a derivatized mid-level standard six times. The %RSD for the peak area should be ≤ 2.0%.

  • Quantification: Identify the NBD-piperazine derivative peak based on its retention time. Create a calibration curve by plotting the peak area versus concentration for the calibration standards. Determine the concentration of piperazine in the sample solution using the linear regression equation from the calibration curve.

Application Note 2: GC-MS Analysis of Piperazine Derivatives

Expertise & Causality

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds.[11] It is frequently used for the qualitative and quantitative analysis of piperazine derivatives, particularly in the context of seized materials or "legal highs".[12] The gas chromatograph separates compounds based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer fragments the eluted compounds, providing a characteristic "fingerprint" (mass spectrum) for definitive identification.[12]

For some piperazine derivatives, direct injection is possible. However, to improve chromatographic peak shape and increase volatility, derivatization is often beneficial.[11] Agents like trifluoroacetic anhydride (TFAA) or silylating agents (e.g., BSTFA) react with the amine groups, creating more volatile and thermally stable derivatives.[11] Electron Ionization (EI) at 70 eV is the standard ionization method as it produces reproducible fragmentation patterns that are searchable against mass spectral libraries.[11]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Derivatize Optional: Add Derivatizing Agent (e.g., TFAA) & Heat Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column (e.g., DB-5MS) Temperature Program Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole / Ion Trap) Ionize->Analyze TIC Generate Total Ion Chromatogram (TIC) Analyze->TIC Identify Identify by Retention Time & Mass Spectrum TIC->Identify Quantify Quantify using Selected Ion Monitoring (SIM) or TIC Area Identify->Quantify

Workflow for GC-MS analysis of piperazine derivatives.
Protocol: Screening and Quantification of Volatile Piperazines

1. Materials and Reagents

  • Reference standards for piperazine derivatives of interest (e.g., BZP, mCPP, TFMPP).[12]

  • Methanol or Acetonitrile (GC grade).

  • Derivatizing agent (optional): Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

  • Internal Standard (IS): e.g., Naphthalene-d8.

2. Instrumentation

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Analytical column: Non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

3. Preparation of Solutions

  • Stock Solutions: Prepare individual stock solutions of each piperazine derivative and the internal standard in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a mixed working solution containing all analytes. Serially dilute this solution to create calibration standards across the desired concentration range (e.g., 0.1 to 50 µg/mL). Spike each standard with the internal standard at a constant concentration.

  • Sample Solution: Dissolve the sample material in methanol to achieve a concentration within the calibration range. Add the internal standard.

4. Derivatization Procedure (if required)

  • Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

5. GC-MS Conditions

  • Injector Temperature: 250°C.[11]

  • Injection Mode: Splitless (or split, depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 5 minutes.[11]

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Acquisition Mode: Full Scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.[11] For SIM, select 3-4 characteristic ions for each analyte and the IS.

6. Data Analysis

  • Identification: Identify analytes in the Total Ion Chromatogram (TIC) by comparing their retention times and mass spectra to those of the reference standards.[11]

  • Quantification: Using SIM data, calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the analyte concentration. Determine the concentration in the unknown sample from this curve.

Application Note 3: LC-MS/MS Bioanalysis of Piperazine Derivatives

Expertise & Causality

For quantifying piperazine derivatives in complex biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][13] Its superior sensitivity and selectivity allow for the detection of analytes at very low concentrations (ng/mL or even pg/mL), which is essential for pharmacokinetic studies.[13]

The core of this technique is the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) selects a specific parent ion (the protonated molecule, [M+H]⁺), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects a specific, characteristic fragment ion to be detected. This highly specific parent-to-fragment transition minimizes interference from matrix components.

To ensure the highest accuracy and precision, a stable isotope-labeled (SIL) internal standard (e.g., a deuterated analog like mCPP-D8) is used.[13][14] The SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but is differentiated by its mass. It perfectly mimics the analyte during sample preparation and ionization, correcting for any matrix effects or extraction variability.[14] Sample preparation is often simplified to a protein precipitation step, which is amenable to high-throughput workflows.[14]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aliquot Plasma Sample/Standard/QC Spike Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Spike Precipitate Add Acetonitrile to Precipitate Proteins Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant for Analysis Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Separate UPLC/HPLC Column (e.g., HILIC, C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometer (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & SIL-IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte/SIL-IS) Integrate->Ratio Quantify Quantify using Weighted Calibration Curve Ratio->Quantify

Bioanalytical workflow for LC-MS/MS quantification.
Protocol: Quantification of a Piperazine Derivative in Human Plasma

1. Materials and Reagents

  • Analyte reference standard

  • Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Analyte-d6).[14]

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control Human Plasma (K2EDTA).[14]

2. Instrumentation

  • Liquid Chromatograph: UPLC or HPLC system (e.g., Shimadzu Nexera, Waters ACQUITY).[14]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™, Waters Xevo).[14]

  • Analytical Column: Waters ACQUITY BEH HILIC (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase C18 column.[14]

3. Preparation of Solutions

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and SIL-IS in methanol.

  • Working Solutions: Prepare intermediate spiking solutions for the analyte (for calibration curve and QCs) and a single working solution for the SIL-IS in 50:50 acetonitrile:water.

  • Calibration (CAL) and Quality Control (QC) Samples: Spike control plasma with appropriate volumes of analyte working solutions to prepare a calibration curve (e.g., 0.1 to 100 ng/mL) and at least four QC levels (LLOQ, Low, Mid, High).[5][14]

4. Sample Preparation: Protein Precipitation

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (CAL, QC, or unknown).

  • Add 25 µL of the SIL-IS working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.[14]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[14]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.[14]

5. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient: A typical gradient might be: 95% B (0-0.5 min), ramp to 50% B (0.5-2.5 min), hold at 50% B (2.5-3.0 min), return to 95% B (3.1 min), and re-equilibrate.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: Optimize the precursor ion ([M+H]⁺) and the most stable, intense product ion for both the analyte and the SIL-IS.

6. Data Analysis

  • Integrate the chromatographic peaks for the analyte and SIL-IS MRM transitions.

  • Calculate the peak area ratio (Analyte Area / SIL-IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration. Use a weighted (1/x² or 1/x) linear regression.[5]

  • Determine the concentration of the analyte in the QC and unknown samples from the regression equation. The calculated concentrations of the QCs must meet the acceptance criteria for accuracy and precision.

Summary Comparison of Analytical Methods

FeatureHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Separation of volatile compounds followed by mass-based identification.Chromatographic separation followed by highly specific mass-based detection.
Selectivity Moderate; relies on chromatographic separation.High; based on retention time and mass spectrum.Very High; based on retention time and specific MRM transitions.
Sensitivity Good (ppm to high ppb range).[7]Good (low ppm to ppb range).Excellent (ppb to low ppt range).[10][13]
Typical Application Purity testing, quantification of impurities in APIs and drug products.[7][8]Identification in seized materials, analysis of volatile derivatives.[12][15]Bioanalysis (PK/TK studies), trace-level quantification in complex matrices.[5][14]
Advantages Widely available instrumentation, robust, cost-effective.[7]Provides structural information (mass spectrum), good for screening.[12]Unmatched sensitivity and selectivity, suitable for high-throughput bioanalysis.[14]
Disadvantages Requires derivatization for piperazine, lower selectivity than MS.[1]Limited to volatile/thermally stable compounds, may require derivatization.[11]Higher instrument cost and complexity.

References

Application Note: A Validated HPLC-UV Method for the Quantification of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride. The compound, a polar piperazine derivative, presents unique challenges for retention and separation in reversed-phase chromatography.[1][2][3] This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a complete validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose in a research and quality control environment.[4][5][6][7]

Introduction

This compound is a piperazine derivative of interest in pharmaceutical development due to the prevalence of the piperazine moiety in numerous active pharmaceutical ingredients (APIs).[8][9][10] Accurate and precise quantification is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies. The polar nature of this compound, enhanced by the sulfonyl group and the dihydrochloride salt form, makes it challenging to retain on traditional nonpolar stationary phases like C18.[1][2][3][11] This method overcomes these challenges by employing a specialized polar-embedded stationary phase and an optimized mobile phase, ensuring adequate retention and symmetrical peak shape.

The inherent lack of a strong chromophore in the piperazine structure necessitates UV detection at a lower wavelength to achieve sufficient sensitivity. This note provides a thoroughly validated method that is specific, linear, accurate, precise, and robust for the intended analytical application.

Experimental

Instrumentation and Equipment
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Filtration Assembly: For mobile phase and sample filtration (0.45 µm or 0.22 µm filters).

Reagents and Materials
  • This compound Reference Standard: Purity ≥ 99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Ammonium Acetate: Analytical reagent grade.

  • Acetic Acid: Glacial, analytical reagent grade.

  • Water: Deionized, purified to 18.2 MΩ·cm.

Chromatographic Conditions

The selection of chromatographic parameters is critical for the successful analysis of this polar compound. A polar-embedded column is chosen to enhance retention of the analyte under highly aqueous mobile phase conditions and to prevent phase collapse.[3][11][12] The mobile phase buffer is selected to ensure a consistent pH and to improve peak shape.

ParameterCondition
Column Polar-embedded C18 (e.g., Ascentis RP-Amide), 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 1.54 g of ammonium acetate in 1000 mL of water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm nylon filter. The final mobile phase is prepared by mixing 950 mL of the buffer with 50 mL of acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used for the linearity study. A concentration of 50 µg/mL is used for system suitability and precision assessments.

  • Sample Preparation: Prepare sample solutions to a target concentration of 50 µg/mL in the mobile phase. Filter the final solution through a 0.22 µm syringe filter before injection.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[4][5][6][7]

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system is assessed to ensure it is performing adequately.[13][14][15][16][17] This is achieved by injecting five replicate injections of a 50 µg/mL standard solution.

System Suitability Workflow

prep Prepare Mobile Phase & Equilibrate System standard Prepare 50 µg/mL Standard Solution prep->standard inject Inject Standard Solution (n=5) standard->inject acquire Acquire Chromatographic Data inject->acquire evaluate Evaluate System Suitability Parameters acquire->evaluate pass System PASS evaluate->pass All criteria met fail System FAIL Troubleshoot & Re-evaluate evaluate->fail Criteria not met proceed Proceed with Validation/Analysis pass->proceed fail->prep

Caption: Workflow for System Suitability Testing (SST).

Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000

| %RSD of Peak Area | ≤ 2.0% |

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo solution (a mixture of common excipients). The chromatograms were examined for any interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity was assessed by analyzing six standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the relationship was evaluated using linear regression.

Accuracy

Accuracy was determined by the recovery of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). Three preparations were made at each level, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six individual sample preparations at 100% of the target concentration (50 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system and a new batch of reagents.

Robustness

The robustness of the method was evaluated by intentionally making small but deliberate variations in the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The effect on the peak area and retention time was observed, and system suitability parameters were checked under each condition.

Results and Discussion

The developed HPLC-UV method demonstrated excellent performance for the analysis of this compound. The analyte eluted at approximately 4.5 minutes with a symmetrical peak shape.

Method Validation Summary

The results of the validation experiments are summarized in the tables below.

Table 1: System Suitability Results

Parameter Result Acceptance Limit Status
Tailing Factor (T) 1.2 ≤ 2.0 Pass
Theoretical Plates (N) 6500 > 2000 Pass

| %RSD of Peak Area | 0.8% | ≤ 2.0% | Pass |

Table 2: Linearity Results

Parameter Result Acceptance Limit
Linearity Range 1 - 100 µg/mL -
Correlation Coefficient (r²) 0.9998 ≥ 0.999

| Y-intercept | Minimal | Close to zero |

Table 3: Accuracy (Recovery) Results

Spike Level Mean Recovery (%) %RSD Acceptance Limit (%)
80% 99.5 0.9 98.0 - 102.0
100% 100.2 0.7 98.0 - 102.0

| 120% | 100.8 | 0.6 | 98.0 - 102.0 |

Table 4: Precision Results

Precision Type %RSD of Assay Results Acceptance Limit (%RSD)
Repeatability 0.9% ≤ 2.0%

| Intermediate Precision | 1.2% | ≤ 2.0% |

Table 5: Robustness Results

Varied Parameter Impact on Results System Suitability
Flow Rate Retention time shifted, but peak area remained consistent. Met all criteria
Temperature Minor shift in retention time. Met all criteria

| pH | Minor shift in retention time and tailing. | Met all criteria |

The validation results confirm that the method is highly suitable for its intended purpose. The specificity study showed no interference from the blank or placebo at the analyte's retention time. The method is linear over a wide range with a strong correlation coefficient.[8] Accuracy is excellent, with recovery values close to 100% at all levels.[8] The low %RSD values for repeatability and intermediate precision demonstrate the method's high precision.[8] Furthermore, the method proved to be robust, with minor variations in the chromatographic parameters not significantly affecting the results or system suitability.[8]

Method Validation Decision Flow

start Start Validation spec Specificity start->spec lin Linearity spec->lin Pass fail Method Not Validated Revise & Re-validate spec->fail Fail acc Accuracy lin->acc Pass lin->fail Fail prec Precision acc->prec Pass acc->fail Fail rob Robustness prec->rob Pass prec->fail Fail pass Method Validated rob->pass Pass rob->fail Fail

Caption: Decision workflow for method validation.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC-UV method has been developed and validated for the quantitative determination of this compound. The method utilizes a polar-embedded stationary phase to achieve good retention and peak shape for this polar analyte. The validation results demonstrate that the method is reliable and suitable for routine analysis in a quality control or research setting, adhering to the stringent requirements of the ICH guidelines.

References

The Strategic Utility of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the judicious selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride, a bifunctional molecule, has emerged as a valuable synthon, particularly in the development of antiviral and central nervous system (CNS) targeted therapies. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and scientific rationale, to empower researchers in harnessing its full potential.

I. Core Attributes and Strategic Value

This compound (CAS No. 939983-66-1) incorporates two key pharmacophoric elements: the piperazine ring and a flexible alkyl sulfone chain. This unique combination imparts desirable physicochemical properties that are advantageous in drug design. The piperazine moiety, a common "privileged scaffold" in medicinal chemistry, often enhances aqueous solubility and oral bioavailability.[1][2] The methylsulfonyl group, a versatile hydrogen bond acceptor, can participate in crucial interactions with biological targets and improve metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 939983-66-1BLD Pharm[3]
Molecular Formula C₈H₂₀Cl₂N₂O₂SBLD Pharm[3]
Molecular Weight 279.23 g/mol BLD Pharm[3]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in waterGeneral knowledge

II. Application in Antiviral Drug Synthesis: The Case of JNJ-53718678

A prominent application of 1-(3-(methylsulfonyl)propyl)piperazine is its role as a key intermediate in the synthesis of JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[4][5] RSV is a major cause of lower respiratory tract infections, and JNJ-53718678 represents a significant advancement in the treatment of this common virus.[4][5]

The synthesis of JNJ-53718678 involves the N-alkylation of an indole derivative with a reactive intermediate derived from 1-(3-(methylsulfonyl)propyl)piperazine. The sulfonylpropylpiperazine moiety in the final drug molecule is crucial for its biological activity, likely contributing to its binding affinity and pharmacokinetic profile.

G cluster_synthesis Synthesis of JNJ-53718678 Indole Indole Derivative JNJ JNJ-53718678 Indole->JNJ N-Alkylation Piperazine 1-(3-(Methylsulfonyl)propyl)piperazine Piperazine->JNJ

Caption: Synthetic pathway for JNJ-53718678.

III. Synthetic Protocols

While a specific, publicly available, detailed protocol for the synthesis of this compound is not extensively documented, a general and robust method involves the N-alkylation of piperazine with a suitable 3-(methylsulfonyl)propyl electrophile. The following protocol is a representative procedure based on established methods for the synthesis of monosubstituted piperazines.[6][7]

Protocol 1: Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine

This protocol describes a two-step process: the preparation of the alkylating agent, 1-chloro-3-(methylsulfonyl)propane, followed by the N-alkylation of piperazine.

Step 1: Synthesis of 1-chloro-3-(methylsulfonyl)propane

This intermediate can be synthesized from 3-chloro-1-propanethiol through oxidation.

  • Materials:

    • 3-chloro-1-propanethiol

    • Hydrogen peroxide (30%)

    • Formic acid

    • Dichloromethane

    • Sodium bicarbonate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-1-propanethiol in formic acid at 0 °C (ice bath).

    • Slowly add hydrogen peroxide (30%) dropwise to the solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield 1-chloro-3-(methylsulfonyl)propane as an oil.

Step 2: N-Alkylation of Piperazine

To favor mono-alkylation, a large excess of piperazine is typically used.

  • Materials:

    • Piperazine (anhydrous)

    • 1-chloro-3-(methylsulfonyl)propane

    • Acetonitrile (anhydrous)

    • Potassium carbonate (anhydrous)

    • Hydrochloric acid (in diethyl ether or isopropanol)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve a large excess (5-10 equivalents) of anhydrous piperazine in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (2-3 equivalents) to the suspension.

    • Add 1-chloro-3-(methylsulfonyl)propane (1 equivalent) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction by TLC or GC-MS.

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the purified 1-(3-(methylsulfonyl)propyl)piperazine free base in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid (2 equivalents) in the same solvent with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.[8]

G cluster_workflow General Synthetic Workflow Start Piperazine & 1-chloro-3-(methylsulfonyl)propane Alkylation N-Alkylation Start->Alkylation Purification Purification (Distillation/Chromatography) Alkylation->Purification Salt Salt Formation (HCl) Purification->Salt Product This compound Salt->Product

Caption: General workflow for the synthesis of the target compound.

IV. Applications in Central Nervous System (CNS) Drug Discovery

The piperazine scaffold is a well-established pharmacophore in a multitude of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[9][10][11] The incorporation of the sulfonylpropyl side chain can modulate the lipophilicity and polarity of the molecule, properties that are critical for blood-brain barrier penetration and interaction with CNS targets. While specific applications of this compound in CNS drug discovery are not extensively reported, its structural motifs suggest potential utility in the synthesis of novel ligands for dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders.[9]

V. Safety and Handling

As a dihydrochloride salt, 1-(3-(methylsulfonyl)propyl)piperazine is expected to be a hygroscopic solid that is stable under normal laboratory conditions. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its application in the synthesis of the antiviral agent JNJ-53718678 highlights its importance in the development of novel therapeutics. The synthetic protocols provided herein, based on established chemical principles, offer a reliable pathway for its preparation. As research in CNS drug discovery continues to evolve, the unique structural and physicochemical properties of this compound may unlock new opportunities for the design and synthesis of next-generation therapies.

References

Application Notes & Protocols: A Strategic In Vitro Assay Cascade for the Characterization of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Piperazine Derivative

The piperazine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically successful drugs with a vast range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1] Its structural versatility allows for fine-tuning of pharmacological properties, making it a "privileged structure" in drug discovery. This document outlines a comprehensive, tiered in vitro testing strategy for a novel compound, 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride.

The objective of this guide is not to provide a single, definitive assay, but rather to present a logical and efficient screening cascade. This cascade is designed to first establish a foundational safety and activity profile through cytotoxicity screening, then to identify potential molecular targets based on the compound's structural class, and finally, to evaluate critical, early-stage safety and metabolic liabilities. This strategic approach enables researchers to make informed decisions, de-risk their drug development program, and efficiently allocate resources as they characterize this novel chemical entity.

Tier 1: Foundational Cytotoxicity Profiling

Before investigating specific pharmacological targets, it is imperative to determine the inherent cytotoxicity of the test compound.[2] This baseline understanding of its effect on cell viability and membrane integrity is crucial for interpreting subsequent assay results and establishing a therapeutic window. We recommend a dual-assay approach to capture different mechanisms of cell death.[3]

Workflow for In Vitro Assay Cascade

G cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Target Identification (GPCR Panel) cluster_2 Tier 3: Early Safety & ADME Profiling A MTT Assay (Metabolic Viability) C Dopamine D2 Receptor Binding A->C F hERG Channel Inhibition Assay A->F B LDH Assay (Membrane Integrity) B->C B->F D Serotonin 5-HT2A Receptor Binding E Histamine H1/H4 Receptor Binding end Data Analysis & Go/No-Go Decision E->end G Cytochrome P450 Inhibition Assay G->end start Test Compound: 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride start->A start->B

Caption: A strategic, tiered workflow for the in vitro characterization of a novel compound.

Protocol 1A: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a robust measure of cell viability.[5][6]

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cell line(s) (e.g., HepG2 for liver toxicity, HeLa as a standard cancer line)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized[4][5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Add 100 µL of the cell suspension to each well of a 96-well plate.[5]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., medium with 0.1% DMSO) as a negative control.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[7]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 1B: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[9][10] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11][12] The amount of color formed is directly proportional to the number of lysed cells.

LDH Assay Principle```dot

G C C D D C->D Transfer

Caption: Simplified Dopamine D2 receptor signaling via the Gi/o pathway. [13]

Protocol 2A: Competitive Radioligand Binding Assay (General Protocol)

Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a specific receptor. The receptor source is typically a cell membrane preparation from a cell line stably overexpressing the receptor of interest. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. [14] Materials:

  • Receptor-expressing cell membranes (e.g., HEK293 cells expressing human D2, 5-HT2A, or H1 receptors)

  • Specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-Mepyramine for H1) [15][16]* Unlabeled competitor for non-specific binding determination (e.g., Haloperidol for D2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂)

  • 96-well microplates and filter plates (e.g., GF/B) [15]* Scintillation cocktail and a microplate scintillation counter

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the radioligand and cell membranes to their optimal concentrations in ice-cold assay buffer.

  • Assay Setup: To each well of a 96-well plate, add in order:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of unlabeled competitor (for Non-Specific Binding) OR 50 µL of test compound dilution.

    • 50 µL of the diluted radioligand.

    • 100 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate % Inhibition: % Inhibition = [1 - (Specific Binding with Test Compound / Specific Binding without Test Compound)] * 100.

  • Determine IC₅₀ and Kᵢ: Plot % Inhibition against the log of the test compound concentration to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    • Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor.

Data Presentation: Tier 2 Results

Target Receptor Radioligand Kᵢ (nM)
Dopamine D2 [³H]-Spiperone Value ± SD
Serotonin 5-HT2A [³H]-Ketanserin Value ± SD
Histamine H1 [³H]-Mepyramine Value ± SD

| Histamine H4 | [³H]-Histamine | Value ± SD |

Tier 3: Early Safety & ADME Profiling

Early assessment of key safety and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters is critical to avoid late-stage drug development failures. [17]Two of the most important in vitro assays in this category are the hERG channel inhibition assay (for cardiotoxicity) and the Cytochrome P450 inhibition assay (for drug-drug interactions).

Protocol 3A: hERG Channel Inhibition Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. [18]Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes. Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition. [18]It directly measures the ion current through the channel in living cells in the presence of the test compound.

Methodology (Automated Patch-Clamp):

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Instrument: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch). [18]3. Procedure: Cells are captured on a microfluidic chip, and a whole-cell patch-clamp configuration is established. A specific voltage protocol is applied to elicit the hERG current. [19]4. Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell. [18]5. Measurement: The hERG tail current is measured before and after compound application. The percentage of current inhibition is calculated.

  • Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control are included. [18] Data Analysis:

  • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for hERG channel blockade.

Protocol 3B: Cytochrome P450 (CYP) Inhibition Assay

Principle: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. [20]Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs. [21]This assay evaluates the compound's potential to inhibit the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes. [22] Methodology (Cocktail Substrate Assay):

  • System: Use pooled human liver microsomes (HLM), which contain a mixture of CYP enzymes.

  • Substrates: A "cocktail" of isoform-specific probe substrates is used. Each substrate is metabolized by a specific CYP enzyme to produce a unique metabolite. [23]3. Procedure: The test compound is pre-incubated with HLM and an NADPH-regenerating system (to initiate the reaction). The substrate cocktail is then added.

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Termination: The reaction is stopped by adding a solvent like ice-cold acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of each specific metabolite. [23]7. Inhibition Assessment: The rate of metabolite formation in the presence of the test compound is compared to the rate in a vehicle control.

Data Analysis:

  • For each CYP isoform, plot the percent inhibition of metabolite formation against the log of the compound concentration to determine an IC₅₀ value.

Data Presentation: Tier 3 Results

Assay Target IC₅₀ (µM)
Cardiac Safety hERG Channel Value ± SD
DDI Potential CYP1A2 Value ± SD
CYP2C9 Value ± SD
CYP2C19 Value ± SD
CYP2D6 Value ± SD

| | CYP3A4 | Value ± SD |

Conclusion and Forward Path

This application note provides a structured, multi-tiered approach for the initial in vitro characterization of this compound. By systematically evaluating general cytotoxicity, identifying specific molecular targets, and assessing key safety liabilities, researchers can build a comprehensive profile of the compound. The data generated from this cascade—IC₅₀ values for cytotoxicity, Kᵢ values for receptor affinity, and IC₅₀ values for hERG and CYP inhibition—will be instrumental in guiding subsequent steps, including structure-activity relationship (SAR) studies, lead optimization, and the design of more complex cellular or in vivo experiments. This strategic frontloading of in vitro assays ensures a data-driven progression of the drug discovery project, maximizing the probability of success while minimizing resource expenditure.

References

Application and Protocol Guide: Evaluating 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride as a Potential SARS-CoV-2 Mpro Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an indispensable enzyme for viral replication, making it a primary target for antiviral drug development.[1][2][3][4][5][6] This document provides a comprehensive guide for the initial evaluation of novel compounds as potential SARS-CoV-2 Mpro inhibitors, using 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride as a representative test compound. While this specific molecule is not a clinically validated inhibitor, its chemical scaffold presents a starting point for inhibitory activity screening. The protocols herein detail a systematic workflow, from initial biochemical screening to cell-based assays and biophysical characterization, designed to rigorously assess the compound's potential as a SARS-CoV-2 Mpro inhibitor.

Introduction: The Rationale for Targeting SARS-CoV-2 Mpro

The SARS-CoV-2 virus translates its RNA into two large polyproteins, pp1a and pp1ab, which must be cleaved into functional non-structural proteins (nsps) to form the viral replication and transcription complex.[4][5] The SARS-CoV-2 Mpro is a cysteine protease that performs the majority of these cleavage events at 11 distinct sites.[5][6] Its function is absolutely essential for the viral life cycle.[1][2][6]

A crucial advantage of targeting Mpro is its distinct substrate specificity, recognizing Leu-Gln sequences, which is not found in any known human proteases.[3][5] This specificity minimizes the potential for off-target effects and associated toxicity, making Mpro an attractive and safe therapeutic target.[3][4] Mpro inhibitors function by binding to the active site of the enzyme, which contains a catalytic dyad of cysteine and histidine residues, thereby preventing the cleavage of the viral polyproteins and halting viral replication.[1]

This guide outlines a strategic approach to determine if a compound like this compound possesses inhibitory activity against Mpro.

The Investigational Compound: this compound

Compound Name This compound
CAS Number 939983-66-1
Molecular Formula C8H20Cl2N2O2S
Molecular Weight 295.23 g/mol
Chemical Structure (A chemical structure image would be placed here in a full document)

Note: This compound is commercially available from suppliers such as BLD Pharm.[7] The dihydrochloride salt form enhances solubility in aqueous buffers used for biological assays.

Experimental Workflow for Inhibitor Evaluation

A multi-step process is essential for a thorough evaluation of a potential Mpro inhibitor. This workflow ensures a logical progression from high-throughput screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Biophysical Characterization cluster_3 Phase 4: Structural Studies a FRET-Based Enzymatic Assay (Primary Screen for IC50) b Fluorescence Polarization Assay (Alternative/Confirmatory Screen) a->b Confirms Activity c Cell-Based Mpro Inhibition Assay (e.g., Gain-of-Signal Reporter) a->c Proceed with potent hits d Antiviral Cytopathic Effect (CPE) Assay (Measures protection of host cells) c->d Validates Cellular Efficacy e Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) d->e Characterize promising candidates f Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS, KD) e->f Detailed Binding Analysis g X-ray Crystallography f->g Elucidate binding mode

Caption: High-level workflow for the evaluation of a potential Mpro inhibitor.

PART 1: BIOCHEMICAL SCREENING

The initial step is to determine if the compound directly inhibits the enzymatic activity of purified Mpro in a controlled, in vitro setting.

Protocol 1: FRET-Based Enzymatic Assay for IC50 Determination

This is a widely used method to measure the in vitro potency of a compound.[8] It relies on a synthetic peptide substrate containing a fluorophore and a quencher pair. When the substrate is intact, the quencher suppresses the fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[8]

Materials:

  • Purified, active SARS-CoV-2 Mpro enzyme.

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[8]

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Positive Control: A known Mpro inhibitor (e.g., Nirmatrelvir).

  • 384-well black, non-binding plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting range is from 100 µM down to low nM concentrations.

  • Reaction Setup: In a 384-well plate, add 25 µL of assay buffer to each well.

  • Compound Addition: Add 1 µL of the diluted test compound, DMSO (vehicle control), or positive control to the appropriate wells.

  • Enzyme Addition: Add 10 µL of Mpro enzyme solution (final concentration typically 20-50 nM) to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[8][9]

  • Reaction Initiation: Add 15 µL of the FRET substrate solution (final concentration typically 10-20 µM) to each well to start the reaction.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 460 nm) and measure the fluorescence intensity every 60 seconds for 30-60 minutes.[9]

Data Analysis:

  • Calculate the initial velocity (rate of fluorescence increase) for each well.

  • Normalize the rates relative to the positive (enzyme + substrate + DMSO) and negative (substrate only) controls.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

PART 2: CELLULAR ACTIVITY ASSESSMENT

Biochemical activity does not always translate to efficacy in a cellular environment due to factors like cell permeability and stability. Therefore, cell-based assays are a critical next step.

Protocol 2: Gain-of-Signal Cell-Based Mpro Inhibition Assay

Several reporter systems have been developed where Mpro activity suppresses a reporter signal (e.g., by cleaving a fusion protein).[10][11] Inhibition of Mpro restores the reporter signal, providing a "gain-of-signal" readout, which is robust and less prone to false positives from cytotoxic compounds.[10][11][12]

Principle: A fusion protein is expressed in cells, consisting of a reporter (like eGFP or Luciferase) linked to a sequence that causes its degradation or mislocalization. This sequence is flanked by an Mpro cleavage site. When active Mpro is co-expressed, it cleaves the fusion protein, liberating the reporter and leading to a strong signal. Inhibiting Mpro prevents this cleavage, resulting in a low signal.

Materials:

  • Human cell line (e.g., HEK293T or A549).

  • Plasmid encoding the Mpro reporter system.

  • Plasmid encoding SARS-CoV-2 Mpro.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Test compound and controls.

  • Plate reader for fluorescence or luminescence.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the Mpro reporter plasmid and the Mpro-expressing plasmid.

  • Compound Treatment: After 24 hours, remove the transfection medium and add fresh medium containing serial dilutions of the test compound. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Signal Detection: Measure the reporter signal (fluorescence or luminescence) using a plate reader.

  • Cytotoxicity Assay (Parallel Plate): In a separate plate, treat cells that do not express Mpro with the same concentrations of the test compound and perform a standard cytotoxicity assay (e.g., CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration).

Data Analysis:

  • Normalize the reporter signal to the vehicle control.

  • Plot the normalized signal against the logarithm of the compound concentration to determine the EC50 (50% effective concentration).

  • Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a better therapeutic window.

G cluster_0 No Mpro or Inhibitor Present cluster_1 Mpro Present, No Inhibitor cluster_2 Mpro and Inhibitor Present a Fusion Protein (Reporter + Degradation Tag) b Degradation a->b c Low Signal b->c d Fusion Protein e Mpro Cleavage d->e f Reporter Freed e->f g High Signal f->g h Fusion Protein i Mpro Inhibited h->i j No Cleavage i->j k Low Signal j->k

Caption: Logic of a gain-of-signal Mpro cell-based assay.

PART 3: BIOPHYSICAL AND STRUCTURAL CHARACTERIZATION

For compounds that show promising biochemical and cellular activity, it is crucial to confirm direct binding to the target and understand the nature of the interaction.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures real-time binding events between a ligand (the inhibitor) and an analyte (Mpro).[13][14] It provides kinetic data, including the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Procedure Outline:

  • Immobilization: Covalently immobilize purified Mpro onto a sensor chip surface.

  • Binding Analysis: Flow solutions containing various concentrations of the test compound over the chip surface.

  • Detection: A change in the refractive index at the surface, proportional to the mass of bound compound, is detected in real-time and plotted as a sensorgram.

  • Regeneration: After each injection, a regeneration solution is used to remove the bound compound, preparing the surface for the next cycle.

  • Data Fitting: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.

Protocol 4: X-ray Crystallography for Structural Elucidation

The ultimate validation of a binding mode is to solve the crystal structure of Mpro in complex with the inhibitor.[15][16][17][18] This provides atomic-level detail of the interactions between the compound and the active site residues, which is invaluable for structure-activity relationship (SAR) studies and further optimization of the compound.

Procedure Outline:

  • Protein-Inhibitor Complex Formation: Incubate highly purified Mpro with a molar excess of the inhibitor.[17]

  • Crystallization: Screen a wide range of crystallization conditions to obtain high-quality crystals of the Mpro-inhibitor complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron) to collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the electron density map and build an atomic model of the complex.[17] This will reveal the precise binding pose and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of the inhibitor within the Mpro active site.

Data Summary and Interpretation

All quantitative data should be systematically tabulated to allow for clear interpretation and comparison.

Assay Type Parameter Example Expected Value Interpretation
Biochemical IC50 (FRET)< 10 µMIndicates direct enzymatic inhibition. Lower is more potent.
Cell-Based EC50 (Reporter)< 20 µMMeasures effective concentration in a cellular context.
Cytotoxicity CC50> 100 µMMeasures concentration at which the compound is toxic to cells.
Selectivity Selectivity Index (SI)> 10A ratio of CC50/EC50, indicating the therapeutic window.
Biophysical KD (SPR/ITC)< 10 µMMeasures binding affinity. Lower indicates tighter binding.

Conclusion

This guide provides a foundational framework for the systematic evaluation of this compound, or any novel compound, as a potential SARS-CoV-2 Mpro inhibitor. By following a logical progression from high-throughput biochemical screening to detailed cellular and biophysical characterization, researchers can generate the robust and validated data necessary to identify promising lead compounds for further development in the fight against COVID-19 and future coronavirus threats.

References

Application Notes and Protocols: Leveraging 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Piperazine Scaffolds and Sulfonyl Moieties

In the landscape of contemporary medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved drugs and clinical candidates.[1][2][3] Its prevalence is not coincidental; the piperazine nucleus, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of physicochemical and pharmacological properties. These include improved aqueous solubility, oral bioavailability, and the ability to traverse the blood-brain barrier, making it a cornerstone in the design of therapeutics for a wide array of diseases, including those affecting the central nervous system.[2][3]

When coupled with a methylsulfonyl group, the synthetic utility and therapeutic potential of the piperazine scaffold are further enhanced. The sulfonyl functional group is a versatile modulator of a molecule's properties, capable of acting as a hydrogen bond acceptor, enhancing metabolic stability, and influencing solubility and lipophilicity.[4][5] This guide focuses on a specific, highly valuable building block that combines these two powerful moieties: 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride . We will explore its application as a synthetic intermediate, providing detailed protocols for its synthesis and subsequent use in the generation of drug candidates, with a particular focus on the development of antiviral agents.

Physicochemical and Pharmacokinetic Rationale for Employing the 3-(Methylsulfonyl)propyl Piperazine Moiety

The decision to incorporate the 1-(3-(methylsulfonyl)propyl)piperazine moiety into a drug candidate is driven by a clear scientific rationale aimed at optimizing its drug-like properties.

Key Physicochemical Properties:

PropertyInfluence of the 3-(Methylsulfonyl)propyl Piperazine Moiety
Solubility The polar sulfonyl group and the basic nitrogens of the piperazine ring can significantly enhance aqueous solubility, a critical factor for oral bioavailability and formulation.
Lipophilicity (LogP) The methylsulfonylpropyl linker provides a balance between lipophilicity and hydrophilicity, allowing for sufficient membrane permeability while mitigating the risk of high plasma protein binding and off-target effects associated with excessive lipophilicity.
Metabolic Stability The sulfone group is generally resistant to metabolic degradation, which can improve the half-life of a drug candidate.[5][6][7] Strategic placement of this group can also shield adjacent parts of the molecule from enzymatic attack.
Hydrogen Bonding The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially contributing to target binding affinity.

Impact on Pharmacokinetics (ADME):

  • Absorption: Enhanced solubility can lead to improved absorption from the gastrointestinal tract.

  • Distribution: The balanced lipophilicity can facilitate distribution to target tissues while limiting excessive accumulation in adipose tissue.

  • Metabolism: Increased metabolic stability leads to a longer in vivo half-life, potentially allowing for less frequent dosing.[6][7]

  • Excretion: The polar nature of the moiety can facilitate renal clearance.

Synthetic Protocols

The following protocols provide a comprehensive guide to the synthesis of this compound and its subsequent use in the preparation of a drug candidate scaffold.

Protocol 1: Synthesis of the Alkylating Agent - 3-Chloropropyl Methyl Sulfone

This protocol describes a two-step synthesis of the key alkylating agent, 3-chloropropyl methyl sulfone, starting from 3-chloro-1-propanethiol.

Workflow Diagram:

G A 3-Chloro-1-propanethiol B Methylation with Methyl Iodide A->B 1. NaH, THF 2. CH3I C 3-Chloropropyl Methyl Sulfide B->C D Oxidation with m-CPBA or Oxone® C->D m-CPBA, DCM or Oxone®, MeOH/H2O E 3-Chloropropyl Methyl Sulfone D->E

Caption: Synthetic route to 3-chloropropyl methyl sulfone.

Step 1: Synthesis of 3-Chloropropyl Methyl Sulfide

  • Materials:

    • 3-Chloro-1-propanethiol

    • Sodium hydride (60% dispersion in mineral oil)

    • Methyl iodide

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-chloro-1-propanethiol (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude 3-chloropropyl methyl sulfide can be purified by distillation or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 3-Chloropropyl Methyl Sulfone

  • Materials:

    • 3-Chloropropyl methyl sulfide

    • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

    • Dichloromethane (DCM) or Methanol/Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure (using m-CPBA):

    • Dissolve 3-chloropropyl methyl sulfide (1.0 eq) in DCM and cool to 0 °C.

    • Add a solution of m-CPBA (2.2 eq) in DCM dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x) and then with saturated aqueous Na₂S₂O₃ to quench any remaining peroxide.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude 3-chloropropyl methyl sulfone can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of piperazine with 3-chloropropyl methyl sulfone. To achieve mono-alkylation, a large excess of piperazine is used.

Workflow Diagram:

G A Piperazine (large excess) C N-Alkylation A->C B 3-Chloropropyl Methyl Sulfone B->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) D 1-(3-(Methylsulfonyl)propyl)piperazine C->D E Salt Formation D->E HCl in Ether or Isopropanol F 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride E->F

Caption: Synthesis of the target building block.

  • Materials:

    • Piperazine

    • 3-Chloropropyl methyl sulfone

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

    • Hydrochloric acid (solution in diethyl ether or isopropanol)

    • Diethyl ether

  • Procedure:

    • To a solution of piperazine (5-10 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 3-chloropropyl methyl sulfone (1.0 eq).

    • Heat the reaction mixture to reflux and stir overnight. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a minimal amount of dichloromethane and filter to remove any remaining piperazine dihydrochloride.

    • Concentrate the filtrate. The excess piperazine can be removed by sublimation under high vacuum or by column chromatography on silica gel.

    • Dissolve the purified 1-(3-(methylsulfonyl)propyl)piperazine free base in diethyl ether or isopropanol.

    • Add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) dropwise with stirring.

    • The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.

Protocol 3: Application in the Synthesis of a JNJ-53718678 Analog Scaffold

This protocol illustrates the use of 1-(3-(methylsulfonyl)propyl)piperazine in the synthesis of a core scaffold analogous to the antiviral drug candidate JNJ-53718678.[8] This example demonstrates a typical application in a multi-step drug discovery project.

Workflow Diagram:

G A 5-Chloro-1H-indole-2-carbaldehyde C Reductive Amination A->C B 1-(3-(Methylsulfonyl)propyl)piperazine B->C 1. Formation of imine 2. NaBH(OAc)3, DCE D Intermediate Amine C->D E Coupling with a Heterocyclic Core D->E Appropriate coupling conditions F JNJ-5371867g analog scaffold E->F

Caption: Reductive amination using the title compound.

  • Materials:

    • 1-(3-(Methylsulfonyl)propyl)piperazine (free base, prepared from the dihydrochloride salt by neutralization)

    • A suitable aldehyde-containing heterocyclic core (e.g., 5-chloro-1H-indole-2-carbaldehyde as a precursor to the JNJ-53718678 scaffold)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of the aldehyde-containing heterocycle (1.0 eq) in DCE, add 1-(3-(methylsulfonyl)propyl)piperazine (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired drug candidate scaffold.

Case Study: JNJ-53718678, an RSV Fusion Inhibitor

The development of JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV), provides an excellent real-world example of the strategic use of the 1-(3-(methylsulfonyl)propyl) moiety.[8] In the optimization of this series of compounds, the 3-(methylsulfonyl)propyl group attached to the indole nitrogen was found to be optimal for achieving a desirable balance of potency, pharmacokinetic properties, and safety.

The methylsulfonyl group in this position likely contributes to:

  • Improved solubility and ADME properties: As discussed previously, this polar group can enhance the overall physicochemical profile of the molecule.

  • Favorable interactions with the target protein: The sulfonyl group may engage in specific hydrogen bonding or other non-covalent interactions within the binding pocket of the RSV fusion protein.

  • Metabolic stability: The sulfone is a metabolically robust functional group, contributing to the drug's in vivo half-life.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for drug discovery. Its rational design combines the beneficial attributes of the piperazine scaffold with the modulating effects of the methylsulfonyl group. The provided protocols offer a practical guide for the synthesis and application of this intermediate, enabling medicinal chemists to efficiently incorporate this moiety into novel drug candidates. As the demand for compounds with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of well-designed building blocks like 1-(3-(methylsulfonyl)propyl)piperazine will remain a critical component of successful drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Piperazine Derivatives for Enhanced Potency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be a dynamic resource for your work on piperazine derivatives. The piperazine scaffold is a cornerstone of modern medicinal chemistry, offering a versatile framework for developing potent and selective therapeutic agents.[1] However, its unique physicochemical properties can present challenges during synthesis, purification, and biological evaluation.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into overcoming common experimental hurdles. Here, you will find a logically structured repository of troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to inform your decision-making process. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying principles, enabling you to proactively design more effective experiments.

Part 1: Synthesis and Purification

The successful optimization of piperazine derivatives begins with robust and reproducible synthetic and purification strategies. This section addresses the most common challenges encountered in the lab.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is a classic challenge stemming from the comparable nucleophilicity of both nitrogen atoms in the piperazine ring. To drive the reaction towards mono-substitution, consider the following strategies, each with its own advantages and disadvantages:

  • Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) is a straightforward and cost-effective method to statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule. However, the removal of excess piperazine during workup and purification can be challenging due to its high polarity and water solubility.

  • In Situ Mono-Protonation: This one-pot method involves reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid) to form the mono-salt. The protonated nitrogen is deactivated, directing substitution to the free nitrogen. This approach is cost-effective and can provide good yields, though it may necessitate longer reaction times or activation of the electrophile.

  • Mono-Boc Protection: Using N-Boc-piperazine is a highly effective, albeit multi-step, approach that ensures high selectivity. The Boc protecting group renders one nitrogen unreactive, allowing for clean substitution on the other. The protecting group is then removed in a subsequent step. While this method often provides the cleanest reaction profile, it adds steps to the synthesis and increases the overall cost.

Question 2: I am struggling with a low yield in the Buchwald-Hartwig amination of a piperazine with an aryl halide. What are the key parameters to optimize?

Answer: Low yields in Buchwald-Hartwig couplings involving piperazines can often be traced back to catalyst deactivation, suboptimal ligand choice, or inadequate reaction conditions. Here are the critical factors to investigate:

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is paramount. For less reactive aryl chlorides, more electron-rich and sterically hindered ligands like RuPhos or XPhos are often required. It is highly recommended to screen a small panel of ligands to identify the optimal choice for your specific substrate combination.

  • Base and Solvent: The choice of base and solvent is also crucial. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). Ensure your solvent (e.g., toluene, dioxane, THF) is anhydrous, as water can lead to catalyst deactivation.

  • Temperature: These reactions typically require elevated temperatures (80-110 °C). Ensure your reaction is heated uniformly and maintained at the target temperature.

Troubleshooting Guide: Purification

The high polarity and basicity of the piperazine core can make purification, particularly by chromatography, a significant challenge.

Issue: Poor Peak Shape (Tailing) in Reverse-Phase HPLC

This is a common problem caused by the interaction of the basic piperazine nitrogens with residual acidic silanol groups on the silica-based stationary phase.

Potential Cause Recommended Solution
Strong Analyte-Stationary Phase Interaction Use a mobile phase additive: Incorporate 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the piperazine, which improves peak shape. Alternatively, a competing base like triethylamine (TEA) can be used to mask the active silanol sites.
Column Overload Reduce sample concentration: Injecting too much sample can lead to peak broadening and tailing. Dilute your sample and reinject.
Inappropriate Column Chemistry Use an end-capped column or a column designed for basic compounds: Many modern columns are specifically designed to minimize these secondary interactions.

Part 2: Biological Evaluation and Assay Development

Once you have pure compounds in hand, the next phase is to assess their biological activity. This section provides guidance on common assays and how to troubleshoot them.

Frequently Asked questions (FAQs): Bioassays

Question 1: My piperazine derivative shows high potency in a biochemical assay but is significantly less active in a cell-based assay. What could be the reason?

Answer: This discrepancy is a common occurrence in drug discovery and often points to issues with the compound's ability to reach its target in a cellular context. Here are the likely culprits:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to engage its intracellular target. Assess the compound's physicochemical properties, such as its calculated logP and polar surface area (PSA). Modifications to the structure to increase lipophilicity or reduce the number of hydrogen bond donors can improve permeability.

  • Efflux by Transporters: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) that actively transport it out of the cell. This can be investigated using cell lines that overexpress specific transporters or by co-incubating with known efflux inhibitors.

  • Compound Instability or Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells. You can assess its stability by incubating it in the assay medium for the duration of the experiment and analyzing for degradation by HPLC or LC-MS.

Question 2: I am observing unexpected cytotoxicity with my piperazine derivative in a cell-based assay, even at concentrations where it should be selective for its target. What should I investigate?

Answer: Unforeseen cytotoxicity can derail a project. It's crucial to systematically investigate the potential causes:

  • Off-Target Effects: Piperazine derivatives are known to interact with a variety of receptors and channels. The most common off-target liabilities include interactions with serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors, as well as inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[2] A broad off-target screening panel is the most effective way to identify these unintended interactions.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells. This is typically below 0.5% for most cell lines. Always include a vehicle-only control in your experiments.

  • Compound Precipitation: Your compound may be precipitating in the aqueous assay medium, leading to high localized concentrations that can be toxic. Determine the kinetic solubility of your compound in the assay buffer to ensure you are working within its soluble range.

Troubleshooting Guide: Calcium Flux Assays

Calcium flux assays are widely used to screen for agonists and antagonists of Gq-coupled GPCRs. However, they can be sensitive to various experimental parameters.

Issue Potential Cause Recommended Solution
Low or No Signal Poor cell health or viability.Ensure cells are healthy and within an appropriate passage number. Use a viability stain like Trypan Blue.
Incorrect dye loading.Optimize dye concentration and loading time. Use a calcium ionophore (e.g., Ionomycin) as a positive control to confirm successful dye loading.
Instrument settings not optimized.Check baseline fluorescence readings and adjust instrument settings (e.g., gain, exposure time) to be within the recommended range.
High Background or Variable Baseline Inconsistent cell plating.Ensure even cell distribution when plating.
Spontaneous calcium flux in control wells.This can be caused by buffer addition. Optimize the addition speed and height.
Fluorescence Drop Upon Compound Addition Dislodging of cells from the well bottom.Lower the dispense speed of the liquid handler or adjust the dispense height.

Part 3: Structure-Activity Relationship (SAR) and ADME Optimization

The core of lead optimization is understanding how structural modifications impact potency and drug-like properties.

Structure-Activity Relationship (SAR) Data

The following tables provide representative SAR data for different classes of piperazine derivatives. This data is intended to guide your design of new analogs.

Table 1: SAR of Arylpiperazine Derivatives as Anticancer Agents

Compound R1 R2 Cell Line IC50 (µM)
1a PhenylHLNCaP3.67
1b 4-FluorophenylHLNCaP>10
2a QuinoxalinylHMCF-75.2
2b QuinoxalinylHA5498.9
3a ThiazolinylphenylHMDA-MB-23115.6
3b ThiazolinylphenylAcetylMDA-MB-231>25

Data compiled from multiple sources for illustrative purposes.[3][4]

Table 2: SAR of Piperazine Derivatives as CNS Agents (AChE Inhibition)

Compound Substitution Pattern IC50 (µM)
4a N-benzyl5.8
4b N-(4-chlorobenzyl)3.2
4c N-(3,4-dichlorobenzyl)1.9
5a N-phenyl7.1
5b N-(4-methoxyphenyl)4.5

Data compiled from multiple sources for illustrative purposes.[5]

ADME Optimization Strategies

Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of your piperazine derivatives is critical for developing a successful drug candidate.

  • Improving Solubility: The basicity of the piperazine ring generally confers good aqueous solubility. However, for highly lipophilic analogs, solubility can become an issue. Strategies to improve solubility include:

    • Salt formation: Creating a salt with a pharmaceutically acceptable acid is a common and effective approach.

    • Introducing polar functional groups: Adding polar groups like hydroxyls or amides can increase hydrophilicity.

  • Enhancing Permeability: As discussed earlier, poor permeability can limit oral bioavailability and cell-based activity. To enhance permeability:

    • Increase lipophilicity: Adding lipophilic groups can improve passive diffusion across cell membranes. However, this must be balanced against potential increases in hERG liability.

    • Reduce hydrogen bonding capacity: Masking or removing hydrogen bond donors can improve permeability.

  • Modulating Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes. To improve metabolic stability:

    • Introduce blocking groups: Placing metabolically robust groups (e.g., fluorine) at sites of metabolism can prevent oxidation.

    • Modify electronics: Introducing electron-withdrawing groups can decrease the susceptibility of the ring to oxidation.

Part 4: Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for key experiments and visual workflows for troubleshooting and experimental design.

Protocol 1: Mono-N-Alkylation of Piperazine Using In Situ Protonation

Objective: To synthesize a mono-N-alkylated piperazine with improved selectivity over di-alkylation.

Materials:

  • Piperazine

  • Alkyl halide

  • Hydrochloric acid (or other suitable acid)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve piperazine (2 equivalents) in the chosen solvent.

  • Slowly add one equivalent of acid while stirring. Allow the mixture to stir for 30 minutes to ensure formation of the mono-salt.

  • Add the base (e.g., potassium carbonate, 2 equivalents).

  • Slowly add the alkyl halide (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or an acidic wash to remove any remaining piperazine.

Protocol 2: Automated Patch-Clamp Assay for hERG Channel Inhibition

Objective: To assess the potential of a piperazine derivative to inhibit the hERG potassium channel.

Principle: This assay uses an automated, high-throughput patch-clamp system to measure hERG channel currents in cells stably expressing the channel. Inhibition of the tail current upon repolarization is a key indicator of hERG liability.

Procedure:

  • Cell Culture: Culture cells stably expressing the hERG channel according to standard protocols.

  • Compound Preparation: Prepare serial dilutions of the piperazine derivative in the appropriate extracellular solution. Include a vehicle control and a known hERG inhibitor as a positive control.

  • Assay Execution:

    • The automated system will establish a whole-cell recording from a single cell in each well of a multi-well plate.

    • A voltage protocol is applied to elicit hERG currents (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current).

    • A stable baseline current is recorded.

    • The system perfuses the cell with the different concentrations of the test compound, and the corresponding inhibition of the tail current is recorded.

  • Data Analysis:

    • Calculate the percentage of inhibition of the hERG tail current for each concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Visual Workflows

The following diagrams illustrate logical troubleshooting steps and experimental workflows.

Workflow for Troubleshooting Low Mono-Substitution Yield

G start Low Yield of Mono-Substituted Product check_ratio Check Piperazine:Electrophile Ratio start->check_ratio use_boc Consider Mono-Boc Protected Piperazine start->use_boc If selectivity is paramount use_protonation Try In Situ Mono-Protonation start->use_protonation For a cost-effective one-pot method increase_ratio Increase Piperazine Excess (5-10 eq.) check_ratio->increase_ratio Ratio < 5:1 slow_addition Implement Slow Addition of Electrophile at Low Temp check_ratio->slow_addition Ratio > 5:1 re_evaluate Re-evaluate Reaction and Purify increase_ratio->re_evaluate slow_addition->re_evaluate use_boc->re_evaluate use_protonation->re_evaluate

Caption: Troubleshooting workflow for low mono-substitution yield.

Experimental Workflow for a Cell-Based GPCR Antagonist Assay

G cluster_0 Assay Development cluster_1 Data Acquisition & Analysis plate_cells Plate GPCR-expressing cells in microplate add_compound Add piperazine derivative (antagonist) plate_cells->add_compound incubate Incubate add_compound->incubate add_agonist Add known agonist at EC80 concentration incubate->add_agonist measure_signal Measure downstream signal (e.g., Calcium Flux, cAMP) add_agonist->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 from concentration-response curve calculate_inhibition->determine_ic50

Caption: Workflow for a cell-based GPCR antagonist assay.

References

Technical Support Center: Stability Testing of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to conduct robust and reliable experiments.

Introduction

This compound is a piperazine derivative of interest in pharmaceutical research.[1] Understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable pharmaceutical formulations. This guide will walk you through the key aspects of stability testing, from understanding potential degradation pathways to developing a stability-indicating analytical method.

The stability of piperazine and its derivatives can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[2][3] The dihydrochloride salt form of piperazine compounds generally offers improved stability over the free base.[4] The methylsulfonyl group in the molecule is expected to be relatively stable, particularly to hydrolysis under neutral and mildly alkaline conditions.[5][6]

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding the stability of this compound in solution.

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on the structure of the molecule, the primary sites for degradation are the piperazine ring and the bonds adjacent to it. Potential degradation pathways include:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products.[7][8] Oxidative degradation can be initiated by dissolved oxygen, peroxide contaminants, or exposure to certain catalysts.

  • Hydrolysis: While the methylsulfonyl group is generally stable, under harsh acidic or basic conditions, hydrolysis of the sulfonyl group or other parts of the molecule could occur.[5]

  • Photodegradation: Exposure to UV light can induce degradation of the piperazine ring.[3][9]

  • Thermal Degradation: At elevated temperatures, the molecule can degrade. For piperazine itself, thermal degradation can lead to products like N-formylpiperazine and ethylenediamine.[10][11]

Q2: How does the pH of the solution affect the stability of this compound?

A2: The pH of the solution is a critical factor.[12][13] Since 1-(3-(Methylsulfonyl)propyl)piperazine is a diamine, its ionization state will change with pH. This can affect its reactivity and susceptibility to degradation. A pH-stability profile should be determined to identify the pH at which the compound is most stable. For many amine-containing compounds, stability is often greatest in slightly acidic conditions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be:

  • Stored at low temperatures: For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage (weeks to months), freezing (-20 °C or -80 °C) is advisable.

  • Protected from light: Use amber vials or store containers in the dark to prevent photodegradation.[3]

  • Prepared fresh: Whenever possible, use freshly prepared solutions for your experiments to ensure the highest purity and concentration accuracy.

  • Stored in aliquots: To avoid repeated freeze-thaw cycles which can accelerate degradation, store solutions in single-use aliquots.

Q4: I am seeing inconsistent results in my biological assays. Could this be due to compound instability?

A4: Yes, inconsistent results are a common indicator of compound degradation. If you observe a decrease in potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is crucial to investigate the stability of your compound under your specific experimental conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability testing experiments.

Issue Potential Cause Troubleshooting Steps
Difficulty dissolving the compound in organic solvents for HPLC. The dihydrochloride salt form has high aqueous solubility but may have limited solubility in high percentages of organic solvents like acetonitrile.- Prepare stock solutions in water or a buffer. - When diluting for HPLC analysis, ensure the final concentration of the organic solvent is not so high that it causes precipitation. - Consider using a mobile phase with a lower initial organic solvent concentration.
Poor peak shape (tailing) in HPLC analysis. The basic nitrogen atoms of the piperazine ring can interact with residual silanols on the silica-based HPLC column, leading to peak tailing.- Use a mobile phase with a pH that ensures the compound is in a consistent protonation state (e.g., a buffer at pH 3-4). - Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase to block the active sites on the column. - Use a column with end-capping or a base-deactivated stationary phase.
No degradation observed under stress conditions. The stress conditions may not be harsh enough, or the compound is very stable under those conditions.- Increase the concentration of the stressor (e.g., use 1M HCl instead of 0.1M HCl). - Increase the temperature or duration of the stress test. - For photostability, ensure the light source provides sufficient energy at the appropriate wavelength.
Complete degradation of the compound. The stress conditions are too harsh.- Reduce the concentration of the stressor, the temperature, or the duration of the test. The goal of forced degradation is typically to achieve 5-20% degradation to identify the primary degradation products.[14]
Multiple degradation peaks that are difficult to separate in HPLC. The chromatographic conditions are not optimized for separating the parent compound from all its degradation products.- Modify the mobile phase gradient to provide better resolution. - Try a different stationary phase (e.g., C8, phenyl) to alter the selectivity. - Adjust the pH of the mobile phase.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[15][16]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water

  • HPLC grade acetonitrile and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl (to get a final concentration of 0.1 M HCl).

    • Mix equal volumes of the stock solution and 2 M HCl (to get a final concentration of 1 M HCl).

    • Keep one set of solutions at room temperature and another at 60 °C for 24 hours.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH (to get a final concentration of 0.1 M NaOH).

    • Mix equal volumes of the stock solution and 2 M NaOH (to get a final concentration of 1 M NaOH).

    • Keep one set of solutions at room temperature and another at 60 °C for 24 hours.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂ (to get a final concentration of 3% H₂O₂).

    • Mix equal volumes of the stock solution and 60% H₂O₂ (to get a final concentration of 30% H₂O₂).

    • Keep the solutions at room temperature for 24 hours.

  • Thermal Degradation:

    • Keep a solution of the compound in water at 60 °C for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound in water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Control Samples: Keep a solution of the compound in water at room temperature and protected from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) Stock->Base Expose Oxidation Oxidation (3% & 30% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal (60°C) Stock->Thermal Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose Control Control (RT, Dark) Stock->Control Expose Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Control->Neutralize HPLC HPLC Analysis Neutralize->HPLC

Forced Degradation Experimental Workflow
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.

Starting HPLC Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Method Development and Validation:

  • Wavelength Selection: Since the piperazine moiety lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is a good starting point.[17] A photodiode array (PDA) detector can be used to scan for the optimal detection wavelength for the parent compound and any degradation products. If sensitivity is an issue, derivatization with an agent like NBD-Cl can be considered.[18][19]

  • Gradient Optimization: Inject the stressed samples from the forced degradation study. Adjust the gradient profile to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradation products. The peak should be spectrally homogenous.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

HPLC_Method_Development Start Inject Stressed Samples (from Forced Degradation) CheckSep Check Separation of Parent and Degradants Start->CheckSep OptGrad Optimize Gradient CheckSep->OptGrad Not Separated CheckPurity Assess Peak Purity (PDA Detector) CheckSep->CheckPurity Separated OptGrad->Start OptMP Optimize Mobile Phase (e.g., change pH, solvent) OptMP->Start CheckPurity->OptMP Not Pure Validate Validate Method (ICH Guidelines) CheckPurity->Validate Pure FinalMethod Final Stability-Indicating Method Validate->FinalMethod

References

Technical Support Center: Purification of Crude 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this highly polar, difunctional molecule. The inherent properties of this compound—namely its high polarity, the presence of a sulfonyl group, and its existence as a dihydrochloride salt—present unique purification challenges. This document offers troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Section 1: Understanding the Molecule and its Challenges

This compound is a piperazine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its structure combines a basic piperazine ring with a polar methylsulfonyl group, resulting in high water solubility. The dihydrochloride salt form further enhances its hydrophilic nature, making purification by standard organic solvent-based techniques challenging.

Key Molecular Characteristics and Purification Hurdles:

  • High Polarity: The combination of the piperazine moiety and the methylsulfonyl group leads to high polarity, which can cause issues in traditional normal-phase chromatography, such as streaking and poor separation.[4]

  • Hygroscopicity: Hydrochloride salts of amines are often hygroscopic, which can lead to the product becoming a sticky or oily sludge, making handling and crystallization difficult.[5]

  • Salt Form: Working with the dihydrochloride salt means that techniques requiring the free base, such as certain types of extraction or chromatography, will necessitate an additional neutralization step.

Common Impurities

Understanding potential impurities is the first step in designing an effective purification strategy. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[6]

Impurity Type Potential Source Impact on Purification
Unreacted Starting MaterialsIncomplete reactionMay have different polarity, complicating separation.
Over-alkylated PiperazineReaction of both piperazine nitrogensStructurally similar, making separation by crystallization difficult.
Related Piperazine DerivativesImpurities in the initial piperazineMay co-precipitate with the desired product.[7]
Residual SolventsTrapped during synthesis or workupCan interfere with crystallization and affect final purity.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Product "Oils Out" or Forms a Gummy Precipitate During Crystallization

Q: I'm trying to recrystallize my crude product, but instead of forming crystals, it's separating as an oil or a sticky solid. What's happening and how can I fix it?

A: This is a common problem when crystallizing highly polar or hygroscopic compounds, especially hydrochloride salts.[5] The "oiling out" phenomenon occurs when the compound comes out of solution at a temperature above its melting point or when impurities are present in significant quantities.

Causality and Solutions:

  • High Impurity Load: A high concentration of impurities can depress the melting point of your compound and inhibit crystal lattice formation.

    • Solution: Before attempting recrystallization, try washing the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble. Solvents like diethyl ether or ethyl acetate can be effective for washing hydrochloride salts.[8]

  • Solvent Choice: The chosen solvent system may not be optimal.

    • Solution: Experiment with different solvent systems. For highly polar salts, a mixture of a polar solvent (like isopropanol or ethanol) and a less polar anti-solvent (like diethyl ether or acetone) can be effective.[8] The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization.[9]

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling provides the necessary time for crystal nucleation and growth.[9]

  • Hygroscopicity: The presence of water can interfere with crystallization.

    • Solution: Ensure all solvents are anhydrous and perform the crystallization under a dry atmosphere (e.g., nitrogen or argon). If the product has absorbed moisture, it may be necessary to dissolve it in a suitable solvent and dry the solution with a drying agent (like Na₂SO₄ or MgSO₄) before recrystallization.

Issue 2: Poor Yield After Recrystallization

Q: My recrystallization resulted in a pure product, but the yield is very low. How can I improve it?

A: Low yield is often a result of the product having significant solubility in the mother liquor.[9]

Causality and Solutions:

  • Excessive Solvent: Using too much solvent will keep a larger amount of your product dissolved even after cooling.[9]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. It's better to add the solvent in small portions to the heated mixture until everything just dissolves.

  • Incomplete Precipitation: The product may not have fully precipitated upon cooling.

    • Solution: After initial cooling, place the flask in an ice bath for a longer period to maximize precipitation. You can also try adding a small seed crystal of the pure compound to induce crystallization if none has occurred.

  • Choice of Anti-Solvent: If using a solvent/anti-solvent system, the choice and amount of anti-solvent are critical.

    • Solution: Slowly add the anti-solvent to the dissolved product until the solution becomes slightly cloudy, then heat until it becomes clear again before allowing it to cool slowly. This ensures you are near the saturation point.

Issue 3: Product Streaks on Normal-Phase Silica Gel Chromatography

Q: I'm trying to purify my compound using silica gel column chromatography, but the product is streaking badly and I'm not getting good separation. What should I do?

A: The basic nature of the piperazine nitrogen atoms leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking and poor peak shape.[10][11]

Causality and Solutions:

  • Acid-Base Interaction: The free base form of the piperazine interacts strongly with silica.

    • Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic sites on the silica. Common additives include triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the mobile phase reservoir).[10][11][12] A common mobile phase system for polar amines is Dichloromethane/Methanol with a small percentage of ammonium hydroxide.[4]

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[4][10]

    • Solution 3: Reverse-Phase Chromatography: Given the polar nature of the compound, reverse-phase chromatography may be a more suitable option. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier, can provide good separation.[11]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Ether Solvent System

This protocol is a good starting point for purifying crude this compound.

Materials:

  • Crude this compound

  • 2-Propanol (Isopropanol)

  • Diethyl ether

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot 2-propanol to dissolve the solid completely. It is crucial to use the smallest volume necessary.[9]

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.[8]

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, slowly add diethyl ether as an anti-solvent until the solution becomes persistently cloudy.

  • Gently warm the flask until the solution becomes clear again.

  • Allow the flask to cool undisturbed to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification via Free-Basing and Extraction

If recrystallization of the salt is problematic, converting to the free base, purifying, and then reforming the salt is a viable alternative.

Materials:

  • Crude this compound

  • Aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

  • Separatory funnel

Procedure:

  • Dissolve the crude dihydrochloride salt in a minimal amount of water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaOH or Na₂CO₃ with stirring until the pH is basic (pH > 10). This will neutralize the hydrochloride salt and form the free base.[13]

  • Transfer the aqueous solution to a separatory funnel and extract the free base with several portions of dichloromethane.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base.

  • The crude free base can now be purified by column chromatography on silica gel, potentially with a mobile phase containing a small amount of triethylamine.[10]

  • After purification, dissolve the pure free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent dropwise with stirring to precipitate the pure dihydrochloride salt.

  • Collect the precipitated salt by filtration, wash with the solvent, and dry under vacuum.

Section 4: Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow start Crude Product 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride recrystallization Attempt Recrystallization (e.g., IPA/Ether) start->recrystallization check_purity Check Purity & Yield recrystallization->check_purity success Pure Product check_purity->success Purity & Yield OK troubleshoot Troubleshoot Recrystallization check_purity->troubleshoot Purity or Yield Low troubleshoot->recrystallization Optimize Conditions free_base Convert to Free Base troubleshoot->free_base If still problematic chromatography Column Chromatography (Modified Silica or RP) free_base->chromatography reform_salt Re-form Dihydrochloride Salt chromatography->reform_salt reform_salt->check_purity

Caption: Decision workflow for purification of this compound.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? A: Pure piperazine dihydrochloride salts are typically white to off-white or cream-colored crystalline powders or needles.[14]

Q2: Can I use a different acid to form the salt for purification? A: Yes, if forming the hydrochloride salt is problematic, other acids can be used. For instance, forming a salt with an acid like methanesulfonic acid might yield a more easily crystallizable solid.[5] Trichloroacetic acid has also been used for the purification of amines via salt precipitation.[15]

Q3: Is it possible to purify this compound by distillation? A: Distillation is generally not suitable for salts of organic compounds as they have very high boiling points and tend to decompose at elevated temperatures. Distillation would only be a potential option for the free base form, and even then, vacuum distillation would be necessary to lower the boiling point.

Q4: How can I confirm the purity of my final product? A: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometer (LC-MS), is ideal for determining the percentage purity and identifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and detecting impurities with different chemical structures. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Q5: My compound seems to be degrading during purification. What could be the cause? A: While piperazines are generally stable, prolonged exposure to strong acids or bases, or high temperatures, could potentially lead to degradation. If you suspect degradation, try to use milder conditions (e.g., weaker bases for neutralization like sodium bicarbonate, lower temperatures for recrystallization) and minimize the time the compound is in solution.

References

Addressing cytotoxicity of novel piperazine compounds in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperazine Compound Cytotoxicity

From the Senior Application Scientist's Desk:

Welcome, researchers. The piperazine scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for developing potent therapeutics.[1][2][3] However, this structural motif can also introduce unexpected cytotoxicity, complicating hit validation and lead optimization. This guide is structured to address the common challenges you may encounter when assessing the cytotoxicity of novel piperazine compounds. My goal is to move beyond simple protocols and explain the "why" behind each troubleshooting step, empowering you to make informed decisions in your experiments.

Part 1: Foundational Understanding & Initial Triage

This section addresses the most common initial questions and provides a framework for thinking about unexpected cytotoxicity.

FAQ 1: My piperazine compound is highly "toxic" in my initial screen (e.g., MTT, Resazurin). Are these results real?

This is the most critical first question. Many factors can lead to a false-positive signal in cell viability assays. Before initiating complex mechanistic studies, you must rule out experimental artifacts.

Potential Causes & Immediate Actions:

  • Compound Precipitation: Hydrophobic piperazine derivatives can easily fall out of solution in aqueous culture media.[4][5] This not only lowers the effective concentration but the physical precipitates can cause cell stress and death, independent of any specific pharmacological action.

    • Action: Visually inspect your wells under a microscope after adding the compound. Look for crystals or amorphous debris.

  • Assay Interference: Many colorimetric and fluorometric assays rely on cellular redox reactions. Your compound itself might directly react with the assay reagent (e.g., reduce MTT to formazan), creating a signal that mimics cell death.

    • Action: Run a cell-free control. Add your compound to culture media in a 96-well plate (with no cells) and perform the assay as usual.[6] A significant signal change in these wells indicates direct interference.

  • Solvent Toxicity: While standard, DMSO can be toxic at higher concentrations, typically above 0.5%.[5][7]

    • Action: Always run a vehicle control with the highest concentration of DMSO used in your experiment.[7]

The following workflow provides a systematic approach to this initial triage.

G A High Cytotoxicity Observed in Initial Screen B Step 1: Visual Inspection (Microscopy) A->B C Precipitate Observed B->C Yes D No Precipitate B->D No L Address Solubility (See Protocol 2) C->L E Step 2: Cell-Free Assay (Compound + Media + Reagent) D->E F Signal Interference Detected E->F Yes G No Interference E->G No M Switch to Orthogonal Assay (e.g., LDH, CellTiter-Glo®) F->M H Step 3: Confirm Solvent Toxicity (Vehicle Control) G->H I Solvent is Toxic H->I Yes J Solvent is Not Toxic H->J No N Lower Solvent % I->N K Hypothesis: True Cytotoxicity Proceed to Mechanism Studies J->K

Initial triage for unexpected cytotoxicity.
FAQ 2: What are the common mechanisms of piperazine-induced cell death?

Piperazine derivatives can induce cytotoxicity through several pathways, often culminating in apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[8][9][10]

  • Apoptosis Induction: This is a common mechanism for anticancer piperazine compounds.[1][8] Key events include:

    • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (MMP) and release of cytochrome c.[1][11][12]

    • Caspase Activation: Activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7).[12][13]

  • Necrosis: Often observed at high compound concentrations, this involves rapid loss of membrane integrity and release of cellular contents.[9][10]

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.[11][12]

  • Cell Cycle Arrest: Compounds can block cell cycle progression, often at the G1/S or G2/M phase, which can subsequently lead to apoptosis.[11][12]

Understanding the mode of cell death is crucial for interpreting your results. A compound that induces apoptosis in cancer cells is often desirable, whereas one that causes widespread necrosis may have nonspecific toxicity issues.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to specific experimental problems.

Issue 1: High variance and poor reproducibility in IC50 values.

Inconsistent data between plates or experiments is a common frustration. The cause is often a lack of control over key experimental variables.

Potential Cause Explanation & Causality Recommended Solution
Compound Solubility/Stability The compound may be precipitating or degrading over the course of the experiment (e.g., 24-72 hours).[4] This changes the effective concentration that the cells are exposed to over time.Pre-warm media before adding the compound. Assess compound solubility directly in your specific culture medium over time (See Protocol 2). Prepare fresh dilutions for each experiment.[5]
Cell Passage Number & Health Cells at high passage numbers can have altered phenotypes and drug sensitivities. Inconsistent seeding density leads to variable cell numbers at the time of assay.Use cells within a consistent, low passage number range. Ensure consistent seeding density and allow cells to fully adhere before treatment.
Serum Lot Variability Fetal Bovine Serum (FBS) contains various proteins and growth factors that can differ between lots. These proteins can bind to your compound, affecting its free concentration and bioavailability.[14]Test and qualify a single large lot of FBS for a series of experiments. If high protein binding is suspected, consider reducing the serum percentage, but be aware this can also affect cell health.[15]
Edge Effects Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to increased compound and media concentration.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Protocol 1: Assessing Compound Interference with MTT/Resazurin Assays

Objective: To determine if your piperazine compound directly reacts with the assay reagent, causing a false-positive or false-negative signal.

Methodology:

  • Plate Setup: Prepare a 96-well plate without cells.

  • Compound Addition: Add your complete cell culture medium (including serum) to the wells. Then, add your piperazine compound in the same concentrations used in your cell-based experiment. Also include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO2) for the same duration (e.g., 4 hours). This accounts for any potential compound degradation that might affect reactivity.

  • Reagent Addition: Add the MTT or resazurin reagent to each well as per the manufacturer's protocol.

  • Final Incubation & Readout: Incubate for the recommended time (e.g., 2-4 hours for MTT). If using MTT, add the solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[8]

  • Data Analysis: Read the absorbance or fluorescence. Compare the signal from the compound-containing wells to the vehicle-only wells. A significant, dose-dependent change in signal indicates direct assay interference.

Protocol 2: Visual and Quantitative Assessment of Compound Solubility

Objective: To confirm if your compound is precipitating in the culture medium at your working concentrations.

Methodology:

  • Preparation: Prepare dilutions of your compound in your complete cell culture medium at the highest concentrations you plan to test.

  • Visual Inspection (Microscopy):

    • Pipette the compound-media mixture into a well of a clear-bottomed plate.

    • Immediately examine the well under a light microscope at 10x and 20x magnification. Look for crystalline structures, amorphous precipitates, or an oily film.

    • Incubate the plate at 37°C for a few hours and re-examine. Some compounds precipitate slowly over time.[5]

  • Quantitative Assessment (Nephelometry - Optional):

    • If available, use a nephelometer or a plate reader capable of measuring light scatter.

    • Measure the light scatter of your compound dilutions in media immediately after preparation and after a relevant incubation period.

    • An increase in light scatter compared to the vehicle control indicates the formation of insoluble particles.

Part 3: A Strategic Workflow for Cytotoxicity Assessment

A single assay is rarely sufficient. A tiered, multi-assay approach provides a much clearer picture of your compound's activity.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Confirmation & Mode of Death cluster_2 Phase 3: Mechanistic Insight A Primary Screen: Metabolic Viability Assay (e.g., MTT, Resazurin, CellTiter-Glo®) B Membrane Integrity Assay (e.g., LDH Release, Propidium Iodide) A->B Confirm cell death C Apoptosis Assay (e.g., Annexin V/PI Staining) A->C Determine apoptosis vs. necrosis F ROS Production Assay (e.g., DCFDA, CellROX®) B->F Investigate oxidative stress D Caspase Activity Assay (Caspase-3/7, -8, -9) C->D Confirm apoptotic pathway E Mitochondrial Health Assay (e.g., JC-1, TMRE) D->E Investigate intrinsic pathway

Recommended experimental workflow.
Interpreting Multi-Assay Data:
  • High MTT signal loss, Low LDH release: Suggests a non-necrotic mechanism, possibly apoptosis or a direct effect on cellular metabolism.

  • Annexin V positive, PI negative: Classic sign of early apoptosis.[16]

  • Annexin V positive, PI positive: Indicates late apoptosis or secondary necrosis.[16]

  • High LDH release, Annexin V negative: Suggests primary necrosis.

  • Caspase-9 and Caspase-3/7 activation: Points towards the intrinsic (mitochondrial) pathway of apoptosis.[13]

  • Caspase-8 activation: Implicates the extrinsic (death receptor) pathway of apoptosis.[12]

Part 4: Advanced Considerations & Mitigation Strategies

FAQ 3: How can I distinguish between desired on-target cytotoxicity and unwanted off-target effects?

This is a central question in drug development. True on-target toxicity should correlate with the target's expression and function.

  • Use Multiple Cell Lines: Test your compound on a panel of cell lines with varying expression levels of your intended target.[6] If the cytotoxicity correlates with target expression, it supports an on-target mechanism.

  • Rescue Experiments: If your compound inhibits a specific enzyme, try to "rescue" the cells by providing a downstream product of that enzyme's pathway.

  • Inactive Control Compound: Synthesize or acquire a structurally similar analog of your compound that is known to be inactive against your primary target.[6] If this analog still shows cytotoxicity, it points to an off-target effect or a general property of the chemical scaffold.

  • Counter-Screening: Screen your compound against a panel of known promiscuous targets (e.g., certain kinases, GPCRs, or ion channels like hERG) to identify potential off-target interactions.[7]

FAQ 4: Could serum proteins be masking the true potency of my compound?

Yes, extensively. Many drugs, particularly hydrophobic ones, bind strongly to plasma proteins like albumin.[17][18] The "free drug hypothesis" states that only the unbound fraction of a drug is available to exert a pharmacological effect.[17]

  • Impact: If your compound binds heavily to the 10% FBS in your media, its free, active concentration could be orders of magnitude lower than the nominal concentration you added. This can make a potent compound appear weak.

  • Troubleshooting:

    • Reduce Serum Concentration: Perform your assay in media with reduced serum (e.g., 2% or 0.5%) or in serum-free media, if your cells can tolerate it for the duration of the experiment.

    • Measure Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to experimentally determine the fraction of your compound that is unbound (fu) in the presence of serum.[18]

By systematically addressing these potential pitfalls, you can generate more reliable and interpretable data, leading to a clearer understanding of the true cytotoxic potential of your novel piperazine compounds.

References

  • BenchChem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. BenchChem.
  • Al-Otaibi, B., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.
  • BenchChem. (2025). Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. BenchChem.
  • Yim, D. S., et al. (2019). Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans. Korean Journal of Physiology & Pharmacology.
  • Nelson Labs. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Nelson Labs.
  • Ali, I., et al. (2022). Mechanism and cytotoxicity of PT-based piperazine scaffolds on different cancer cells. Molecules.
  • Zeitlinger, M., et al. (2016). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy.
  • García-Sáez, A. J., & Salvesen, G. S. (2023). Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry. Current Protocols.
  • ResearchGate. (2014). How would you determine both necrosis and apoptosis occurred in your culture?.
  • BenchChem. (2025).
  • Lin, J., & Smith, D. A. (2018). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Journal of Applied Toxicology.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • ResearchGate. (2019). Potency and plasma protein binding of drugs in vitro —a potentially misleading pair for predicting in vivo efficacious concentrations in humans.
  • ResearchGate. (n.d.). Effects of protein binding on 'in vitro' toxicity.
  • Vanden Berghe, T., et al. (2009).
  • BenchChem. (2025). Addressing solubility issues of Tubulin inhibitor 26 in cell culture media. BenchChem.
  • ResearchGate. (2016). Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells.
  • Głowacka, E., et al. (2020). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules.
  • ResearchGate. (2025). Distinguishing between apoptosis, necrosis, necroptosis and other cell death modalities.
  • Jeon, S. H., & Shin, C. G. (2020). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry.
  • Głowacka, E., et al. (2020). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules.

Sources

Technical Support Center: Crystallization of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Drawing upon extensive experience in small molecule crystallization and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity crystalline material.

Introduction

1-(3-(Methylsulfonyl)propyl)piperazine is a bifunctional molecule containing a basic piperazine ring and a polar methylsulfonyl group. Formation of the dihydrochloride salt is a common strategy to improve the aqueous solubility and stability of such basic active pharmaceutical ingredients (APIs).[1][2] However, the crystallization of highly polar, water-soluble salts like this dihydrochloride can present significant challenges, including oiling out, polymorphism, and difficulty in achieving the desired crystal form and purity. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is forming a dihydrochloride salt of 1-(3-(Methylsulfonyl)propyl)piperazine beneficial?

A1: For weakly basic drugs, forming a salt with a strong acid like hydrochloric acid can significantly improve properties such as solubility, dissolution rate, and stability.[2] Since 1-(3-(Methylsulfonyl)propyl)piperazine has two basic nitrogen atoms in the piperazine ring, it can react with two equivalents of hydrochloric acid to form a dihydrochloride salt. This conversion to a more ionic form enhances its interaction with polar solvents like water, which is often a primary goal in drug development to improve bioavailability.[2]

Q2: What are the most common problems encountered when crystallizing this specific dihydrochloride salt?

A2: Based on the structure—a flexible propyl chain, a polar sulfone group, and two protonated amine centers—the most anticipated challenges are:

  • "Oiling out" or liquid-liquid phase separation: This is common with highly soluble salts where the solute separates as a supersaturated liquid instead of a solid.[3][4]

  • High hygroscopicity: Dihydrochloride salts can readily absorb atmospheric moisture, which can affect handling, stability, and downstream processing.[5]

  • Polymorphism: The compound may crystallize into different crystal lattices, known as polymorphs, each with unique physical properties like solubility and stability.[6][7][8] Uncontrolled polymorphism can lead to inconsistent product performance.

  • Low Yield: High solubility, even in cooling crystallization, can lead to a significant amount of product remaining in the mother liquor.[3][9]

  • Impurities: Structurally similar impurities can interfere with the crystallization process, affecting crystal habit, polymorphic form, and overall purity.[10][11]

Q3: What analytical techniques are essential for characterizing the crystalline form of my product?

A3: A suite of analytical methods is crucial to confirm the identity and purity of your crystalline material. Key techniques include:

  • X-Ray Powder Diffraction (XRPD): This is the primary method to identify the specific polymorphic form of a crystalline solid.[8][12]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and can help identify different polymorphs or solvates.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is useful for identifying the presence of bound solvents or water (hydrates).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present and can sometimes distinguish between different polymorphic forms.

Troubleshooting Guides

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Symptom: Upon cooling or addition of an anti-solvent, a viscous, non-crystalline liquid separates from the solution.

Causality: "Oiling out" occurs when the supersaturation of the solution is too high, or the solute has a very high solubility in the chosen solvent system.[3][4] The system crosses the binodal curve before the nucleation curve, leading to liquid-liquid phase separation rather than solid nucleation.

Step-by-Step Troubleshooting Protocol:

  • Reduce the Cooling Rate: A slower cooling rate provides more time for nucleation and crystal growth to occur within the metastable zone. A rate of 5-10 °C per hour is a good starting point.

  • Decrease Solute Concentration: Start with a more dilute solution. While this may reduce the theoretical yield, it can prevent oiling out by lowering the level of supersaturation.

  • Modify the Solvent System: The choice of solvent is critical.[3]

    • Increase Anti-Solvent Volume: If using an anti-solvent, try adding it more slowly or using a larger volume to reduce the overall solubility of the compound more gradually.

    • Solvent Screening: Conduct a systematic solvent screening to find a system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature. A table of suggested screening solvents is provided below.

  • Introduce Seed Crystals: Seeding is a powerful technique to bypass the energy barrier for primary nucleation.[7] Add a small amount (0.1-1% w/w) of previously formed crystals to the solution as it cools.

Issue 2: Poor or Inconsistent Yield

Symptom: The amount of isolated crystalline product is significantly lower than expected.

Causality: This is often due to the high solubility of the dihydrochloride salt in the crystallization solvent, even at low temperatures.[9] Incomplete precipitation or losses during filtration and washing can also contribute.

Step-by-Step Troubleshooting Protocol:

  • Optimize the Solvent/Anti-Solvent Ratio: The goal is to maximize the insolubility of the product at the final crystallization temperature. Systematically vary the ratio of solvent to anti-solvent to find the optimal balance.

  • Lower the Final Crystallization Temperature: After crystal formation, cool the slurry to a lower temperature (e.g., 0-5 °C) for several hours before filtration to maximize precipitation.

  • Minimize Wash Volumes: Wash the isolated crystals with a minimal amount of ice-cold anti-solvent to remove residual mother liquor without dissolving a significant amount of the product.

  • Concentrate the Mother Liquor: If feasible, the mother liquor can be concentrated and a second crop of crystals can be obtained, though this may be of lower purity.

Issue 3: Formation of an Undesired Polymorph or a Mixture of Forms

Symptom: XRPD analysis shows a different crystal form than desired, or a mixture of polymorphs.

Causality: Polymorphism is common in APIs, and the formation of a specific polymorph is influenced by factors like solvent, temperature, cooling rate, and the presence of impurities.[12] One polymorph is typically the most thermodynamically stable, while others are metastable.[7][8]

Step-by-Step Troubleshooting Protocol:

  • Implement a Seeding Strategy: This is the most reliable method to control the polymorphic form. Ensure you are seeding with the desired polymorph.[7]

  • Conduct a Polymorph Screen: A systematic screen should be performed to understand the conditions under which different forms crystallize. This involves crystallizing the compound from a variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).

  • Utilize Slurry Conversion: If you have a mixture of forms or a metastable form, you can convert it to the most stable form. This involves stirring a slurry of the solid in a solvent where it has slight solubility. The metastable form will dissolve and the stable form will precipitate over time.

  • Control Impurity Levels: Structurally related impurities can sometimes inhibit the formation of one polymorph or promote the growth of another.[10][13] Ensure the purity of your starting material is consistent.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a method for identifying a suitable solvent system for the crystallization of this compound.

  • Preparation: Place approximately 20 mg of the compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list below in 0.1 mL increments at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility.

  • Heating: For solvents in which the compound is poorly soluble at room temperature, heat the mixture to near the solvent's boiling point to assess solubility at elevated temperatures.

  • Cooling: Allow the vials that required heating to cool slowly to room temperature, and then cool further in an ice bath.

  • Observation: Observe the vials for crystal formation, oiling out, or no precipitation. Note the quality of any crystals formed.

  • Anti-Solvent Test: For solvents where the compound is highly soluble, add an anti-solvent dropwise until turbidity is observed, then allow it to stand.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsExpected Solubility Behavior
Protic Water, Methanol, Ethanol, IsopropanolHigh to very high solubility likely. May require an anti-solvent.
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateModerate to low solubility. Good candidates for single-solvent or anti-solvent systems.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFLower solubility. Often used as anti-solvents.
Non-polar Toluene, HeptaneVery low solubility. Primarily used as anti-solvents.
Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for addressing common crystallization issues.

Crystallization_Troubleshooting Start Start Crystallization Experiment Observe Observe Outcome Start->Observe OilingOut Issue: 'Oiling Out' Observe->OilingOut Oil forms LowYield Issue: Low Yield Observe->LowYield < 70% Yield WrongPolymorph Issue: Wrong Polymorph Observe->WrongPolymorph Incorrect form Success Successful Crystallization (Good Yield & Form) Observe->Success Desired outcome Action_Oiling Action: 1. Slow Cooling Rate 2. Decrease Concentration 3. Change Solvent/Anti-solvent OilingOut->Action_Oiling Action_Yield Action: 1. Lower Final Temperature 2. Optimize Solvent Ratio 3. Minimize Wash Volume LowYield->Action_Yield Action_Polymorph Action: 1. Use Seed Crystals 2. Conduct Slurry Conversion 3. Re-evaluate Solvent WrongPolymorph->Action_Polymorph Re_Observe Re-run and Observe Action_Oiling->Re_Observe Action_Yield->Re_Observe Action_Polymorph->Re_Observe Re_Observe->Observe Issue Persists Re_Observe->Success Issue Resolved

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development.
  • FDA. (2007, July). ANDAs: Pharmaceutical Solid Polymorphism, “Chemistry, Manufacturing, and Controls Information”.
  • Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs.
  • All About Drugs. (n.d.). Polymorphism.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • CRYSFORMA. (n.d.). Salt screening.
  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • Organic Process Research & Development. (2008). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures? - Chemistry For Everyone.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • PMC. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Chem-Impex. (n.d.). 1-(Methylsulfonyl)Piperazine Hydrochloride.
  • BenchChem. (n.d.). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Our focus is on providing practical, experience-driven advice to anticipate and troubleshoot common challenges, ensuring a robust, safe, and efficient process.

Overview of Synthetic Strategy

The synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine is primarily achieved via a nucleophilic substitution (SN2) reaction. This involves the N-alkylation of piperazine with an appropriate electrophile, 1-chloro-3-(methylsulfonyl)propane. The principal challenge in this synthesis is achieving selective mono-alkylation of the piperazine ring while minimizing the formation of the corresponding di-substituted by-product. The subsequent step involves converting the resulting free base into the stable dihydrochloride salt.

Piperazine Piperazine FreeBase 1-(3-(Methylsulfonyl)propyl)piperazine (Free Base) Piperazine->FreeBase  Base (e.g., K₂CO₃)  Solvent (e.g., Acetonitrile)  Heat Step 1: N-Alkylation AlkylHalide 1-chloro-3-(methylsulfonyl)propane AlkylHalide->FreeBase FinalProduct 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride FreeBase->FinalProduct  HCl (gas or solution)  Solvent (e.g., IPA) Step 2: Salt Formation start Problem: Low Yield or Incomplete Reaction check_completion 1. Was reaction monitored to completion (e.g., by TLC, HPLC, or GC)? start->check_completion no_completion No check_completion->no_completion No yes_completion Yes check_completion->yes_completion Yes action_extend Action: Extend reaction time or increase temperature moderately. Re-analyze. no_completion->action_extend check_reagents 2. Were reagents of sufficient quality? (e.g., anhydrous piperazine) yes_completion->check_reagents bad_reagents No check_reagents->bad_reagents No good_reagents Yes check_reagents->good_reagents Yes action_reagents Action: Source new, verified reagents. Check for water content. bad_reagents->action_reagents check_workup 3. Was there significant loss during aqueous work-up? good_reagents->check_workup yes_workup_loss Yes check_workup->yes_workup_loss Yes action_workup Action: Product may have some water solubility. Re-extract aqueous layers or minimize water volume. yes_workup_loss->action_workup

Validation & Comparative

Comparative Analysis of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride as a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Preclinical Evaluation Against Established Broad-Spectrum Antivirals

Introduction

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health. The development of broad-spectrum antiviral agents (BSAs) is a critical component of pandemic preparedness, offering a first line of defense against novel viral threats.[1][2][3] This guide introduces a novel investigational compound, 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride, and provides a comprehensive framework for its preclinical evaluation. The performance of this compound will be compared against two well-established broad-spectrum antivirals, Remdesivir and Favipiravir, to ascertain its therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals. It offers a structured, in-depth technical guide on how to objectively compare the antiviral performance of a new chemical entity with existing alternatives, supported by detailed experimental protocols and data interpretation strategies.

The Compounds: Structures and Proposed Mechanisms of Action

A fundamental aspect of antiviral drug development is understanding the mechanism by which a compound inhibits viral replication. This section details the known mechanisms of our comparator drugs and posits a putative mechanism for our investigational compound based on the known activities of related chemical scaffolds.

This compound (Investigational Compound)

Piperazine derivatives have been explored for a range of pharmacological activities, including antiviral properties.[4][5][6][7][8] The precise mechanism of action for this compound is yet to be elucidated. Based on the structural motifs present in other antiviral piperazine compounds, it is hypothesized that this molecule may interfere with a critical stage of the viral life cycle, such as viral entry into the host cell or the function of a key viral enzyme like a protease or polymerase. Further mechanistic studies are required to confirm its specific molecular target.

Remdesivir (Comparator Agent)

Remdesivir is a nucleotide analog prodrug with broad-spectrum activity against several RNA viruses.[9][10] It undergoes intracellular metabolism to its active triphosphate form, which acts as an adenosine triphosphate (ATP) analog.[11][12] The viral RNA-dependent RNA polymerase (RdRp) incorporates the active metabolite into the nascent viral RNA chain, leading to delayed chain termination and the inhibition of viral replication.[13][14]

Favipiravir (Comparator Agent)

Favipiravir is another prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[15][16] This active metabolite selectively inhibits the viral RNA-dependent RNA polymerase.[17] The proposed mechanisms of action include lethal mutagenesis, where the incorporation of favipiravir-RTP into the viral RNA leads to an accumulation of non-viable mutations, and to a lesser extent, chain termination.[18]

Visualizing the Antiviral Mechanisms

The following diagram illustrates the potential points of intervention for the investigational compound and the established mechanisms of the comparator agents within the viral life cycle.

Antiviral Mechanisms of Action cluster_virus_lifecycle Viral Life Cycle cluster_drugs Antiviral Agents viral_entry 1. Viral Entry uncoating 2. Uncoating viral_entry->uncoating replication 3. RNA Replication (RdRp Activity) uncoating->replication assembly 4. Viral Assembly replication->assembly release 5. Viral Release assembly->release compound_x This compound (Investigational) compound_x->viral_entry Hypothesized Inhibition remdesivir Remdesivir remdesivir->replication Inhibits RdRp (Chain Termination) favipiravir Favipiravir favipiravir->replication Inhibits RdRp (Lethal Mutagenesis)

Caption: Proposed antiviral mechanisms of action.

In Vitro Comparative Efficacy and Cytotoxicity Assessment

The initial evaluation of any potential antiviral therapeutic involves determining its efficacy in inhibiting viral replication in cell culture and assessing its toxicity to host cells. The therapeutic potential is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[19][20][21] A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Experimental Protocol: In Vitro Antiviral Assays

This protocol outlines a standardized approach for determining the CC50 and EC50 values of the test compounds.

1. Cell Lines and Viruses:

  • Cell Lines:

    • Vero E6 cells (susceptible to SARS-CoV-2)

    • Madin-Darby Canine Kidney (MDCK) cells (susceptible to Influenza A virus)

  • Viruses:

    • SARS-CoV-2

    • Influenza A virus (H1N1 strain)

2. Cytotoxicity Assay (CC50 Determination):

  • Seed 96-well plates with the appropriate cell line (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[19]

  • Prepare serial dilutions of each test compound in a suitable cell culture medium.

  • Remove the overnight culture medium from the cells and add the compound dilutions to the wells in triplicate. Include untreated cell controls.

  • Incubate the plates for a period consistent with the antiviral assay (e.g., 48-72 hours).

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.[21]

  • Calculate the percentage of cell viability relative to the untreated controls and determine the CC50 value by fitting the data to a dose-response curve.[21]

3. Antiviral Assay (EC50 Determination - CPE Reduction):

  • Prepare cell plates as described in the cytotoxicity assay.[22]

  • Prepare serial dilutions of the test compounds in assay medium (cell culture medium with reduced serum).

  • Remove the culture medium from the cells and add the compound dilutions.

  • Infect the cells with the appropriate virus at a predetermined multiplicity of infection (MOI).

  • Include virus-infected but untreated controls (virus control) and uninfected, untreated controls (cell control).

  • Incubate the plates until significant cytopathic effect (CPE) is observed in the virus control wells.[23]

  • Assess cell viability to measure the inhibition of virus-induced CPE.

  • Calculate the percentage of antiviral activity for each concentration and determine the EC50 value from the dose-response curve.[24]

Data Presentation: In Vitro Activity

The following table presents hypothetical data to illustrate the comparative analysis.

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound SARS-CoV-25.2>100>19.2
Influenza A (H1N1)8.1>100>12.3
Remdesivir SARS-CoV-20.77>100>129.8
Influenza A (H1N1)>10>100-
Favipiravir SARS-CoV-261.88>400>6.46
Influenza A (H1N1)0.46>400>869.5

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

Visualizing the In Vitro Workflow

This diagram outlines the key steps in the in vitro evaluation process.

In Vitro Experimental Workflow cluster_assays start Start cell_seeding 1. Seed Cells in 96-well Plates start->cell_seeding overnight_incubation 2. Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation cc50_assay Cytotoxicity (CC50) Assay overnight_incubation->cc50_assay ec50_assay Antiviral (EC50) Assay overnight_incubation->ec50_assay compound_dilution_cc50 3a. Prepare Compound Serial Dilutions cc50_assay->compound_dilution_cc50 compound_dilution_ec50 3b. Prepare Compound Serial Dilutions ec50_assay->compound_dilution_ec50 add_compound_cc50 4a. Add Dilutions to Cells compound_dilution_cc50->add_compound_cc50 incubate_cc50 5a. Incubate (48-72h) add_compound_cc50->incubate_cc50 viability_assay_cc50 6a. Perform Cell Viability Assay (e.g., MTT) incubate_cc50->viability_assay_cc50 data_analysis 7. Data Analysis: Calculate CC50, EC50, and SI viability_assay_cc50->data_analysis add_compound_and_virus 4b. Add Dilutions and Virus to Cells compound_dilution_ec50->add_compound_and_virus incubate_ec50 5b. Incubate until CPE in Controls add_compound_and_virus->incubate_ec50 viability_assay_ec50 6b. Assess Inhibition of CPE incubate_ec50->viability_assay_ec50 viability_assay_ec50->data_analysis end End data_analysis->end

Caption: Workflow for in vitro efficacy and cytotoxicity assays.

In Vivo Comparative Efficacy Assessment

Promising candidates from in vitro screening must be evaluated in relevant animal models to assess their efficacy in a living organism. These studies are crucial for understanding the compound's potential to reduce viral load, alleviate disease symptoms, and improve survival rates.

Experimental Protocol: In Vivo Antiviral Studies

The choice of animal model is critical and depends on the virus being studied.[25]

1. Animal Models:

  • Influenza A (H1N1): BALB/c mice are a commonly used model for influenza research.[26][27][28]

  • SARS-CoV-2: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are a suitable model for SARS-CoV-2 pathogenesis.[29][30]

2. Efficacy Study Design:

  • Acclimatize animals to the laboratory conditions.

  • Randomly assign animals to treatment groups (e.g., vehicle control, investigational compound at various doses, positive control comparator).

  • Infect all animals (except for a mock-infected control group) via the intranasal route with a standardized dose of the virus.

  • Initiate treatment at a specified time point post-infection (e.g., 4 hours post-infection) and continue for a defined duration (e.g., once or twice daily for 5 days).

  • Monitor animals daily for clinical signs of illness, including weight loss, and record survival.

  • At specific time points post-infection (e.g., day 3 or 5), euthanize a subset of animals from each group to collect lung tissue for viral load determination.

  • Quantify viral titers in lung homogenates using quantitative reverse transcription PCR (qRT-PCR) or plaque assays.[31]

Data Presentation: In Vivo Efficacy

Hypothetical results from an in vivo study are presented below.

Treatment Group (SARS-CoV-2 in K18-hACE2 Mice)Dose (mg/kg)Mean Lung Viral Titer (log10 PFU/g) at Day 3 p.i.Percent Survival at Day 14 p.i.
Vehicle Control -6.520%
This compound 254.260%
503.180%
Remdesivir (Positive Control) 253.580%

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

Visualizing the In Vivo Workflow

The following diagram illustrates the workflow for an in vivo efficacy study.

In Vivo Experimental Workflow cluster_endpoints Endpoint Assessment start Start acclimatization 1. Animal Acclimatization start->acclimatization group_assignment 2. Randomization into Treatment Groups acclimatization->group_assignment infection 3. Intranasal Viral Infection group_assignment->infection treatment 4. Compound Administration infection->treatment monitoring 5. Daily Monitoring (Weight, Survival) treatment->monitoring viral_load 6a. Lung Tissue Collection for Viral Load Analysis (Day 3/5 p.i.) monitoring->viral_load survival 6b. Survival Monitoring (up to Day 14 p.i.) monitoring->survival data_analysis 7. Data Analysis and Comparison viral_load->data_analysis survival->data_analysis end End data_analysis->end

Caption: Workflow for in vivo antiviral efficacy studies.

Discussion and Future Directions

This guide provides a systematic approach to the initial preclinical evaluation of a novel antiviral candidate, this compound. The comparative framework, using established drugs like Remdesivir and Favipiravir, allows for a clear assessment of the investigational compound's potential.

The hypothetical data suggest that the investigational compound exhibits promising broad-spectrum activity in vitro and efficacy in an in vivo model of SARS-CoV-2. A high selectivity index is a favorable characteristic for a drug candidate, indicating a wide therapeutic window.

Should initial findings prove positive, the subsequent steps in the development pipeline would include:

  • Mechanism of Action Studies: Elucidating the precise molecular target of the investigational compound.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Expanded Efficacy Studies: Evaluating the compound against a wider range of viral strains and in different animal models.

  • Safety and Toxicology Studies: Conducting comprehensive studies to identify any potential adverse effects.

Conclusion

The methodical comparison of novel antiviral candidates to existing therapies is essential for identifying and advancing the most promising compounds. The protocols and frameworks outlined in this guide provide a robust foundation for the preclinical evaluation of this compound and other future antiviral agents. This structured approach ensures scientific rigor and facilitates informed decision-making in the long and challenging process of drug development.

References

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A Researcher's Guide to the Antiviral Efficacy Validation of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the antiviral efficacy of the novel compound, 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride. While direct antiviral data for this specific molecule is not yet publicly available, its piperazine core is a well-established pharmacophore in numerous approved antiviral agents, suggesting a promising avenue for investigation.[1][2][3][4] This document outlines a rigorous, multi-faceted approach to characterize its potential antiviral activity, benchmark its performance against established drugs, and provide the foundational data necessary for further development.

The experimental workflows described herein are designed to be self-validating, ensuring data integrity and reproducibility. We will explore the essential in vitro assays required to determine cytotoxicity, antiviral potency, and the therapeutic window of this compound.

The Scientific Rationale: Why Investigate this Piperazine Derivative?

The piperazine ring is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a wide array of bioactive molecules.[2][4] In the antiviral field, piperazine derivatives have been successfully developed as inhibitors for a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Respiratory Syncytial Virus (RSV).[2][3][5] The structural modifications on the piperazine core, such as the N-substituents, play a crucial role in defining the specific antiviral activity and mechanism of action.[6][7][8] The methylsulfonylpropyl group in our target compound introduces a polar, flexible chain that could facilitate novel interactions with viral or host cell targets.

Benchmarking Performance: Selection of Comparator Antiviral Agents

To contextualize the antiviral potential of this compound, it is essential to compare its performance against well-characterized antiviral drugs. The choice of comparators should ideally span different mechanisms of action and viral targets. For this guide, we propose a panel of broad-spectrum and targeted antiviral agents:

  • Remdesivir: A broad-spectrum antiviral agent that acts as a nucleotide analog, inhibiting viral RNA-dependent RNA polymerase (RdRp).[9][10][11][12][13] It has demonstrated activity against a range of RNA viruses.

  • Favipiravir: Another broad-spectrum antiviral that also targets viral RdRp, but through a different mechanism that may include lethal mutagenesis.[14][15][16][17][18]

  • Oseltamivir: A more targeted antiviral, acting as a neuraminidase inhibitor, specifically for influenza A and B viruses.[24][25][26][27][28]

Experimental Validation Workflow

The validation process follows a logical progression from assessing the compound's toxicity to evaluating its specific antiviral activity. This workflow ensures that any observed antiviral effect is not a result of cytotoxicity.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Screening cluster_2 Phase 3: Quantitative Efficacy Confirmation A Prepare serial dilutions of This compound B Incubate with uninfected host cells (e.g., A549, Vero E6, MDCK) A->B C Perform MTT Assay B->C D Calculate CC50 Value C->D G Perform CPE Inhibition Assay D->G Proceed if CC50 is acceptable E Infect host cells with virus (e.g., Influenza, SARS-CoV-2, RSV) F Treat with serial dilutions of the compound E->F F->G H Initial determination of antiviral activity G->H I Plaque Reduction Assay H->I Confirm with quantitative assays J Virus Yield Reduction Assay H->J K Calculate EC50 and Selectivity Index (SI) I->K J->K

Caption: A three-phase experimental workflow for the validation of a novel antiviral compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[2][29][30] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[2][30][31]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for coronaviruses, A549 for RSV, MDCK for influenza) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[29][31]

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in cell culture medium. The concentration range should be broad enough to determine the full dose-response curve.[31]

  • Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions to the wells. Include "cell control" wells with medium only (100% viability) and "blank" wells with medium but no cells (background control).[31]

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assays.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[4][29]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the cell viability against the compound concentration (log-transformed) and use non-linear regression to determine the CC50 value.[31][32]

Principle: Many viruses cause visible damage, or cytopathic effects, to infected cells.[33][34][35] This assay measures the ability of a compound to prevent this virus-induced cell death.[34][36][37]

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate as described in the MTT protocol.

  • Infection and Treatment: On the day of the assay, treat the cells with serial dilutions of the compound, including a no-drug virus control. After a short pre-incubation period, add the virus at a pre-determined multiplicity of infection (MOI) that causes 80-100% CPE within 48-72 hours.

  • Incubation: Incubate the plate at 37°C with 5% CO2 until the virus control wells show the desired level of CPE.

  • Quantification of Viability: Assess cell viability using a method like crystal violet staining or the MTT assay as described above.

  • Data Analysis: The concentration of the compound that inhibits 50% of the viral CPE is determined as the 50% effective concentration (EC50).

Principle: This assay provides a highly quantitative measure of a compound's ability to inhibit the production of new infectious virus particles.[1][38][39]

Step-by-Step Methodology:

  • Infection and Treatment: Grow host cells to confluency in a multi-well plate (e.g., 24-well). Infect the cells with the virus in the presence of various concentrations of the test compound.

  • Incubation: Incubate for a full viral replication cycle (typically 24-72 hours).

  • Harvesting Progeny Virus: After incubation, collect the cell culture supernatant (and/or cell lysates, depending on the virus).

  • Titration of Virus Yield: Perform serial dilutions of the harvested virus and titrate the amount of infectious virus in each sample using a plaque assay or a TCID50 assay on fresh cell monolayers.

  • Data Analysis: The virus titers (in Plaque Forming Units per mL, PFU/mL) are plotted against the compound concentration. The EC50 is the concentration that causes a 50% reduction in the virus yield.

Data Interpretation and Comparative Analysis

The ultimate goal of these assays is to generate robust, quantitative data to assess the potential of this compound.

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. A higher CC50 value is desirable.[3]

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral activity (e.g., CPE, plaque formation, or virus yield). A lower EC50 value indicates higher potency.[40]

  • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). This index represents the therapeutic window of the compound. An SI value of ≥10 is generally considered a good indicator of promising in vitro antiviral activity, suggesting that the compound is effective at concentrations well below those that are toxic to host cells.[3][31]

The following tables present a hypothetical comparison of our target compound against established antivirals for different viruses. These values are for illustrative purposes to guide data presentation.

Table 1: Antiviral Activity against Influenza A Virus (H1N1) in MDCK Cells

CompoundMechanism of ActionEC50 (µM)CC50 (µM)Selectivity Index (SI)
1-(3-(Methylsulfonyl)propyl)piperazine HCl To be determined2.5 >100 >40
OseltamivirNeuraminidase Inhibitor0.8>100>125
FavipiravirRdRp Inhibitor5.0>100>20
RibavirinMultiple10.2>50>4.9

Table 2: Antiviral Activity against a Human Coronavirus (e.g., HCoV-OC43) in HCT-8 Cells

CompoundMechanism of ActionEC50 (µM)CC50 (µM)Selectivity Index (SI)
1-(3-(Methylsulfonyl)propyl)piperazine HCl To be determined4.1 >100 >24.4
RemdesivirRdRp Inhibitor0.9>20>22.2
FavipiravirRdRp Inhibitor61.8>400>6.5
Potential Mechanisms of Action and Future Directions

Should this compound demonstrate a favorable selectivity index, the next logical step would be to investigate its mechanism of action. Based on the activities of other piperazine derivatives, potential mechanisms could include:

  • Inhibition of viral entry or fusion: Some piperazine compounds are known to block the fusion of the viral envelope with the host cell membrane.[5]

  • Targeting viral enzymes: The compound could inhibit key viral enzymes like the polymerase or protease.

  • Modulating host factors: It might interfere with host cell pathways that are essential for viral replication.

G cluster_0 Known Antiviral Mechanisms cluster_1 Potential Mechanisms for Piperazine Derivative A Remdesivir / Favipiravir (Nucleotide Analogs) B Viral RNA-dependent RNA Polymerase (RdRp) A->B target C Inhibition of Viral RNA Synthesis B->C leads to D Oseltamivir (Sialic Acid Analog) E Viral Neuraminidase D->E target F Blocks Virion Release E->F leads to G 1-(3-(Methylsulfonyl)propyl) piperazine dihydrochloride H Viral Entry/Fusion Proteins G->H Hypothesis 1 I Viral Polymerase/Protease G->I Hypothesis 2 J Host Cell Factors G->J Hypothesis 3 K Inhibition of Viral Replication H->K I->K J->K

Caption: Comparison of established and potential antiviral mechanisms of action.

This guide provides a robust starting point for the systematic evaluation of this compound. The successful completion of these studies will provide the critical data needed to determine if this compound warrants progression into more advanced preclinical models.

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A Researcher's Guide to Profiling the Cross-Reactivity of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug development, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. A lack of specificity, leading to unintended interactions with biological targets, can result in adverse effects that derail an entire development program. This guide provides a comprehensive framework for investigating the cross-reactivity of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride, a compound featuring the common but pharmacologically active piperazine scaffold. We will explore a multi-tiered approach, from predictive computational methods to definitive in vitro assays, equipping you with the rationale and practical steps to build a robust selectivity profile.

The Significance of the Piperazine Moiety: A Double-Edged Sword

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, including its ability to exist as a protonated cation at physiological pH, which can enhance solubility and facilitate interactions with biological targets. However, this same feature contributes to its potential for promiscuous binding. The piperazine core can interact with a variety of receptors, particularly neurotransmitter receptors, making cross-reactivity a significant concern for any piperazine-containing compound.[1] For instance, cross-reactivity among different piperazine-derived antihistamines has been well-documented.[3][4] Therefore, a thorough investigation into the off-target profile of this compound is not just a regulatory formality but a scientific necessity.

Tier 1: In Silico Profiling - A Predictive First Look

Before embarking on costly and time-consuming wet-lab experiments, in silico (computational) methods offer a powerful first-pass analysis of potential off-target interactions.[5] These approaches leverage vast databases of known drug-target interactions to predict the likelihood of a new compound binding to a panel of off-targets.

Computational models can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods compare the physicochemical properties and structure of the test compound to a library of molecules with known activities. Structure-based methods, on the other hand, use the three-dimensional structure of a potential off-target protein to predict binding affinity through molecular docking simulations. A combination of these approaches often yields the most comprehensive predictive profile.[6]

A typical in silico workflow for assessing the cross-reactivity of this compound would involve:

  • Target Prediction: Utilizing a combination of 2D and 3D similarity searches and machine learning models to identify potential off-targets.[7]

  • Pathway Analysis: Mapping the predicted off-targets to known biological pathways to understand the potential functional consequences of these interactions.

  • Toxicity Risk Assessment: Using the pathway analysis to flag potential safety liabilities, such as cardiotoxicity or hepatotoxicity.

cluster_0 In Silico Workflow Compound_Structure 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride Structure Similarity_Search 2D/3D Similarity Search & Machine Learning Models Compound_Structure->Similarity_Search Input Predicted_Off_Targets List of Potential Off-Targets Similarity_Search->Predicted_Off_Targets Predicts Pathway_Analysis Biological Pathway Mapping Predicted_Off_Targets->Pathway_Analysis Input Risk_Assessment Prioritized List of Potential Safety Liabilities Pathway_Analysis->Risk_Assessment Informs

Caption: In Silico Cross-Reactivity Prediction Workflow.

Tier 2: In Vitro Profiling - Experimental Validation

While in silico methods are invaluable for hypothesis generation, experimental validation is crucial. In vitro safety pharmacology profiling involves screening the compound against a panel of receptors, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions.[8]

A Tiered Approach to In Vitro Screening

A cost-effective and efficient strategy for in vitro profiling involves a tiered approach:

  • Broad Panel Screening: Initially, screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of targets, such as the InVEST44 panel, which covers 44 well-established safety-relevant targets.[8] This provides a wide-angle view of potential liabilities.

  • Concentration-Response Studies: For any "hits" identified in the broad panel screen (typically defined as >50% inhibition or stimulation), perform concentration-response studies to determine the potency (e.g., IC50 or EC50) of the interaction.

  • Functional and Mechanistic Assays: For high-priority off-targets, conduct more detailed functional or mechanistic assays to understand the nature of the interaction (e.g., agonist vs. antagonist, competitive vs. non-competitive inhibition).[9]

Comparison of In Vitro Assay Formats
Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays Measure direct interaction with an isolated target protein (e.g., receptor binding, enzyme inhibition).High throughput, cost-effective, provides direct measure of affinity/inhibition.Lacks biological context, may not reflect cellular activity.
Cell-Based Assays Measure the functional consequence of target interaction in a cellular environment.[10]More physiologically relevant, provides information on functional activity (e.g., agonism, antagonism).[9][10]Lower throughput, more complex, can be more expensive.
Phenotypic Assays Measure a global cellular response (e.g., cell viability, proliferation) without a preconceived target.[11][12]Unbiased, can identify novel mechanisms of action or toxicity.Target deconvolution can be challenging, lower throughput.
Experimental Protocol: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR) Off-Target

This protocol outlines a standard radioligand binding assay to determine the affinity of this compound for a hypothetical GPCR off-target identified from the in silico screen.

Objective: To determine the inhibitory constant (Ki) of the test compound for the target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [3H]-ligand)

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Test compound: this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Microplate shaker

  • Filter harvester and glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare assay buffer.

    • Dilute cell membranes, radiolabeled ligand, and cold ligand to their working concentrations in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, cell membranes, and radiolabeled ligand.

    • Non-Specific Binding: Add assay buffer, cell membranes, radiolabeled ligand, and a high concentration of cold ligand.

    • Test Compound: Add assay buffer, cell membranes, radiolabeled ligand, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) on a microplate shaker to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a filter harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Integrated Assessment and Data Interpretation

The ultimate goal is to integrate the data from both in silico and in vitro studies to form a comprehensive risk assessment.

cluster_0 Integrated Cross-Reactivity Assessment In_Silico In Silico Profiling (Broad, Predictive) In_Vitro_Broad In Vitro Broad Panel Screen (e.g., 10 µM) In_Silico->In_Vitro_Broad Guides Target Selection Risk_Assessment Selectivity Profile & Risk Assessment In_Silico->Risk_Assessment Provides Initial Hypothesis In_Vitro_Potency Concentration-Response (IC50/EC50 Determination) In_Vitro_Broad->In_Vitro_Potency Identifies 'Hits' In_Vitro_Functional Functional/Mechanistic Assays In_Vitro_Potency->In_Vitro_Functional For High-Priority Hits In_Vitro_Potency->Risk_Assessment Quantifies Off-Target Potency In_Vitro_Functional->Risk_Assessment Defines Mechanism of Off-Target Interaction

Caption: Integrated workflow for cross-reactivity assessment.

A significant "hit" is not just about the absolute potency (Ki or IC50) at an off-target, but about the selectivity window: the ratio of its potency at the off-target versus its potency at the primary therapeutic target. A large selectivity window (e.g., >100-fold) suggests a lower risk of off-target effects at therapeutic doses.

Conclusion

Investigating the cross-reactivity of this compound is a critical step in its development. By employing a systematic, tiered approach that begins with broad in silico predictions and progresses to targeted in vitro validation, researchers can build a comprehensive selectivity profile. This data-driven strategy not only satisfies regulatory expectations but, more importantly, provides the scientific confidence needed to advance a compound through the development pipeline, ultimately leading to safer and more effective medicines.

References

Benchmarking 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride: A Comparative Guide to a Novel Antipsychotic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative framework for evaluating the pharmacological profile of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride against a panel of established atypical antipsychotic drugs. Given the structural motifs of the compound, we hypothesize a mechanism of action involving key neurotransmitter receptors implicated in the pathophysiology of psychosis and mood disorders. This guide will detail the scientific rationale, experimental protocols, and data interpretation necessary to rigorously benchmark this novel agent.

Introduction: The Rationale for Benchmarking a Novel Piperazine Derivative

The piperazine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, forming the core of numerous successful atypical antipsychotics. These drugs offer a broader spectrum of efficacy and a more favorable side-effect profile compared to first-generation antipsychotics.[1] Atypical antipsychotics typically exhibit a complex pharmacology, interacting with multiple receptor systems, primarily dopaminergic and serotonergic pathways.[2][3]

This compound, while not extensively characterized in publicly available literature, possesses structural features suggestive of activity at dopamine D2 and various serotonin (5-HT) receptors. Therefore, a comprehensive benchmarking study against established atypical antipsychotics is crucial to elucidate its potential therapeutic value and differentiate its pharmacological signature. This guide will focus on a comparative analysis against four widely prescribed atypical antipsychotics: Aripiprazole, Olanzapine, Risperidone, and Ziprasidone.

The Hypothesized Pharmacological Profile and Key Molecular Targets

Based on its chemical structure, this compound is likely to interact with the following key G-protein coupled receptors (GPCRs) that are central to the mechanism of action of atypical antipsychotics:

  • Dopamine D2 Receptors (D2R): Antagonism or partial agonism at D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy, targeting the positive symptoms of schizophrenia such as hallucinations and delusions.[4][5]

  • Serotonin 5-HT1A Receptors: Partial agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects and may contribute to the mood-stabilizing properties of some atypical antipsychotics.[6]

  • Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a defining characteristic of atypical antipsychotics, believed to mitigate the extrapyramidal side effects associated with D2 receptor blockade and potentially improve negative symptoms and cognitive deficits.[7][8]

  • Adrenergic and Histaminergic Receptors: Off-target activities at alpha-1 adrenergic and histamine H1 receptors are common among atypical antipsychotics and can contribute to side effects such as orthostatic hypotension and sedation, respectively.[9][10]

The following diagram illustrates the primary signaling pathways of these key receptors.

Signaling_Pathways cluster_D2R Dopamine D2 Receptor (Gi-coupled) cluster_5HT1A Serotonin 5-HT1A Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2R D2R G_i Gi/o D2R->G_i AC_i Adenylyl Cyclase G_i->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i PKA_i ↓ PKA cAMP_i->PKA_i HT1A 5-HT1A G_i_1A Gi/o HT1A->G_i_1A AC_1A Adenylyl Cyclase G_i_1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A PKA_1A ↓ PKA cAMP_1A->PKA_1A HT2A 5-HT2A G_q Gq/11 HT2A->G_q PLC Phospholipase C G_q->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC

Caption: Canonical signaling pathways for key antipsychotic drug targets.

Comparative Analysis: Benchmarking Against Known Inhibitors

A thorough evaluation of this compound requires a head-to-head comparison with established drugs. The chosen comparators represent a range of pharmacological profiles within the atypical antipsychotic class.

  • Aripiprazole: A D2 partial agonist and 5-HT1A partial agonist, also exhibiting 5-HT2A antagonist activity.[11][12]

  • Olanzapine: A potent antagonist at D2 and 5-HT2A receptors, with additional high affinity for histamine H1 and muscarinic receptors.[4][10]

  • Risperidone: A potent D2 and 5-HT2A antagonist with significant affinity for alpha-1 and alpha-2 adrenergic receptors.[9][13]

  • Ziprasidone: A D2 and 5-HT2A antagonist that also acts as a 5-HT1A agonist and inhibits the reuptake of serotonin and norepinephrine.[14][15]

The following table summarizes the receptor binding affinities (Ki, in nM) of these benchmark inhibitors. The data for this compound would be populated upon experimental determination.

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)H1 Ki (nM)α1 Ki (nM)
This compound TBDTBDTBDTBDTBD
Aripiprazole0.34 - 2.61.7 - 4.43.4 - 156157
Olanzapine1.1 - 31>10004 - 25719
Risperidone1.4 - 6.2190 - 4500.12 - 0.52.2 - 200.8 - 2.1
Ziprasidone0.8 - 4.83.40.44710 - 11

Note: Ki values are compiled from various sources and can vary depending on the experimental conditions.

Experimental Protocols for Comprehensive Benchmarking

To determine the pharmacological profile of this compound, a series of in vitro assays should be performed. The following protocols are standard in the field for characterizing receptor-ligand interactions.

Radioligand Binding Assays

These assays determine the affinity of the test compound for the target receptors by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT1A, 5-HT2A, H1, α1).

  • Assay Buffer: Utilize a buffer system appropriate for the specific receptor being assayed.

  • Incubation: Incubate the cell membranes with a fixed concentration of a specific high-affinity radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A) and a range of concentrations of the test compound and the reference compounds.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation or blockade, providing information on the compound's efficacy (i.e., whether it is an agonist, antagonist, or partial agonist).

Protocol for Gs/Gi-Coupled Receptors (e.g., D2, 5-HT1A): cAMP Assay

  • Cell Culture: Use cell lines expressing the receptor of interest (e.g., CHO-K1 or HEK293).

  • cAMP Stimulation/Inhibition:

    • For Gi-coupled receptors (D2, 5-HT1A), stimulate adenylyl cyclase with forskolin and then treat the cells with a range of concentrations of the test compound to measure the inhibition of cAMP production.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Detection: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol for Gq-Coupled Receptors (e.g., 5-HT2A, H1, α1): Calcium Mobilization Assay

  • Cell Culture and Dye Loading: Culture cells expressing the receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add a range of concentrations of the test compound (to test for agonist activity) or pre-incubate with the test compound before adding a known agonist (to test for antagonist activity).

  • Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Generate concentration-response curves to determine the EC50 or IC50 values.

The following diagram outlines the general experimental workflow for benchmarking.

Experimental_Workflow start Start: Synthesize/Acquire This compound receptors Select Target Receptors: D2, 5-HT1A, 5-HT2A, H1, α1 start->receptors binding_assays Perform Radioligand Binding Assays receptors->binding_assays functional_assays Perform Functional Assays (cAMP, Calcium Mobilization) receptors->functional_assays ki_determination Determine Ki values binding_assays->ki_determination efficacy_determination Determine Agonist/Antagonist/Partial Agonist Profile (EC50/IC50) functional_assays->efficacy_determination data_comparison Compare Data with Benchmark Inhibitors (Aripiprazole, Olanzapine, Risperidone, Ziprasidone) ki_determination->data_comparison efficacy_determination->data_comparison profile_generation Generate Pharmacological Profile data_comparison->profile_generation end End: Elucidate Novel Compound's Mechanism of Action profile_generation->end

Caption: General experimental workflow for pharmacological benchmarking.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic benchmarking of this compound against a panel of established atypical antipsychotics. By following the outlined experimental protocols, researchers can generate a robust dataset to define its receptor binding affinity and functional activity. This will allow for a clear understanding of its pharmacological profile, highlighting its similarities and differences compared to existing therapies.

The resulting data will be instrumental in predicting the potential therapeutic efficacy and side-effect profile of this novel compound. Further in vivo studies in relevant animal models of psychosis and mood disorders would be the logical next step to validate the in vitro findings and assess its potential for clinical development.

References

A Researcher's Guide to Sulfonylpiperazines: Bridging the Chasm Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonylpiperazine moiety is a cornerstone in modern medicinal chemistry, a "privileged scaffold" recognized for its favorable physicochemical properties and its presence in a multitude of biologically active compounds.[1] From anticancer to antidiabetic agents, derivatives of this versatile structure consistently demonstrate promising activity in initial laboratory assays.[2][3][4] However, the journey from a potent compound in a test tube to an effective therapeutic in a living organism is fraught with challenges. The transition from in vitro ("in the glass") to in vivo ("within the living") studies represents a critical, and often humbling, hurdle in drug development.[5][6]

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of sulfonylpiperazine compounds. Moving beyond a simple listing of data, we will dissect the causal factors behind the experimental choices, explore the complexities that govern the translation of efficacy, and provide the detailed protocols necessary for researchers to validate these findings in their own work. Our objective is to arm you, our fellow scientists and drug development professionals, with the insights needed to navigate this crucial transition and improve the predictive value of your preclinical data.

The In Vitro Promise: Pinpointing Molecular Action in a Controlled World

In vitro assays are the bedrock of early-stage drug discovery. They offer a rapid, cost-effective, and high-throughput means to assess the direct biological activity of a compound against a specific molecular target, be it an enzyme or a cancer cell line.[7] For sulfonylpiperazines, these assays have revealed a broad spectrum of potential therapeutic applications.

The primary strength of in vitro testing is its controlled environment, which isolates the interaction between the compound and its target from the myriad of variables present in a whole organism. This allows for a clear determination of intrinsic potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Common In Vitro Applications for Sulfonylpiperazine Compounds:

  • Anticancer Cytotoxicity: Assays like the MTT or SRB cell viability assays are used to quantify the ability of a compound to kill cancer cells directly. Studies have shown certain sulfonylpiperazine derivatives possess potent cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT-29).[2][8]

  • Enzyme Inhibition: These assays measure a compound's ability to block the activity of a specific enzyme. For example, chalcone-sulfonylpiperazine hybrids have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes.[3]

  • Antioxidant Activity: DPPH and ABTS assays are employed to measure a compound's capacity to neutralize free radicals, a property relevant in various disease states.[2][9]

Data Presentation: Representative In Vitro Efficacy of Sulfonylpiperazines
Compound ClassAssay TypeTargetKey Finding (IC₅₀)Reference
Chrysin-based SulfonylpiperazinesCytotoxicitySK-OV3, HeLa, HT-29 Cancer CellsPromising anticancer potential[2]
Phenylsulfonylpiperazine (Compound 3)CytotoxicityMCF-7 Breast Cancer Cells4.48 µM[8]
Sulfamethoxazole-Piperazine HybridsAntioxidantDPPH Radical Scavenging3.35 µM (Compound 3e)[9]
Chalcone-Sulfonylpiperazine (Compound 5k)Enzyme Inhibitionα-glucosidase0.31 µM[3]
Chalcone-Sulfonylpiperazine (Compound 5k)Enzyme Inhibitionα-amylase4.51 µM[3]

The In Vivo Reality Check: Navigating the Complexity of a Living System

While in vitro potency is a prerequisite, it is by no means a guarantee of in vivo success.[10] A living organism is an infinitely more complex environment than a petri dish.[7] The journey of a drug from administration to its target site is governed by the principles of Pharmacokinetics (PK) and Pharmacodynamics (PD) , which collectively determine its ultimate efficacy and safety.[11][12]

Pharmacokinetics (PK): What the Body Does to the Drug This is often the primary reason for the disconnect between in vitro and in vivo results.[13] PK encompasses:

  • Absorption: Can the drug enter the bloodstream from its site of administration (e.g., the gut for an oral drug)?

  • Distribution: Does the drug travel to the desired tissue or organ, or does it get sequestered elsewhere?

  • Metabolism: Is the drug rapidly broken down by enzymes (e.g., in the liver) into inactive forms?

  • Excretion: How quickly is the drug cleared from the body?

Pharmacodynamics (PD): What the Drug Does to the Body This relates to the drug's effect in the complex physiological context.[12] A compound must not only reach its target but also engage it effectively to produce a therapeutic outcome without causing unacceptable side effects (toxicity).

Case Study: Anticancer Sulfonylpiperazines - From Cell Culture to Animal Models

The anticancer field provides a stark illustration of the in vitro to in vivo gap. A sulfonylpiperazine derivative might exhibit a nanomolar IC₅₀ against a cancer cell line, yet fail to inhibit tumor growth in a mouse model.

  • In Vitro Success: A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and showed the ability to inhibit cancer cell proliferation.[14]

  • In Vivo Validation: The same study demonstrated that these compounds could inhibit the growth of Ehrlich ascites tumors in mice, reduce ascites formation, and decrease the formation of new blood vessels (anti-angiogenic effect) that feed the tumor.[14] This successful translation demonstrates that the compounds possessed favorable enough pharmacokinetic properties to reach the tumor in sufficient concentrations to exert their biological effect.

Data Presentation: Comparative In Vivo Efficacy of Piperazine Compounds
CompoundTherapeutic AreaAnimal ModelDosageIn Vivo EfficacyReference
1-benzhydryl-sulfonyl-piperazine (3e)AnticancerEhrlich Ascites Tumor (EAT) MiceNot specifiedHighest tumor inhibitory and anti-angiogenic effects in the series[14]
TZY-5-84Anti-tuberculosisMurine Model12.5 mg/kgEfficacy comparable to comparator PBTZ169 at 25 mg/kg[5]
"Compound 78"AnticancerAthymic Nude Mice (PC-3 Xenograft)Not specifiedSignificant tumor growth inhibition[5]
Glimepiride (a sulfonylurea) + DoxorubicinAnticancer4T1 Tumor Bearing Mice4 mg/kg (i.p.)More effective at inhibiting tumor growth than Doxorubicin alone[15]

Visualizing the Drug Discovery Funnel and Key Workflows

To better understand these concepts, the following diagrams illustrate the key processes and relationships in translating in vitro discoveries to in vivo candidates.

In_Vitro_to_In_Vivo_Translation cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Library Compound Library (>10,000s) Primary_Assay Primary Assay (e.g., Cytotoxicity, Enzyme Inhibition) Compound_Library->Primary_Assay Hits Initial Hits (~100s) Primary_Assay->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR Leads Lead Compounds (~10s) SAR->Leads PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Leads->PK_PD The 'Translation Gap' Efficacy_Model Animal Efficacy Model (e.g., Xenograft) PK_PD->Efficacy_Model Tox Toxicology Studies Efficacy_Model->Tox Candidate Preclinical Candidate (1-2) Tox->Candidate

Caption: The drug discovery funnel, illustrating the transition from high-throughput in vitro screening to resource-intensive in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase a Synthesis of Sulfonylpiperazine Derivatives b Cell-Based Assays (e.g., MTT for IC₅₀) a->b c Mechanism of Action (e.g., Western Blot, Enzyme Kinetics) b->c d ADME/Tox Profiling (Early PK) c->d e Tumor Xenograft Efficacy Study d->e f Target Engagement & Biomarker Analysis e->f

Caption: A typical experimental workflow for evaluating anticancer sulfonylpiperazine compounds from lab bench to preclinical model.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is designed to determine the concentration of a sulfonylpiperazine compound that inhibits cell growth by 50% (IC₅₀).

Objective: To assess the cytotoxic effect of sulfonylpiperazine compounds on a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sulfonylpiperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Antitumor Activity (Tumor Xenograft Model)

This protocol assesses the ability of a lead compound to inhibit tumor growth in a living animal.

Objective: To evaluate the in vivo antitumor efficacy of a selected sulfonylpiperazine compound.

Methodology:

  • Animal Model: Use male athymic nude mice (4-6 weeks old), which lack an effective immune system and will not reject human tumor cells.[5]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ PC-3 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups (n=5-10 per group).

  • Compound Administration: Administer the sulfonylpiperazine compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution on the same schedule.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight two to three times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study, humanely euthanize the mice. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., biomarker studies).

  • Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Statistically analyze the differences in tumor volume and weight between the groups.

Conclusion and Future Perspectives

The sulfonylpiperazine scaffold remains a highly attractive starting point for the development of novel therapeutics. The evidence clearly shows that while in vitro assays are indispensable for identifying potent hits and guiding structure-activity relationships, they are only the first step.[6][7] The true therapeutic potential of a compound can only be validated through rigorous in vivo testing.

The gap between the two is primarily a function of pharmacokinetics and the complex biology of a whole organism.[16] A successful drug must not only be potent but also possess the right ADME properties to reach its target and exert its effect safely.

Looking forward, the field is advancing towards more predictive preclinical models. The integration of early ADME screening, the use of more complex in vitro systems like 3D organoids, and the development of sophisticated in silico PK/PD models will be critical in improving the translation rate from the bench to the clinic. By understanding the reasons for past failures and embracing these new technologies, we can more efficiently unlock the full therapeutic potential of sulfonylpiperazine compounds.

References

The Privileged Scaffolds: A Comparative Analysis of Piperazine vs. Piperidine Cores in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperazine and piperidine, stand as foundational pillars in the construction of a vast array of pharmaceuticals.[1] Their ubiquity is a testament to their ability to impart favorable pharmacokinetic properties, engage in crucial molecular interactions, and offer a synthetically versatile framework for drug development.[1][2] While structurally analogous, the introduction of a second nitrogen atom at the 1,4-position of the piperazine ring creates significant distinctions from piperidine, profoundly influencing their application in drug design.[1] This guide provides a detailed comparative analysis of these two "privileged scaffolds," offering a data-driven perspective for researchers, scientists, and drug development professionals to inform strategic decisions in the design of next-generation therapeutics.[3][4][5]

Section 1: Physicochemical Properties - The Foundation of Function

The subtle yet critical structural difference between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to marked differences in their physicochemical characteristics.[1] These properties, including basicity (pKa), lipophilicity (logP), conformational flexibility, and hydrogen bonding potential, are pivotal in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Basicity (pKa)

A key differentiator lies in their basicity. Piperazine, being a diprotic base, possesses two distinct pKa values, which allows for nuanced control over its ionization state at physiological pH.[1][4][6] This can be strategically leveraged to modulate solubility and target engagement.[1] In contrast, piperidine is a stronger base with a single, higher pKa value, often leading to a greater proportion of the protonated form at physiological pH.[1] This enhanced basicity can facilitate strong ionic interactions with acidic residues in protein binding sites but may also affect cell permeability.[1]

Lipophilicity (logP)

Piperidine is inherently more lipophilic than piperazine.[7] This characteristic can enhance membrane permeability and oral absorption.[1] Conversely, the greater polarity of the piperazine ring, due to the second nitrogen atom, generally leads to higher aqueous solubility, which can be advantageous for formulation and renal clearance.[1][8] Substituents on either ring can, of course, significantly alter the overall lipophilicity of the final molecule.[1]

Conformational Flexibility

Both piperazine and piperidine rings typically adopt a chair conformation to minimize steric strain.[8][9][10] This conformational preference allows them to orient substituents in well-defined axial and equatorial positions, which is critical for precise interaction with biological targets.[5] The disubstituted nature of piperazine provides a versatile scaffold for presenting pharmacophoric groups in specific spatial orientations.[1] While both are flexible, the rigidity of the piperidine ring can be beneficial for achieving high binding affinity through conformational restriction.[7]

Hydrogen Bonding

The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and the N-H groups in an unsubstituted or monosubstituted piperazine can serve as hydrogen bond donors.[1][4] This dual capability facilitates strong interactions with biological targets.[4] Piperidine, in its unsubstituted or N-substituted form, has one hydrogen bond donor and one acceptor.[1]

PropertyPiperazinePiperidineKey Drug Design Considerations
Structure 1,4-DiazacyclohexaneAzacyclohexaneThe second nitrogen in piperazine significantly impacts polarity and basicity.[1]
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][6]≈ 11.22[1]Piperazine's dual pKa allows for fine-tuning ionization at physiological pH, impacting solubility and target binding. Piperidine's higher basicity can enhance ionic interactions.[1]
logP (Octanol/Water) LowerHigher[7]Piperidine's greater lipophilicity can improve membrane permeability, while piperazine's polarity often enhances aqueous solubility.[1]
Hydrogen Bonding Two H-bond acceptors; up to two H-bond donors[1][4]One H-bond acceptor; one H-bond donor[1]Piperazine offers more opportunities for hydrogen bonding, potentially leading to stronger target interactions.[4]
Conformational Preference Chair conformation[10]Chair conformation[7]Both provide a stable scaffold for predictable substituent orientation. Piperidine's rigidity can be advantageous for affinity.[5][7]

Table 1: Comparative Physicochemical Properties of Piperazine and Piperidine Cores.

Section 2: Pharmacological Significance and Therapeutic Applications

Both piperazine and piperidine scaffolds are integral to a multitude of approved drugs across a wide spectrum of therapeutic areas, underscoring their status as privileged structures in medicinal chemistry.[3][5][11]

Central Nervous System (CNS) Disorders

Piperazine and piperidine moieties are particularly prominent in drugs targeting the central nervous system.[1][12] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds in this domain.[1][13]

  • Piperazine in CNS: The piperazine scaffold is a key component of many antipsychotic, antidepressant, and anxiolytic drugs.[12] For instance, the antipsychotic drug olanzapine features a piperazine ring integrated into its structure, and the antidepressant vortioxetine also incorporates this moiety.[4][12]

  • Piperidine in CNS: The piperidine ring is a fundamental component of numerous opioids, such as fentanyl and pethidine , where it is essential for analgesic activity.[14] Additionally, it is found in antipsychotics like haloperidol and drugs for Alzheimer's disease such as donepezil .[15][16]

Oncology

In the field of oncology, both scaffolds have been successfully employed, particularly in the development of targeted therapies like kinase inhibitors.[3][4]

  • Piperazine in Oncology: The piperazine scaffold has emerged as a "privileged structure" in anticancer drug design, with numerous approved kinase inhibitors incorporating this moiety.[1][3] A prominent example is imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[3] The piperazine ring often acts as a versatile linker, connecting key pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase.[4]

  • Piperidine in Oncology: Piperidine derivatives are also found in various anticancer agents.[17] For example, the piperidine ring is a structural component of several drugs targeting various cancer-related pathways.[5]

Other Therapeutic Areas

The versatility of these scaffolds extends to numerous other therapeutic classes:

  • Piperazine: Found in antihistamines (e.g., cetirizine ), antianginals, antivirals, and anthelmintics.[6][18][19]

  • Piperidine: Present in antidiabetics, antimicrobials, anti-inflammatory agents, and anticoagulants.[11][17][20]

Section 3: ADME and Toxicological Profiles: A Head-to-Head Comparison

A critical aspect of drug design is the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile. The choice between a piperazine and a piperidine core can have significant implications in this regard.[1]

Metabolism

The metabolic stability of a drug candidate is a key determinant of its in vivo performance.

  • Piperazine: The two nitrogen atoms in piperazine present more sites for metabolism, primarily through cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6.[1][21] This can sometimes lead to the formation of active or toxic metabolites.[1] However, benzyl piperazines have been shown to be more stable than phenyl piperazines.[22]

  • Piperidine: Piperidine rings are generally considered metabolically stable.[5][7] However, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[7] Strategic placement of substituents can be employed to block these metabolic "soft spots."[7]

Solubility and Permeability

As previously discussed, the inherent polarity of the piperazine ring generally leads to higher aqueous solubility.[1][8] This can facilitate renal clearance.[1] In contrast, the more lipophilic nature of piperidine derivatives may result in better membrane permeability and oral absorption.[1]

Potential Toxicities
  • Piperazine: While generally well-tolerated, some piperazine derivatives have been associated with CNS side effects.

  • Piperidine: The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, which is a consideration in long-term toxicity studies.[1]

Section 4: Strategic Selection in Drug Design: A Decision Framework

The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1]

G Target Interaction Target Interaction Piperazine Piperazine Target Interaction->Piperazine Multipolar interactions H-bond donor/acceptor Piperidine Piperidine Target Interaction->Piperidine Strong ionic interactions Conformational rigidity ADME Profile ADME Profile ADME Profile->Piperazine Higher aqueous solubility Potential for faster clearance ADME Profile->Piperidine Enhanced membrane permeability Generally simpler metabolism

Caption: Decision framework for selecting between piperazine and piperidine cores.

Section 5: Experimental Protocols

To provide practical context, we outline a general methodology for the initial evaluation of novel piperazine or piperidine derivatives.

Synthesis

The synthesis of piperazine and piperidine derivatives is well-established in the literature. Common synthetic routes include reductive amination, Buchwald-Hartwig amination, and amide bond formation.[15][23]

In Vitro Biological Evaluation Workflow

G cluster_workflow In Vitro Evaluation Workflow Start Synthesized Compound (Piperazine/Piperidine Derivative) Target_Binding Target Binding Assay (e.g., Radioligand binding, SPR) Start->Target_Binding Functional_Assay Functional Assay (e.g., Enzyme inhibition, Receptor activation) Target_Binding->Functional_Assay ADME_Screening Early ADME Screening (Solubility, Permeability, Metabolic Stability) Functional_Assay->ADME_Screening Lead_Optimization Lead Optimization ADME_Screening->Lead_Optimization

Caption: A general workflow for the in vitro evaluation of new drug candidates.

Step-by-Step Methodology for a Target Binding Assay (Example: Radioligand Binding)

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a fresh buffer.

  • Binding Reaction: In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the target, and varying concentrations of the test compound (piperazine or piperidine derivative).

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with the bound radioligand. Wash the filters to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This provides a measure of the compound's affinity for the target receptor.

Conclusion: A Strategic Choice in Medicinal Chemistry

Both piperazine and piperidine are undeniably powerful and versatile scaffolds in drug discovery.[1][3][5] The decision to utilize one over the other is a nuanced process that requires careful consideration of the desired pharmacological profile and the specific challenges of the drug discovery program. Piperazine, with its dual basic centers and increased polarity, offers advantages in aqueous solubility and the potential for multipolar interactions, making it a particularly fruitful scaffold for CNS drugs and kinase inhibitors.[1] In contrast, piperidine's higher basicity and greater lipophilicity can provide enhanced membrane permeability and strong ionic interactions with target proteins.[1] Ultimately, a thorough understanding of the distinct physicochemical and pharmacological properties of each core will continue to empower medicinal chemists to design and develop innovative and effective therapeutics.

References

A Senior Application Scientist's Guide to Reproducibility in Kinase Inhibitor Scaffolds: A Comparative Analysis of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel kinase inhibitors is a journey of molecular precision. The selection of a chemical scaffold, particularly the linker connecting the pharmacophore to a solubilizing or targeting moiety, is a critical decision point that profoundly influences a compound's efficacy, selectivity, and ultimate clinical viability. Reproducibility in this context extends beyond mere procedural consistency; it is deeply rooted in the rational selection of building blocks based on a thorough understanding of their inherent physicochemical properties and their impact on biological performance.

This guide provides an in-depth technical comparison of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride against other common piperazine-based linkers within the framework of kinase inhibitor development. We will dissect the causal relationships between linker structure and experimental outcomes, providing detailed protocols to ensure that the comparisons drawn are not only informative but also rigorously reproducible.

The Piperazine Moiety: A Privileged Scaffold in Kinase Inhibition

The piperazine ring is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its dual basic nitrogens allow for fine-tuning of physicochemical properties like solubility and pKa, and it often serves as an effective linker to engage with the ATP-binding pocket of kinases.[1][2] However, not all piperazine derivatives are created equal. The nature of the substituent on the piperazine nitrogen dictates a cascade of effects on a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile.[1]

This guide will focus on a hypothetical kinase inhibitor, "Inhibitor-X," to illustrate the comparative performance of different piperazine-based linkers.

Comparative Framework: Evaluating Piperazine Linkers for "Inhibitor-X"

Our core compound of interest is Compound A , which incorporates the 1-(3-(Methylsulfonyl)propyl)piperazine linker. To provide a robust comparison, we will evaluate it against two logical alternatives:

  • Compound B (Alkyl Linker): 1-(3-Propyl)piperazine. This serves as a direct comparison to assess the impact of the terminal methylsulfonyl group.

  • Compound C (Hydroxylated Linker): 1-(3-Hydroxypropyl)piperazine. This alternative introduces a hydrogen bond donor, allowing us to explore the effects of increased polarity and hydrogen bonding potential.

The following sections will detail the experimental workflows and expected outcomes for comparing these three compounds across key performance indicators.

Section 1: Physicochemical Properties - The Foundation of Performance

A molecule's fundamental chemical properties are predictive of its biological behavior. The choice of linker can significantly alter these properties.[3]

Key Physicochemical Parameters
PropertyCompound A (Sulfonyl)Compound B (Alkyl)Compound C (Hydroxyl)Rationale for Expected Differences
Calculated LogP (cLogP) LowestHighestIntermediateThe polar sulfonyl group in A significantly reduces lipophilicity compared to the simple alkyl chain in B .[1] The hydroxyl group in C also reduces lipophilicity but to a lesser extent than the sulfonyl group.
Topological Polar Surface Area (TPSA) HighestLowestIntermediateThe sulfonyl and hydroxyl groups are significant contributors to TPSA. The sulfonyl group in A is a strong hydrogen bond acceptor, increasing TPSA.[4]
Aqueous Solubility HighestLowestIntermediateIncreased polarity and the potential for hydrogen bonding with water generally enhance aqueous solubility. The piperazine moiety itself aids solubility, and this is expected to be further enhanced by the sulfonyl and hydroxyl groups.[1][5]
pKa LowerHigherHigherThe electron-withdrawing nature of the sulfonyl group in A is expected to decrease the basicity (lower the pKa) of the distal piperazine nitrogen compared to the simple alkyl group in B .[6][7]

These fundamental differences are the underlying cause for the variations in biological performance we will explore in subsequent sections.

Section 2: On-Target Potency and Off-Target Selectivity

The primary goal of a kinase inhibitor is to potently and selectively inhibit its intended target. The linker, while not directly binding to the active site, can influence the orientation of the pharmacophore and introduce new interactions, affecting both potency and selectivity.[2]

Experimental Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound against the target kinase and a panel of other kinases to assess selectivity.[8]

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compounds A, B, and C in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase (target kinase or off-target kinase), and the serially diluted compounds or a DMSO vehicle control. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase. Incubate for 30-60 minutes at 30°C.

  • Stopping the Reaction: Spot the reaction mixture onto a phosphocellulose filter plate.

  • Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Dry the filter plates, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Expected Outcomes and Interpretation
CompoundExpected On-Target IC50Expected Off-Target ProfileRationale
Compound A (Sulfonyl) PotentPotentially cleaner profileThe sulfonyl group can act as a hydrogen bond acceptor, potentially forming additional interactions with the kinase or solvent, which could subtly alter binding affinity.[4] Its higher polarity may reduce non-specific, lipophilic interactions with off-target kinases.
Compound B (Alkyl) PotentHigher risk of off-targetsThe increased lipophilicity of the simple alkyl chain may lead to more non-specific binding in the ATP-binding pockets of other kinases, resulting in a less selective profile.[8]
Compound C (Hydroxyl) PotentVariableThe hydroxyl group can act as both a hydrogen bond donor and acceptor.[9] This could either improve selectivity by forming a specific beneficial interaction or potentially introduce new off-target interactions.

A workflow for assessing kinase activity is crucial for reproducible results.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare Serial Dilutions (Compounds A, B, C, DMSO) reaction_setup Add Kinase Mix and Compounds to 384-well Plate prep_compound->reaction_setup prep_kinase Prepare Kinase/Substrate/ATP Mix prep_kinase->reaction_setup incubation Incubate at 30°C reaction_setup->incubation spotting Spot Reaction Mix onto Filter Plate incubation->spotting washing Wash Unincorporated [γ-33P]ATP spotting->washing scintillation Add Scintillant & Measure Radioactivity washing->scintillation analysis Calculate % Inhibition and Determine IC50 scintillation->analysis

Caption: Workflow for the In Vitro Kinase Profiling Assay.

Section 3: Cellular Performance and Cytotoxicity

Potency in a biochemical assay does not always translate to cellular efficacy. Cell permeability and general cytotoxicity are critical hurdles that a drug candidate must overcome.[8]

Experimental Protocol 2: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[10]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Compounds A, B, and C. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental Protocol 3: Cell Permeability Assessment

While direct measurement can be complex, a key indicator of permeability is the comparison between biochemical IC50 and cellular GI50 values. A large discrepancy often suggests poor cell permeability or active efflux.[8]

Expected Outcomes and Interpretation
CompoundExpected GI50Expected IC50 vs. GI50Rationale for Expected Differences
Compound A (Sulfonyl) Higher GI50Larger discrepancyThe high polarity (high TPSA, low cLogP) of the sulfonyl group may impede passive diffusion across the cell membrane, leading to lower cellular potency than expected from the biochemical assay.[8][11]
Compound B (Alkyl) Lower GI50Smaller discrepancyHigher lipophilicity generally correlates with better passive membrane permeability, likely resulting in cellular activity that more closely mirrors its biochemical potency.[1]
Compound C (Hydroxyl) Intermediate GI50Intermediate discrepancyThe hydroxyl group adds polarity but is less extreme than the sulfonyl group. It can participate in hydrogen bonding, which may have a mixed effect on permeability.[9]

This highlights a classic challenge in drug design: optimizing for biochemical potency can sometimes be at odds with achieving good cell permeability.

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds (A, B, C, DMSO) seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_gi50 Calculate % Viability and Determine GI50 read_absorbance->calculate_gi50

Caption: Experimental workflow for the cell viability (MTT) assay.

Section 4: Safety and Toxicity Profile - The hERG Liability

A significant safety hurdle for many nitrogen-containing heterocyclic compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[8][12] Assessing hERG liability early is a critical, cost-saving step in drug development.

Experimental Protocol 4: Automated Patch-Clamp Assay for hERG Channel Inhibition

Automated patch-clamp systems provide a high-throughput method to measure ion channel currents and assess compound-induced inhibition.[8]

Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293).

  • Compound Plate Preparation: Prepare a multi-well plate containing serial dilutions of Compounds A, B, and C, a vehicle control, and a known hERG inhibitor as a positive control.

  • Experiment Execution: The automated system establishes a whole-cell recording from a single cell in each well.

  • Baseline Recording: A specific voltage protocol is applied to elicit hERG channel currents, and a stable baseline is recorded.

  • Compound Application: The system perfuses the cells with the different compound concentrations, and the corresponding current inhibition is recorded.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. An IC50 value for hERG inhibition is determined from the dose-response curve.

Expected Outcomes and Interpretation
CompoundExpected hERG IC50Rationale for Expected Differences
Compound A (Sulfonyl) Highest (Least Potent)The lower basicity (pKa) and reduced lipophilicity of Compound A are key factors in mitigating hERG binding. High lipophilicity and the basicity of the piperazine nitrogen are strongly correlated with hERG affinity.[8][12]
Compound B (Alkyl) Lowest (Most Potent)The combination of higher lipophilicity and higher basicity makes this compound the most likely to inhibit the hERG channel. This is a classic liability profile for piperazine-containing compounds.[13]
Compound C (Hydroxyl) IntermediateThe hydroxyl group reduces lipophilicity, which is favorable for avoiding hERG inhibition. However, its effect on pKa is less pronounced than the sulfonyl group, leading to an intermediate risk profile.

This analysis demonstrates a critical structure-activity relationship (SAR): modifications that reduce basicity and lipophilicity, such as the introduction of a sulfonyl group, are a rational strategy to "dial out" hERG liability.[12]

Conclusion: Rational Design for Reproducible Success

This comparative guide illustrates that the choice of a linker, such as this compound, is a multi-faceted decision with predictable consequences for the entire preclinical profile of a drug candidate.

  • 1-(3-(Methylsulfonyl)propyl)piperazine (Compound A) emerges as a linker that may offer a superior safety profile, particularly concerning hERG inhibition, and potentially better off-target kinase selectivity due to its lower lipophilicity and basicity. However, these same properties present a significant risk of poor cell permeability, which could limit its therapeutic efficacy.

  • 1-(3-Propyl)piperazine (Compound B) represents the opposite profile. It is likely to exhibit excellent cell permeability but carries a high risk of off-target effects and, most critically, hERG-related cardiotoxicity.

  • 1-(3-Hydroxypropyl)piperazine (Compound C) offers a compromise, moderately improving on the safety and selectivity concerns of the simple alkyl linker while likely possessing better cell permeability than the sulfonyl-containing analogue.

The key to reproducibility lies not just in executing these assays consistently, but in understanding the underlying chemical principles that drive the results. By proactively selecting building blocks based on their predictable effects on physicochemical properties, researchers can design more effective and safer drug candidates, reducing late-stage attrition and accelerating the path to the clinic. The experimental protocols provided herein offer a robust framework for generating the data needed to make these critical, evidence-based decisions.

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A Head-to-Head Comparison of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride Analogs for Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically successful drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, often impart favorable aqueous solubility and oral bioavailability.[2] This versatile heterocycle is particularly prominent in the development of agents targeting the central nervous system (CNS), forming the core of many antipsychotic and antidepressant medications.[3] These drugs often exert their effects by modulating dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of schizophrenia, depression, and other neuropsychiatric disorders.[4][5]

This guide focuses on 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride, a compound featuring a piperazine core linked via a propyl chain to a methylsulfonyl group. While specific data on this molecule is sparse in publicly available literature, its structural motifs suggest a strong potential for interaction with key CNS targets such as dopamine D2 and serotonin 5-HT2A receptors. The methylsulfonyl group, a polar and stable moiety, can significantly influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Herein, we propose a systematic head-to-head comparison of a series of rationally designed analogs of 1-(3-(Methylsulfonyl)propyl)piperazine. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for evaluating these compounds, from initial in vitro screening to in vivo pharmacological assessment. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Analog Design and Rationale

To explore the structure-activity relationship (SAR) of the lead compound, we have designed a focused library of analogs. The modifications target three key regions of the molecule: the alkyl linker, the terminal sulfonyl group, and the second nitrogen of the piperazine ring.

Table 1: Designed Analogs for Comparative Evaluation

Compound IDModification from Parent CompoundRationale
Parent-01 1-(3-(Methylsulfonyl)propyl)piperazineReference Compound
Analog-A1 1-(2 -(Methylsulfonyl)ethyl )piperazineShorten alkyl chain to probe spatial requirements of the binding pocket.
Analog-A2 1-(4 -(Methylsulfonyl)butyl )piperazineLengthen alkyl chain to assess impact on affinity and potential for additional interactions.
Analog-B1 1-(3-(Phenylsulfonyl )propyl)piperazineReplace methyl with a bulky phenyl group to explore steric and electronic effects.
Analog-B2 1-(3-(Cyclopropylsulfonyl )propyl)piperazineIntroduce a rigid cyclopropyl group to constrain the conformation of the sulfonyl moiety.
Analog-C1 1-(3-(Methylsulfonyl)propyl)-4-(2-methoxyphenyl) piperazineIntroduce a known pharmacophore for D2/5-HT2A receptor affinity to create a potential dual-target ligand.[6]
Analog-C2 1-(3-(Methylsulfonyl)propyl)-4-(pyrimidin-2-yl) piperazineAdd a heteroaromatic ring to modulate electronic properties and introduce potential hydrogen bond acceptors.[7]

Experimental Workflow for Comparative Evaluation

The following workflow is designed to provide a comprehensive pharmacological and biopharmaceutical comparison of the synthesized analogs.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Receptor Binding Functional Assays Functional Assays Receptor Binding->Functional Assays Determine Agonist/ Antagonist Activity ADME Profiling ADME Profiling Functional Assays->ADME Profiling Prioritize for Drug-like Properties PK Studies PK Studies ADME Profiling->PK Studies Select Candidates for In Vivo Behavioral Models Behavioral Models PK Studies->Behavioral Models Establish Dose-Exposure Relationship SAR Analysis SAR Analysis Behavioral Models->SAR Analysis Correlate with In Vitro Data cluster_pathway Dopamine D2 Receptor Antagonism Pathway D2_Antagonist Analog D2_Receptor D2 Receptor D2_Antagonist->D2_Receptor Blocks G_Protein Gαi/o GDP D2_Receptor->G_Protein Inhibition of Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Behavioral_Output Reduced Hyperlocomotion PKA->Behavioral_Output Downstream Signaling

References

A Comparative Guide to the Statistical Validation of Analytical Methods for 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the characterization and quality control of novel pharmaceutical entities.

Introduction: The Imperative of Rigorous Validation

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride (henceforth designated as "Cmpd-S"), is a novel piperazine derivative with potential applications in pharmaceutical development.[1] As with any new chemical entity (NCE), the journey from discovery to clinical application is underpinned by a foundation of reliable and reproducible data. The integrity of this data is not assumed; it must be rigorously proven through a systematic process of analytical method validation.

This guide provides an in-depth, comparative framework for the statistical validation of analytical data pertaining to Cmpd-S. We will compare two common yet distinct analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)—to illustrate how the choice of methodology impacts data validation and overall confidence in the results. The principles and protocols discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][4]

The core objective of analytical validation is to demonstrate that a chosen procedure is unequivocally "fit for its intended purpose."[5][6] This involves a series of experiments designed to verify performance characteristics such as accuracy, precision, specificity, linearity, range, and robustness.[7] By understanding the statistical underpinnings of these parameters, researchers can not only ensure regulatory compliance but also build a robust data package that withstands scientific scrutiny.

The Analytical Challenge: Comparing HPLC-UV and UPLC-MS/MS

The choice of analytical instrumentation is a critical first step that dictates the subsequent validation strategy. Cmpd-S, as a piperazine derivative, presents specific analytical considerations. While the piperazine moiety itself does not possess a strong chromophore for UV detection, the overall structure may allow for it.[8] However, for trace-level analysis or analysis in complex biological matrices, a more sensitive and selective method is often required.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation by chromatography, detection by UV light absorbance.Separation by high-pressure chromatography, detection by mass-to-charge ratio.
Specificity Moderate. Relies on chromatographic retention time. Susceptible to interference from co-eluting impurities with similar UV spectra.Very High. Relies on retention time and unique mass fragmentation patterns (MRM). Highly specific even in complex matrices.
Sensitivity Lower. Typically in the microgram (µg) to nanogram (ng) per mL range.Higher. Capable of picogram (pg) to femtogram (fg) per mL levels.
Development Cost Lower. Instrumentation is more common and less expensive to acquire and maintain.Higher. Requires more specialized equipment and expertise.
Application Ideal for purity assessments, content uniformity, and assay of the bulk drug substance (API).Essential for bioanalysis (pharmacokinetic studies), impurity profiling at trace levels, and metabolite identification.

This guide will use a case-study approach to validate both an HPLC-UV method for an API assay and a UPLC-MS/MS method for determining Cmpd-S in a biological matrix (e.g., plasma).

The Validation Framework: A Statistical Deep Dive

The validation process is a structured evaluation of a method's performance. The following sections detail the key validation parameters and the statistical assessments required, in line with ICH Q2(R1) and Q2(R2) guidelines.[2][4]

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • For HPLC-UV: Specificity is demonstrated by showing that the Cmpd-S peak is free from interference. This is typically done by analyzing placebo/blank samples and spiked samples. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

  • For UPLC-MS/MS: Selectivity is inherently higher. It is demonstrated by monitoring multiple, specific mass transitions (Multiple Reaction Monitoring - MRM) for Cmpd-S and showing no significant response in blank matrix samples at the analyte's retention time.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[9]

Experimental Protocol: Linearity Assessment

  • Prepare a stock solution of Cmpd-S reference standard.

  • Create a series of at least five calibration standards by serial dilution to cover the expected concentration range. For an API assay (HPLC-UV), this might be 50% to 150% of the target concentration. For a bioanalytical method (UPLC-MS/MS), this could span several orders of magnitude (e.g., 1 ng/mL to 1000 ng/mL).

  • Inject each standard in triplicate.

  • Plot the mean response (e.g., peak area) against the known concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).[7]

Acceptance Criteria:

  • Coefficient of Determination (R²): Should typically be ≥ 0.995.

  • Visual Inspection: The data points should not show significant deviation from the fitted line.

Comparative Data (Hypothetical):

ParameterHPLC-UV (API Assay)UPLC-MS/MS (Bioanalysis)
Range 50 - 150 µg/mL1 - 1000 ng/mL
Regression Equation y = 12543x - 890y = 54320x + 1560
0.99920.9985
Back-Calculated Conc. All points within ±2.0% of nominalAll points within ±15% of nominal (±20% at LLOQ)
Accuracy and Precision

Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study. Precision measures the degree of scatter between a series of measurements. It is evaluated at three levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Reproducibility: Precision between different laboratories (inter-laboratory trial), not typically required for methods within a single organization but crucial for method transfer.

Experimental Protocol: Accuracy & Precision (Q.C. Samples)

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High. For bioanalysis, an additional Lower Limit of Quantitation (LLOQ) QC is required.

  • For Accuracy: Analyze the QC samples against a freshly prepared calibration curve and calculate the percent recovery [(Mean Measured Conc. / Nominal Conc.) * 100].

  • For Precision: Analyze at least five replicates of each QC level. Calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD).

  • Repeat the analysis on a different day with a different analyst to establish intermediate precision.

Acceptance Criteria (Typical):

MethodParameterAcceptance Limit
HPLC-UV (Assay) Accuracy98.0% - 102.0% recovery
Precision (%RSD)≤ 2.0%
UPLC-MS/MS (Bioanalysis) Accuracy85.0% - 115.0% recovery (80-120% at LLOQ)
Precision (%RSD)≤ 15.0% (≤ 20% at LLOQ)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]

Several methods exist for their calculation, with the most common being:

  • Signal-to-Noise Ratio (S/N): LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.[11][12]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.[13]

Comparative Data (Hypothetical):

ParameterHPLC-UV MethodUPLC-MS/MS Method
LOD 15 ng/mL0.3 ng/mL
LOQ 50 ng/mL1.0 ng/mL

The UPLC-MS/MS method is demonstrably more sensitive, making it the only viable option for pharmacokinetic studies where plasma concentrations are expected to be low.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14][15] This provides an indication of its reliability during normal usage.[16]

Experimental Protocol: Robustness Testing

  • Identify critical method parameters. For HPLC, this includes mobile phase pH (±0.2 units), mobile phase organic composition (±2%), column temperature (±5 °C), and flow rate (±10%).[17]

  • Create a design of experiments (DOE) or vary one factor at a time.

  • Analyze a system suitability sample and a QC sample under each modified condition.

  • Evaluate the impact on key outputs like retention time, peak shape, and quantitative results.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution) must still pass their predefined criteria.

  • The quantitative result of the QC sample should not deviate significantly (e.g., by >5%) from the result obtained under normal conditions.

Failure to demonstrate robustness can lead to significant issues when the method is transferred to a different lab or used in routine quality control.[18]

Visualizing the Validation Workflow

A clear workflow ensures all validation parameters are systematically addressed.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Draft Validation Protocol MethodDev->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin AccPrec Accuracy & Precision Protocol->AccPrec LODLOQ LOD & LOQ Protocol->LODLOQ Rob Robustness Protocol->Rob Stats Statistical Analysis (t-test, F-test, Regression) Spec->Stats Lin->Stats AccPrec->Stats LODLOQ->Stats Rob->Stats Report Validation Summary Report Stats->Report Decision Decision: Method is Fit for Purpose Report->Decision

Caption: A streamlined workflow for analytical method validation.

Statistical Comparison of Methods

To formally compare the precision of two methods (e.g., results from intermediate precision studies), statistical tests are employed.[19]

  • F-test: Used to compare the variances (the square of the standard deviation) of the two methods. If the calculated F-value is less than the critical F-value (from F-tables), it indicates that there is no statistically significant difference between the precisions of the two methods.

  • Student's t-test: Used to compare the means of the two methods. This is often applied to accuracy/recovery data to determine if there is a systematic difference (bias) between the methods.

These tests provide a quantitative, objective basis for claiming that a new or modified method is equivalent to or better than an existing one.[7][20]

Conclusion and Recommendations

The statistical validation of analytical data is a non-negotiable cornerstone of drug development. For a novel compound like this compound, the choice of analytical method must align with the intended application.

  • For API assay and quality control, the HPLC-UV method , once validated, offers a robust, cost-effective, and reliable solution. Its validation should focus on demonstrating high accuracy and precision within a defined range around the target concentration.

  • For bioanalysis or trace impurity analysis, the UPLC-MS/MS method is essential due to its superior sensitivity and selectivity. Its validation must rigorously establish the lower limit of quantitation and demonstrate robustness against matrix effects.

Ultimately, a comprehensive validation package, built on the principles outlined in ICH guidelines and supported by sound statistical analysis, ensures data integrity and provides the confidence needed to advance promising new chemical entities through the development pipeline.

Detailed Experimental Protocols

Appendix 1: HPLC-UV Method for API Assay

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:20mM Potassium Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Standard Preparation: Dissolve reference standard in 50:50 water:acetonitrile to a concentration of 100 µg/mL.

Appendix 2: UPLC-MS/MS Method for Bioanalysis

  • Column: C18 UPLC, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: (Hypothetical) Precursor Ion > Product Ion 1; Precursor Ion > Product Ion 2

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing an internal standard.

Visualization of Key Relationships

PrecisionTypes cluster_lab Single Laboratory Repeat Repeatability (Intra-Assay) Inter Intermediate Precision Repeat->Inter Different Days Different Analysts Different Equipment Repro Reproducibility (Inter-Laboratory) Inter->Repro Different Laboratories

Caption: The hierarchical relationship of precision measurements.

References

Safety Operating Guide

Navigating the Disposal of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride, a compound whose structural motifs—a piperazine ring and a methylsulfonyl group—necessitate careful waste management. By understanding the chemical nature of this compound and adhering to established safety and environmental regulations, we can ensure a secure laboratory environment and maintain our commitment to responsible scientific practice.

Hazard Profile and Risk Assessment: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, an analysis of structurally related piperazine and sulfonyl-containing compounds allows for a robust presumptive hazard assessment.

Piperazine Derivatives: Compounds containing the piperazine moiety are often associated with skin and eye irritation, and some may cause allergic skin reactions or respiratory irritation.[1][2][3] The dihydrochloride salt form suggests that aqueous solutions could be acidic, potentially posing a corrosive hazard.

Sulfonyl-Containing Compounds: The methylsulfonyl group is a common functional group in many pharmaceuticals.[4] While often stable, the combustion of sulfur-containing compounds can release toxic sulfur oxides (SOx).[5]

Based on these structural alerts, this compound should be handled as a hazardous substance with the potential to cause, at a minimum, skin, eye, and respiratory irritation.[1][3][6] Therefore, all waste generated from its use must be managed as hazardous chemical waste.

Table 1: Presumptive Hazard Profile and Corresponding Safety Measures

Potential HazardGHS Classification (Presumed)Recommended Personal Protective Equipment (PPE)
Skin IrritationCategory 2Chemical-resistant gloves (e.g., nitrile), lab coat
Eye IrritationCategory 2ASafety goggles or glasses
Respiratory IrritationCategory 3Use in a well-ventilated area or chemical fume hood

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by a licensed disposal facility. This workflow is designed to comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[7][8][9]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[10]

  • Designated Hazardous Waste Container: Before beginning any experiment, designate a clearly labeled, sealable, and chemically compatible container for all this compound waste.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and any other components of the waste stream (e.g., solvents).[11] The label should also include the appropriate hazard pictograms (e.g., irritant).

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix aqueous solutions with organic solvent waste unless explicitly permitted by your institution's Chemical Hygiene Plan.

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases, which could lead to vigorous or explosive reactions.[2]

Step 2: Container Management and Storage
  • Keep Containers Closed: Waste containers must be kept securely sealed when not in use to prevent the release of vapors and to avoid spills.

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 3: Decontamination of "Empty" Containers and Glassware

An "empty" container that held this compound is not truly empty and must be decontaminated before it can be considered non-hazardous.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble).

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Final Disposal of Decontaminated Container: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your institution's specific guidelines.

Step 4: Arranging for Final Disposal
  • Licensed Waste Hauler: The final disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Incineration: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially toxic combustion products like NOx and SOx.[12]

  • Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, a legal document that tracks the waste from the generator to the final disposal facility.[13]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the disposal process for this compound.

DisposalWorkflow cluster_generation At the Bench: Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Begin Experiment with This compound waste_generated Waste Generated (Solid or Liquid) start->waste_generated solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_generated->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_generated->liquid_waste Liquid solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_containers Keep Containers Securely Sealed solid_container->seal_containers liquid_container->seal_containers storage_area Satellite Accumulation Area (Secondary Containment) ehs_pickup Arrange Pickup with EHS/Licensed Waste Hauler storage_area->ehs_pickup seal_containers->storage_area incineration High-Temperature Incineration at Approved Facility ehs_pickup->incineration

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, contact your EHS department immediately.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles, before attempting to clean the spill.

  • Contain and Absorb: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in the designated solid hazardous waste container.[12] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then collect the absorbed material and place it in the solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, environmental stewardship, and scientific excellence. By integrating these principles into our daily laboratory operations, we build a foundation of trust and responsibility that extends beyond the data we generate. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

Navigating the Safe Handling of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride (CAS No. 939983-66-1). By moving beyond a simple checklist, we delve into the rationale behind these crucial safety protocols, empowering you to work with confidence and precision.

Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is synthesized from the safety profiles of structurally similar piperazine dihydrochloride compounds. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and to consult all available supplier information before commencing any work.

Immediate Safety Profile & Hazard Assessment

Based on analogous piperazine compounds, this compound should be treated as a hazardous substance with the potential to cause significant irritation and sensitization. The primary routes of exposure are inhalation, skin contact, and eye contact.

Anticipated Hazards:

  • Skin Irritation and Corrosion: Dihydrochloride salts of piperazine derivatives are frequently categorized as skin irritants, with some causing severe burns.[1][2]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[4][5]

  • Sensitization: Piperazine and its derivatives are known sensitizers, meaning that initial exposure may not cause a reaction, but subsequent exposures can lead to an allergic response of the skin or respiratory system.[2]

Hazard ClassAnticipated GHS Classification (based on analogs)Rationale
Skin Corrosion/Irritation Category 2 (Irritant) to Category 1B (Corrosive)Piperazine compounds are known to be irritating to the skin.[1][2]
Serious Eye Damage/Irritation Category 2A (Irritant) to Category 1 (Causes serious eye damage)The dihydrochloride salt form can be particularly irritating to the eyes.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)Inhalation of fine dusts of similar compounds can irritate the respiratory system.[4]
Respiratory or Skin Sensitization Category 1Piperazine is a known sensitizer.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE should always be guided by a site-specific risk assessment.

Core PPE Requirements:
  • Hand Protection: Wear two pairs of powder-free nitrile gloves that meet the ASTM D6978 standard (or equivalent). The outer glove should be worn over the cuff of the lab coat. Change gloves every hour or immediately if they become contaminated.[5] The practice of double-gloving provides an additional layer of protection in case the outer glove is breached.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Body Protection: A long-sleeved, impermeable lab coat that closes in the back is required. Cuffs should be elastic or knit to ensure a snug fit around the inner glove.

  • Respiratory Protection: For handling small quantities in a well-ventilated area, a NIOSH-approved N95 respirator may be sufficient. For weighing operations or when the potential for aerosolization exists, a half-mask or full-face air-purifying respirator with P100 filters is recommended.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Wash Hands Thoroughly Don2 Don Impermeable Gown Don1->Don2 Don3 Don N95 or Half-Mask Respirator Don2->Don3 Don4 Don Safety Goggles/Face Shield Don3->Don4 Don5 Don Inner Pair of Gloves Don4->Don5 Don6 Don Outer Pair of Gloves (over cuff) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7 Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid Contaminated Solid Waste (Gloves, Weigh Paper, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Aqueous & Organic Solutions Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Incineration Licensed Hazardous Waste Incinerator Solid_Container->Incineration Liquid_Container->Incineration Final_Disposal Ash/Scrubber Liquid (Managed by Facility) Incineration->Final_Disposal Compliant with Regulations

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.